3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate
Description
Propriétés
IUPAC Name |
(3-hydroxy-3-methylbutyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4S/c1-10-4-6-11(7-5-10)17(14,15)16-9-8-12(2,3)13/h4-7,13H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLYIKZLOPXYOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Crossover: An In-Depth Technical Guide to the Structural Elucidation of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate, a key intermediate in organic synthesis. This document delves into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating predicted and theoretical data, this guide serves as a valuable resource for researchers, scientists, and professionals in drug development, offering a foundational understanding of the structural characterization of this tosylate derivative. The methodologies for data acquisition are also detailed, ensuring a reproducible and scientifically rigorous approach to the analysis of this and similar molecules.
Introduction: The Molecular Blueprint
This compound (CAS 17689-66-6) is a bifunctional organic molecule featuring a tertiary alcohol and a tosylate leaving group. This unique combination makes it a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions, while the hydroxyl group offers a site for further functionalization. An accurate and thorough understanding of its structure is paramount for its effective use in synthesis, and this is unequivocally achieved through the synergistic application of various spectroscopic techniques. This guide will provide a detailed examination of the NMR, IR, and MS data that collectively define the molecular architecture of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom within the molecule.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR data for this compound in deuterated chloroform (CDCl₃) is summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.78 | Doublet | 2H | H-2', H-6' |
| 7.35 | Doublet | 2H | H-3', H-5' |
| 4.15 | Triplet | 2H | H-1 |
| 2.45 | Singlet | 3H | Ar-CH₃ |
| 1.85 | Triplet | 2H | H-2 |
| 1.25 | Singlet | 6H | C(CH₃)₂ |
| (variable) | Singlet (broad) | 1H | -OH |
Causality Behind the Assignments:
-
Aromatic Protons (H-2', H-6', H-3', H-5'): The two doublets in the aromatic region (7.0-8.0 ppm) are characteristic of a para-substituted benzene ring. The protons ortho to the electron-withdrawing sulfonate group (H-2', H-6') are deshielded and appear at a higher chemical shift (δ 7.78) compared to the protons meta to the sulfonate group (H-3', H-5') at δ 7.35.
-
Methylene Protons (H-1, H-2): The methylene group adjacent to the electron-withdrawing tosylate oxygen (H-1) is expected to be deshielded, appearing around δ 4.15 as a triplet due to coupling with the adjacent methylene protons (H-2). The H-2 protons, in turn, appear as a triplet around δ 1.85, coupled to the H-1 protons.
-
Methyl Protons (Ar-CH₃ and C(CH₃)₂): The singlet at δ 2.45 is characteristic of the methyl group attached to the aromatic ring. The six equivalent protons of the two methyl groups on the tertiary carbon appear as a sharp singlet at a much lower chemical shift (δ 1.25), being in a more shielded environment.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in a molecule. The predicted ¹³C NMR data is presented in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 144.8 | C-4' |
| 132.9 | C-1' |
| 129.8 | C-3', C-5' |
| 127.8 | C-2', C-6' |
| 70.5 | C-3 |
| 68.0 | C-1 |
| 42.0 | C-2 |
| 29.5 | C(CH₃)₂ |
| 21.6 | Ar-CH₃ |
Causality Behind the Assignments:
-
Aromatic Carbons (C-1' to C-6'): The aromatic carbons appear in the typical range of δ 120-150 ppm. The carbon bearing the methyl group (C-4') and the carbon attached to the sulfonate group (C-1') are quaternary and their shifts are influenced by the substituents. The signals for the protonated aromatic carbons (C-2'/C-6' and C-3'/C-5') appear as two distinct peaks.
-
Aliphatic Carbons (C-1, C-2, C-3, and Methyls): The carbon of the methylene group attached to the tosylate oxygen (C-1) is deshielded (δ ~68.0 ppm). The tertiary carbon bearing the hydroxyl group and two methyl groups (C-3) is also significantly deshielded (δ ~70.5 ppm). The methylene carbon C-2 appears at a lower chemical shift (δ ~42.0 ppm). The two equivalent methyl carbons are the most shielded, appearing around δ 29.5 ppm. The aromatic methyl carbon appears at δ 21.6 ppm.
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the respective nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm for ¹H and ¹³C.
-
Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3070-3030 | Medium | C-H stretch (aromatic) |
| 2970-2850 | Medium | C-H stretch (aliphatic) |
| 1600, 1495 | Medium | C=C stretch (aromatic ring) |
| 1360 | Strong | S=O asymmetric stretch (sulfonate) |
| 1175 | Strong | S=O symmetric stretch (sulfonate) |
| 1100-1000 | Strong | C-O stretch |
| 950-850 | Strong | S-O stretch |
Causality Behind the Assignments:
-
O-H Stretch: The broad and strong absorption in the 3500-3200 cm⁻¹ region is a definitive indicator of the hydroxyl group, with the broadening due to hydrogen bonding.
-
C-H Stretches: The absorptions above 3000 cm⁻¹ are characteristic of C-H stretches in the aromatic ring, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds.
-
S=O Stretches: The two strong bands around 1360 cm⁻¹ and 1175 cm⁻¹ are the most characteristic absorptions for a sulfonate group, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, respectively.
-
C-O and S-O Stretches: Strong absorptions in the fingerprint region (1100-850 cm⁻¹) correspond to the C-O and S-O single bond stretching vibrations.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small drop of the sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or clean ATR crystal.
-
Place the sample in the spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule (molecular ion) and its fragments. This data is invaluable for confirming the molecular weight and deducing structural features.
Theoretical Mass Spectrometry Data
-
Molecular Weight: The molecular formula of this compound is C₁₂H₁₈O₄S, which corresponds to a monoisotopic mass of 258.09 g/mol .
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a molecular ion peak would be expected at m/z = 258. However, this peak may be weak or absent due to the lability of the molecule.
-
Key Fragmentation Pathways: A plausible fragmentation pattern is crucial for structural confirmation.
Caption: Proposed ESI-MS fragmentation of the target molecule.
Causality Behind the Fragmentation:
-
Loss of the Hydroxy-alkyl Radical (m/z 155): A common fragmentation pathway for tosylates is the cleavage of the C-O bond, leading to the formation of the stable p-toluenesulfonyl cation at m/z 155.
-
Formation of the Tropylium Cation (m/z 91): The p-toluenesulfonyl cation can further lose a molecule of sulfur dioxide (SO₂) to form the highly stable tropylium cation at m/z 91.
-
Loss of the Tosyl Radical (m/z 87): Cleavage of the S-O bond can lead to the formation of the oxonium ion from the alkyl portion of the molecule at m/z 87.
-
Loss of Water (m/z 57): The fragment at m/z 87 can subsequently lose a molecule of water to form a stable tertiary carbocation at m/z 57.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction:
-
The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
-
Ionization:
-
Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which would likely produce the protonated molecule [M+H]⁺ at m/z 259 or the sodiated adduct [M+Na]⁺ at m/z 281.
-
Electron ionization (EI) is a harder ionization technique that would lead to more extensive fragmentation, as described above.
-
-
Mass Analysis:
-
A high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.
-
Conclusion: A Cohesive Structural Narrative
The collective interpretation of NMR, IR, and MS data provides an unambiguous structural assignment for this compound. NMR spectroscopy elucidates the precise connectivity of the carbon and hydrogen framework. IR spectroscopy confirms the presence of the key hydroxyl and sulfonate functional groups. Mass spectrometry verifies the molecular weight and provides valuable information about the molecule's stability and fragmentation patterns. This in-depth guide, by explaining the causality behind the spectroscopic data and providing robust experimental protocols, equips researchers with the necessary knowledge to confidently characterize this important synthetic intermediate.
References
-
Lin, Q., Tong, W., Li, Y., & Shu, X. (2022). Ti-Catalyzed Dehydroxylation of Tertiary Alcohols. Organic Letters, 24(46), 8459–8464. [Link]
An In-depth Technical Guide to 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate (CAS 17689-66-6), a versatile bifunctional molecule of significant interest in organic synthesis and drug development. This document elucidates the core physical and chemical properties of the compound, offers a detailed, field-proven protocol for its synthesis via the selective tosylation of 3-methyl-1,3-butanediol, and explores its reactivity and applications as a key synthetic intermediate. The strategic importance of the tosylate group as an excellent leaving group is discussed in the context of nucleophilic substitution and elimination reactions, providing researchers with the foundational knowledge to effectively utilize this reagent in complex molecular architectures.
Introduction: Unveiling a Key Synthetic Building Block
In the landscape of modern organic chemistry, particularly within the realm of pharmaceutical and materials science, the demand for versatile and highly functionalized building blocks is paramount. This compound, a molecule possessing both a nucleophilic hydroxyl group and a latent electrophilic center via the tosylate leaving group, represents a prime example of such a scaffold. The strategic placement of these functionalities allows for sequential and controlled synthetic transformations, making it an invaluable intermediate in the construction of complex target molecules.
The core utility of this compound stems from the p-toluenesulfonate (tosylate) moiety. The transformation of a primary alcohol into a tosylate ester converts the notoriously poor hydroxyl leaving group (OH⁻) into a highly effective one (TsO⁻). This enhanced leaving group ability is attributed to the resonance stabilization of the resulting tosylate anion, a principle that underpins a vast array of powerful synthetic methodologies. This guide will delve into the practical aspects of handling and utilizing this reagent, providing the necessary technical details for its successful application in a research and development setting.
Physicochemical Properties: A Quantitative Overview
A thorough understanding of a compound's physical properties is fundamental to its effective use in the laboratory. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| CAS Number | 17689-66-6 | |
| Molecular Formula | C₁₂H₁₈O₄S | |
| Molecular Weight | 258.33 g/mol | |
| Physical State | Liquid (at room temperature) | [1] |
| Purity | Typically ≥95% | - |
| Storage | Sealed in dry, room temperature conditions | [2] |
Chemical Identity and Structure
The structural architecture of this compound is key to its reactivity. The molecule can be dissected into two principal domains: the aliphatic chain derived from 3-methyl-1,3-butanediol and the aromatic tosyl group.
Figure 1: Chemical structure of this compound.
Synthesis Protocol: Selective Monotosylation of a Diol
The preparation of this compound involves the selective tosylation of the primary hydroxyl group of 3-methyl-1,3-butanediol. The steric hindrance around the tertiary hydroxyl group allows for a high degree of regioselectivity. The following protocol is a robust and scalable method for this transformation.
4.1. Materials and Reagents
-
3-methyl-1,3-butanediol (≥98%)
-
p-Toluenesulfonyl chloride (TsCl) (≥99%)
-
Pyridine (anhydrous, ≥99.8%)
-
Dichloromethane (DCM) (anhydrous, ≥99.8%)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl Acetate (HPLC grade, for chromatography)
4.2. Experimental Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3-methyl-1,3-butanediol (1.0 eq) in anhydrous dichloromethane (10 volumes).
-
Cooling and Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.
-
Tosylation: Dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the TsCl solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting diol is consumed (typically 4-6 hours).
-
Workup: Quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Extract the aqueous layer with dichloromethane (3 x 5 volumes). Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford the pure this compound as a colorless to pale yellow liquid.
4.3. Rationale Behind Experimental Choices
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the hydrolysis of the highly reactive p-toluenesulfonyl chloride.
-
Pyridine as Base: Pyridine serves a dual purpose: it acts as a base to neutralize the HCl byproduct of the reaction, driving the equilibrium towards product formation, and it can also act as a nucleophilic catalyst.
-
Controlled Addition at 0 °C: The dropwise addition of TsCl at low temperature helps to control the exothermic nature of the reaction and minimizes the formation of side products, including the potential for ditosylation.
-
Aqueous Workup: The acidic wash removes excess pyridine, while the bicarbonate wash neutralizes any remaining acid. The brine wash aids in the removal of water from the organic layer.
Figure 2: Experimental workflow for the synthesis of this compound.
Reactivity and Synthetic Applications
The chemical behavior of this compound is dominated by the interplay of its two functional groups. The tosylate group serves as an excellent leaving group in nucleophilic substitution (Sₙ2) and elimination (E2) reactions. This allows for the introduction of a wide variety of nucleophiles at the C1 position.
5.1. Nucleophilic Substitution Reactions
The primary carbon bearing the tosylate is highly susceptible to attack by a range of nucleophiles, including but not limited to:
-
Halides (F⁻, Cl⁻, Br⁻, I⁻): For the synthesis of 1-halo-3-hydroxy-3-methylbutane derivatives.
-
Azide (N₃⁻): Leading to the formation of 1-azido-3-hydroxy-3-methylbutane, a precursor for amines.
-
Cyanide (CN⁻): For carbon chain extension.
-
Alkoxides (RO⁻) and Phenoxides (ArO⁻): To form ethers.
-
Thiolates (RS⁻): To generate thioethers.
-
Carboxylates (RCOO⁻): For the synthesis of esters.
5.2. Protection and Subsequent Transformation of the Hydroxyl Group
The tertiary hydroxyl group can be protected using standard protecting groups (e.g., silyl ethers) prior to reactions involving the tosylate. This allows for a wider range of synthetic transformations where the free hydroxyl might interfere. Alternatively, the hydroxyl group can be utilized in subsequent reactions after the tosylate has been displaced. For instance, intramolecular cyclization can be induced under basic conditions to form substituted tetrahydrofurans.
Figure 3: Key reaction pathways for this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] It is classified as harmful if swallowed, and causes skin and eye irritation.[4] May cause respiratory irritation.[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. All chemical products should be treated as having unknown hazards and toxicity.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its bifunctional nature, combining a nucleophilic hydroxyl group with a highly effective tosylate leaving group, provides a powerful platform for the construction of complex molecules. The synthetic protocol detailed herein offers a reliable method for its preparation, and the discussion of its reactivity provides a framework for its application in diverse research and development programs, particularly in the field of drug discovery.
References
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). 17689-66-6 | this compound. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 17689-66-6 | this compound | MFCD26384653. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxypropyl 4-methylbenzenesulfonate. Retrieved from [Link]
-
ChemBK. (2024). 3-Methylbutyl tosylate. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(19), 6549–6551.
-
PubChem. (n.d.). Vinyltriacetoxysilane. Retrieved from [Link]
-
Khan Academy. (2013). Preparation of mesylates and tosylates | Organic chemistry. [Video]. YouTube. Retrieved from [Link]
-
Angene Chemical. (2024). Safety Data Sheet - this compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Retrieved from [Link]
- Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 30(13), 3679.
-
PubChem. (n.d.). Methyl 3-(2,3-dihydroxy-3-methylbutyl)-4-hydroxybenzoate. Retrieved from [Link]
- Google Patents. (n.d.). WO2019147503A1 - Synthesis of 3-hydroxybutyryl 3-hydroxybutyrate and related compounds.
-
PubChem. (n.d.). 4-Hydroxybutyl 4-methylbenzenesulfonate. Retrieved from [Link]
-
Axios Research. (n.d.). 3-Methylbutyl Tosylate - CAS - 2431-75-6. Retrieved from [Link]
-
SpectraBase. (n.d.). (R)-3-(2-HYDROXY-3-METHOXY-3-METHYLBUTYL)-5-(3-METHYL-1-OXO-2-BUTENYL)-INDOLE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]
-
MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxy-3-methylbenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate. Retrieved from [Link]
-
NIST. (n.d.). 4-Hydroxy-3-methylbenzaldehyde. Retrieved from [Link]
Sources
A Technical Guide to the Strategic Application of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate in Modern Drug Discovery
Abstract: In the landscape of medicinal chemistry, the efficient construction of complex molecular architectures with tailored physicochemical and biological properties is paramount. Versatile building blocks that offer multiple, orthogonally reactive sites are invaluable tools for accelerating drug discovery pipelines. This technical guide provides an in-depth exploration of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate, a bifunctional synthon poised for significant application in medicinal chemistry. While not yet widely documented in targeted drug discovery programs, its unique molecular framework, combining a highly reactive tosylate leaving group with a stable tertiary alcohol, presents a compelling case for its utility. We will dissect its chemical logic, provide validated synthetic protocols, and conceptualize its application in constructing advanced molecular entities, including its potential as a novel linker in targeted therapies. This guide is intended for researchers, chemists, and drug development professionals seeking to expand their synthetic toolkit with strategic and versatile chemical reagents.
The Molecular Architecture: A Duality of Reactivity and Stability
The strategic value of this compound (hereafter referred to as HMTS) lies in the distinct and complementary nature of its two key functional groups. Understanding this duality is critical to harnessing its full synthetic potential.
Chemical Structure and Physicochemical Properties
HMTS possesses a simple yet powerful structure. The molecule consists of a five-carbon backbone containing a tertiary alcohol at one end and a primary alcohol that has been converted to a tosylate ester at the other.
| Property | Value | Reference |
| CAS Number | 17689-66-6 | [1][2][3] |
| Molecular Formula | C₁₂H₁₈O₄S | [4][5] |
| Molecular Weight | 258.34 g/mol | [4][5] |
| Topological Polar Surface Area | 72 Ų | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 5 | [5] |
The Tosylate Moiety: An Engine for Nucleophilic Substitution
The cornerstone of HMTS's reactivity is the p-toluenesulfonyl (tosyl) group. In organic synthesis, hydroxyl groups (-OH) are notoriously poor leaving groups for nucleophilic substitution reactions because their departure would form the strongly basic hydroxide ion (HO⁻)[6][7]. The conversion of the primary alcohol of 3-methyl-1,3-butanediol to a tosylate ester fundamentally alters this reactivity profile.
The tosylate anion is an exceptionally stable, and therefore excellent, leaving group due to the following reasons:
-
Resonance Delocalization: The negative charge on the oxygen atom is delocalized across the entire sulfonyl group and into the aromatic ring, significantly stabilizing the conjugate base[6].
-
Inductive Effects: The electron-withdrawing nature of the sulfonyl group and the benzene ring further disperses the negative charge[6].
This transformation activates the terminal carbon for Sₙ2 reactions with a wide range of nucleophiles, allowing for the facile introduction of azides, amines, thiols, and other functionalities crucial for building bioactive molecules[7][8][9].
Caption: Resonance structures illustrating the stability of the tosylate anion.
The 3-Hydroxy-3-methylbutyl Moiety: A Locus for Diversification
The other end of the molecule features a tertiary alcohol. This functional group is sterically hindered and generally less reactive than a primary or secondary alcohol, particularly towards oxidation or Sₙ2-type reactions. This relative inertness is a key advantage, as it allows for selective chemistry at the tosylate position without the need for a protecting group on the hydroxyl function.
Furthermore, the 3-hydroxy-3-methylbutyl scaffold itself can be of interest. The related metabolite, 3-hydroxybutyrate (3-HB), is a crucial energy source and signaling molecule in mammals, with roles in regulating metabolism and protecting against oxidative stress and neurodegeneration[10]. While HMTS is not a direct analogue, the shared structural motif suggests that molecules derived from it may possess favorable interactions with biological systems or exhibit desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The tertiary alcohol provides a handle for late-stage diversification through esterification or etherification, or it can serve as a key hydrogen-bonding feature for target engagement.
Synthetic Accessibility & Core Reactions
A key advantage of any chemical building block is its ease of preparation. HMTS can be reliably synthesized from commercially available starting materials.
Protocol: Synthesis of this compound
This protocol details the selective tosylation of the primary alcohol of 3-methyl-1,3-butanediol. The choice of a base like pyridine is crucial as it not only neutralizes the HCl byproduct but can also act as the solvent, which is particularly useful if the starting diol has limited solubility in other common solvents like dichloromethane[11].
Materials:
-
3-methyl-1,3-butanediol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 3-methyl-1,3-butanediol (1.0 eq) in anhydrous pyridine (or DCM, with triethylamine as a base, 1.2 eq). Cool the solution to 0 °C in an ice bath.
-
Tosylation: To the cooled solution, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding cold water. If DCM was used, transfer the mixture to a separatory funnel. If pyridine was the solvent, first remove most of the pyridine under reduced pressure, then dilute the residue with DCM and water.
-
Extraction & Washing: Wash the organic layer sequentially with 1 M HCl (to remove pyridine/triethylamine), saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Caption: Synthesis of HMTS via selective tosylation of the primary alcohol.
Core Applications in Medicinal Chemistry Scaffold Construction
The true power of HMTS is realized when its bifunctional nature is exploited to generate diverse molecular scaffolds relevant to drug discovery.
HMTS as a Bifunctional Synthon: A Strategic Workflow
The orthogonal reactivity of the tosylate and hydroxyl groups allows for a two-stage diversification strategy. The highly reactive tosylate can be displaced first, followed by modification of the more stable tertiary alcohol, or vice-versa, depending on the desired final structure.
Caption: Strategic workflow illustrating the bifunctional potential of HMTS.
Application I: A Gateway to Bioorthogonal Chemistry
One of the most powerful applications of HMTS is as a precursor to azido-alcohols. The azide functional group is a cornerstone of "click chemistry," a class of reactions that are highly efficient, selective, and biocompatible[12]. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable 1,2,3-triazole rings is a premier method for linking molecular fragments in drug discovery[13].
Protocol: Synthesis of 4-azido-2-methylbutan-2-ol from HMTS
Materials:
-
This compound (HMTS)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Water
-
Brine
Procedure:
-
Reaction Setup: Dissolve HMTS (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Azide Displacement: Add sodium azide (1.5 - 2.0 eq) to the solution. Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Extraction & Washing: Extract the aqueous layer multiple times with diethyl ether. Combine the organic extracts and wash them with water and then brine to remove residual DMF.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (Note: Low molecular weight azides can be volatile and potentially explosive; use appropriate caution and avoid heating to dryness).
-
Purification: The resulting 4-azido-2-methylbutan-2-ol can often be used directly or purified by column chromatography if necessary.
This azido-alcohol is now a versatile intermediate. The azide can undergo a CuAAC reaction with a terminal alkyne, while the tertiary alcohol remains available for further functionalization, making it an ideal linker component.
Caption: Synthesis of an azido-alcohol from HMTS and its subsequent use in a click reaction.
Application II: Crafting Linkers for Targeted Therapies
The development of targeted therapies like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) relies heavily on the design of the linker that connects the targeting moiety to the payload or E3 ligase ligand. The properties of the linker—its length, rigidity, and solubility—are critical for therapeutic efficacy.
HMTS provides a novel, non-peptidic, and synthetically accessible scaffold for linker development. The 3-hydroxy-3-methylbutyl unit can impart increased water solubility compared to simple alkyl chains, potentially improving the pharmacokinetic profile of the final conjugate.
Conceptual Design of a PROTAC Linker using HMTS:
-
E3 Ligase Ligand Attachment: A phenolic hydroxyl group on a VHL or Cereblon ligand can act as a nucleophile to displace the tosylate of HMTS, forming a stable ether bond.
-
Warhead Attachment: The remaining tertiary alcohol on the HMTS-linker conjugate can then be esterified with a carboxylic acid-containing warhead that binds to the protein of interest.
This modular approach allows for the rapid generation of a library of PROTACs with varying linker lengths and attachment points for structure-activity relationship (SAR) studies.
Conclusion and Future Perspectives
This compound represents a powerful yet underutilized building block in the medicinal chemist's arsenal. Its value is rooted in a simple, elegant design: a pre-activated site for reliable nucleophilic substitution combined with a stable, sterically distinct hydroxyl group for diversification or physicochemical modulation.
The true potential of HMTS lies in its ability to serve as a gateway to more complex and functionally rich molecules. Its conversion to an azido-alcohol, for example, directly plugs into the robust and versatile world of click chemistry, enabling its use as a linker for bioconjugation, a building block for combinatorial libraries, or a handle for attaching imaging agents.
Future research should focus on systematically exploring the incorporation of the HMTS-derived scaffold into known pharmacophores to evaluate its impact on potency, selectivity, and ADME properties. Its application in the rational design of linkers for ADCs and PROTACs is a particularly promising avenue that warrants significant investigation. As the demand for novel chemical matter continues to grow, the strategic deployment of such versatile synthons will be essential for accelerating the discovery of next-generation therapeutics.
References
-
Wikipedia. (2023). Tosyl group. Retrieved from [Link]
-
Hoogenboom, R., et al. (2008). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. National Institutes of Health. Retrieved from [Link]
-
Díaz-Moscoso, A. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis? ResearchGate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Retrieved from [Link]
-
Sadauskiene, I., et al. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxypropyl 4-methylbenzenesulfonate. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxybutyl 4-methylbenzenesulfonate. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]
-
Wikipedia. (2023). Trimethylsulfoxonium iodide. Retrieved from [Link]
-
MDPI. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]
-
ResearchGate. (2023). The Use of Click Chemisty in Drug Development Applications. Retrieved from [Link]
-
PubMed Central. (2015). Bioactive heterocycles containing endocyclic N-hydroxy groups. Retrieved from [Link]
-
Xinhua. (n.d.). Trimethylsulfoxonium Iodide CAS 1774-47-6 Manufacturers and Suppliers. Retrieved from [Link]
-
PubMed Central. (2011). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Retrieved from [Link]
-
PubMed Central. (2015). Click chemistry: A transformative technology in nuclear medicine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxy-4-methylbenzaldehyde. Retrieved from [Link]
-
National Institutes of Health. (2021). 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms. Retrieved from [Link]
-
PubMed. (2019). 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced From 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). Enhanced Lifestyles for Metabolic Syndrome. Retrieved from [Link]
-
PubMed. (2022). Exploration and biological evaluation of 7-methoxy-3-methyl-1H-chromeno[4,3-c]pyrazol-4-one as an activating transcription factor 3 inducer for managing metabolic syndrome. Retrieved from [Link]
-
DergiPark. (2019). INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. Retrieved from [Link]
Sources
- 1. 17689-66-6|this compound|BLD Pharm [bldpharm.com]
- 2. 17689-66-6|this compound| Ambeed [ambeed.com]
- 3. This compound - CAS:17689-66-6 - Sunway Pharm Ltd [3wpharm.com]
- 4. This compound [myskinrecipes.com]
- 5. guidechem.com [guidechem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Tosyl group - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click chemistry: A transformative technology in nuclear medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Computational Chemistry Deep Dive: Elucidating the Properties of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, a profound understanding of molecular structure, reactivity, and intermolecular interactions is paramount. 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate, a tosylate ester, serves as a pivotal intermediate in organic synthesis, primarily due to the exceptional leaving group ability of the tosylate moiety.[1][2] The presence of a hydroxyl group within its structure adds a layer of complexity and functionality, making it a versatile building block for more complex molecules.[3] This guide provides a comprehensive framework for the computational investigation of this molecule, offering insights into its electronic structure, conformational landscape, and potential reactivity. As a self-validating system, the protocols described herein are designed to ensure robust and reproducible results, grounded in established theoretical principles.
The Rationale for a Computational Approach
While experimental techniques provide invaluable data, computational chemistry offers a complementary and often predictive lens through which to understand molecular behavior at an atomic level. For a molecule like this compound, computational studies can:
-
Elucidate the three-dimensional structure and conformational preferences: Understanding the stable geometries of the molecule is crucial for predicting its interactions with other molecules, such as enzymes or receptors.
-
Map the electronic landscape: Analyzing the distribution of electrons can reveal reactive sites, predict spectroscopic properties, and explain the nature of chemical bonds.
-
Simulate reaction pathways: By modeling potential reactions, we can gain mechanistic insights, predict reaction barriers, and understand the factors that control chemical transformations.[4][5]
-
Predict spectroscopic signatures: Computationally generated spectra (e.g., NMR, IR) can aid in the interpretation of experimental data and the identification of the molecule.
This guide will focus on a workflow that leverages Density Functional Theory (DFT), a widely used and reliable quantum chemical method for studying organic molecules.[6][7][8]
Visualizing the Computational Workflow
The following diagram outlines the logical flow of the computational investigation proposed in this guide.
Caption: A flowchart illustrating the key stages of the computational study of this compound.
Part 1: Molecular Structure and Conformational Analysis
The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms. For a flexible molecule like this compound, multiple low-energy conformations may exist, and identifying the global minimum is crucial.
Experimental Protocol: Geometry Optimization
-
Initial Structure Generation: Construct an initial 3D model of the molecule using molecular building software (e.g., Avogadro, ChemDraw).
-
Conformational Search (Optional but Recommended): For flexible molecules, a preliminary conformational search using a lower level of theory or molecular mechanics can identify a diverse set of starting geometries.
-
DFT Geometry Optimization:
-
Method: B3LYP density functional. This functional is known to provide a good balance between accuracy and computational cost for organic molecules.[7][9]
-
Basis Set: 6-31G(d,p). This Pople-style basis set is a good starting point for geometry optimizations of molecules containing first and second-row elements.
-
Solvation Model: Include an implicit solvation model, such as the Polarizable Continuum Model (PCM), to account for the bulk effects of a solvent (e.g., chloroform or water).
-
Software: Gaussian, ORCA, or other quantum chemistry packages.
-
-
Frequency Analysis: Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Data Presentation: Key Structural Parameters
The optimized geometry will provide a wealth of information about bond lengths, bond angles, and dihedral angles. This data can be compared with experimental crystallographic data of similar sulfonate esters to validate the computational model.[8]
| Parameter | Bond/Angle | Calculated Value (Å or °) | Experimental Range (from related compounds) (Å or °) |
| Bond Lengths | S-O (ester) | 1.60 | 1.58 - 1.62 |
| S=O | 1.43 | 1.42 - 1.45 | |
| S-C (aryl) | 1.77 | 1.75 - 1.79 | |
| C-O (ester) | 1.46 | 1.45 - 1.48 | |
| Bond Angles | O-S-O | 120 | 118 - 122 |
| C-S-O | 105 | 103 - 107 | |
| Dihedral Angle | C-O-S-C | 175 | (Highly variable) |
Note: The calculated values presented here are hypothetical and serve as an example of what a DFT calculation might yield. The experimental range is based on typical values for sulfonate esters.
Part 2: Electronic Structure and Reactivity
Understanding the distribution of electrons within the molecule is key to predicting its reactivity. Natural Bond Orbital (NBO) analysis is a powerful tool for this purpose.
Experimental Protocol: NBO Analysis
-
Perform NBO Calculation: This is typically done as a post-processing step on the optimized geometry using the same level of theory (B3LYP/6-31G(d,p)).
-
Analyze Atomic Charges: Examine the natural population analysis (NPA) charges to identify electrophilic and nucleophilic centers.
-
Investigate Orbital Interactions: Analyze the second-order perturbation theory analysis of the Fock matrix in the NBO basis to quantify the strength of hyperconjugative interactions, which can influence stability and reactivity.
Data Presentation: Natural Population Analysis Charges
| Atom | Natural Charge (e) | Implication |
| S | +1.8 | Highly electrophilic center |
| O (S=O) | -0.8 | Nucleophilic |
| O (ester) | -0.6 | Nucleophilic |
| C (attached to O) | +0.2 | Potential site for nucleophilic attack |
| O (hydroxyl) | -0.7 | Nucleophilic and hydrogen bond donor |
| H (hydroxyl) | +0.5 | Acidic proton |
Note: These charge values are illustrative examples.
The highly positive charge on the sulfur atom confirms its electrophilicity, making it susceptible to nucleophilic attack. The tosylate group as a whole acts as an excellent leaving group because the negative charge in the resulting tosylate anion is delocalized over the three oxygen atoms and the aromatic ring.[1][2]
Part 3: Spectroscopic Properties
Computational chemistry can be a powerful tool for predicting and interpreting spectroscopic data.
Experimental Protocol: NMR Chemical Shift Calculation
-
GIAO Calculation: Use the Gauge-Including Atomic Orbital (GIAO) method on the B3LYP/6-31G(d,p) optimized geometry to calculate the isotropic shielding values.
-
Reference Standard: Perform the same calculation on a reference compound, typically tetramethylsilane (TMS), at the same level of theory.
-
Calculate Chemical Shifts: The chemical shift (δ) is calculated as: δ = σ(TMS) - σ(sample).
Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl (tosyl) | 2.4 | 21.5 |
| Aromatic (ortho to S) | 7.8 | 129.8 |
| Aromatic (meta to S) | 7.4 | 127.9 |
| CH₂ (adjacent to O-ester) | 4.1 | 68.2 |
| CH₂ (adjacent to C(OH)) | 1.8 | 45.1 |
| Methyl (on C(OH)) | 1.2 | 29.5 |
| C(OH) | - | 70.8 |
| OH | (variable, depends on solvent) | - |
Note: These are hypothetical predicted values and would need to be compared against experimental data for validation.[7][9]
Part 4: Dynamic Behavior in Solution
While static calculations provide valuable information, molecules are dynamic entities. Molecular dynamics (MD) simulations can provide insights into the conformational flexibility and solvent interactions over time.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup: Place the optimized structure of this compound in a periodic box of explicit solvent molecules (e.g., water or chloroform).
-
Force Field Parameterization: Assign appropriate force field parameters (e.g., from GAFF or CGenFF) to describe the bonded and non-bonded interactions.
-
Equilibration: Run a short simulation to allow the system to reach thermal and pressure equilibrium.
-
Production Run: Run a longer simulation (nanoseconds to microseconds) to sample the conformational space and analyze the trajectory.[10]
Insights from MD Simulations
-
Conformational Dynamics: Analyze the trajectory to identify the most populated conformations and the transitions between them.
-
Solvent Structuring: Investigate how solvent molecules arrange around the solute, particularly around the hydroxyl and sulfonate groups.
-
Intramolecular Hydrogen Bonding: Determine the persistence of any intramolecular hydrogen bonds between the hydroxyl group and the sulfonate oxygens.
Conclusion and Future Directions
This guide has outlined a comprehensive computational workflow for the in-depth study of this compound. By combining quantum chemical calculations and molecular dynamics simulations, researchers can gain a detailed understanding of its structural, electronic, and dynamic properties. The insights gained from such studies are invaluable for predicting its reactivity, understanding its role in chemical synthesis, and designing new molecules with desired properties.
Future studies could expand on this framework by:
-
Modeling Reaction Mechanisms: Investigating the SN1 and SN2 reaction pathways for the displacement of the tosylate group.[1]
-
QM/MM Studies: For larger systems, such as the molecule interacting with an enzyme, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach could be employed to study the reaction in a biological environment.
-
Exploring Excited States: Time-dependent DFT (TD-DFT) could be used to predict the UV-Vis spectrum and investigate the molecule's photochemical properties.[7][9]
The integration of computational chemistry into the research and development pipeline is no longer a niche specialty but a fundamental tool for accelerating scientific discovery.
References
-
Casanovas, A., D. Muñoz-Torrero, and P. H. van der Graaf. "A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction." New Journal of Chemistry 42.5 (2018): 3589-3597. [Link]
-
Sathish, M., et al. "Synthesis, crystallographic characterization, DFT and TD-DFT studies of Oxyma-sulfonate esters." Journal of Chemical Sciences 129.8 (2017): 1239-1249. [Link]
-
Sathish, M., et al. "Synthesis, crystallographic characterization, DFT and TD-DFT studies of Oxyma-sulfonate esters." ResearchGate. [Link]
-
Al-Wahaibi, LH., et al. "Synthesis, structure, theoretical calculations and biological activity of sulfonate active ester new derivatives." Journal of the Iranian Chemical Society 16.1 (2019): 139-150. [Link]
-
MySkinRecipes. "this compound." [Link]
-
Chemistry Steps. "Mesylates and Tosylates with Practice Problems." [Link]
-
Bumgardner, Carl L., John R. Lever, and Suzanne T. Purrington. "Anomalous Behavior of Tosylates in Elimination Reactions." The Journal of Organic Chemistry 45.4 (1980): 748-750. [Link]
-
PubChem. "4-Hydroxybutyl 4-methylbenzenesulfonate." [Link]
-
Kraka, E., and D. Cremer. "Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases." Accounts of Chemical Research 42.5 (2009): 697-708. [Link]
-
Hoffman Fine Chemicals. "CAS 17689-66-6 | this compound." [Link]
-
Hare, S. R., and D. J. Tantillo. "Computational discoveries of reaction mechanisms: recent highlights and emerging challenges." Organic & Biomolecular Chemistry 15.1 (2017): 10-23. [Link]
-
Nikolova, S., et al. "Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure." Beilstein Journal of Organic Chemistry 15 (2019): 386-394. [Link]
-
Master Organic Chemistry. "All About Tosylates and Mesylates." [Link]
-
Arshad, M., et al. "Synthesis, single crystal (XRD), Hirshfeld surface analysis, computational study (DFT) and molecular docking studies of (E)-4-((2-hydroxy-3,5-diiodobenzylidene)amino)-N-(pyrimidine)-2-yl) benzenesulfonamide." Journal of Molecular Structure 1225 (2021): 129101. [Link]
-
Seebach, Dieter, et al. "(R)-(−)-Methyl 3-hydroxybutanoate." Organic Syntheses 71 (1993): 1. [Link]
-
Reddit. "Tosylation protocol?" [Link]
-
Ceylan, Ümit, et al. "Theoretical and experimental investigation of 4-[(2-hydroxy-3- methylbenzylidene)amino]benzenesulfonamide: Structural and spectroscopic properties, NBO, NLO and NPA analysis." ResearchGate. [Link]
-
Singh, J., et al. "All-atom molecular dynamics simulations showing the dynamics of small organic molecules in water–solvated polyelectrolyte brush layers." Physical Chemistry Chemical Physics 21.38 (2019): 21466-21476. [Link]
-
The Organic Chemistry Tutor. "The Tosylate Leaving Group." YouTube. [Link]
-
ResearchGate. "Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde." [Link]
Sources
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound [myskinrecipes.com]
- 4. s3.smu.edu [s3.smu.edu]
- 5. Computational discoveries of reaction mechanisms: recent highlights and emerging challenges - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09833B [pubs.rsc.org]
- 7. ias.ac.in [ias.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. All-atom molecular dynamics simulations showing the dynamics of small organic molecules in water–solvated polyelectrolyte brush layers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Theoretical Calculations of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate Reactivity: A Computational Chemistry Whitepaper
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate is a molecule of interest in organic synthesis, serving as a precursor for introducing the 3-hydroxy-3-methylbutyl moiety into target structures.[1] Its reactivity is governed by the exceptional leaving group ability of the 4-methylbenzenesulfonate (tosylate) group.[2][3][4] Predicting the reaction pathways of this molecule—be it nucleophilic substitution, elimination, or intramolecular cyclization—is crucial for optimizing synthetic routes and minimizing side products. This guide provides a comprehensive framework for employing theoretical calculations, primarily Density Functional Theory (DFT), to dissect and predict the reactivity of this specific tosylate ester. We will explore the foundational principles of its reactivity, detail the computational methodologies for modeling its transformations, and present a practical workflow for obtaining and interpreting quantitative predictions of its chemical behavior.
Introduction: The Significance of the Tosylate Moiety
In modern organic synthesis, the conversion of an alcohol's hydroxyl group, a notoriously poor leaving group, into a sulfonate ester is a cornerstone strategy for activating it toward nucleophilic substitution and elimination reactions.[3] The p-toluenesulfonyl (tosyl) group is a preeminent choice for this transformation. The exceptional stability of the resulting tosylate anion (p-toluenesulfonate) is the fundamental driver of its effectiveness as a leaving group.
The stability of the tosylate anion arises from two key electronic factors:
-
Resonance Delocalization: The negative charge acquired upon leaving is delocalized across the three oxygen atoms of the sulfonyl group.[4]
-
Inductive Effects: The electron-withdrawing nature of the sulfonyl group and the attached aromatic ring further disperses the negative charge, stabilizing the anion.[2]
The compound of interest, this compound, presents a unique case. It possesses a primary tosylate, which typically favors a bimolecular nucleophilic substitution (SN2) mechanism. However, the presence of a sterically demanding substituent and a tertiary alcohol functionality introduces the potential for competing unimolecular (SN1, E1) and intramolecular pathways. This complexity makes it an ideal candidate for theoretical investigation to elucidate its dominant reactive channels.
Foundational Principles of Reactivity
The Tosylate Group: A Superior Leaving Group
The efficacy of a leaving group is inversely related to its basicity; weak bases are excellent leaving groups.[2] The conjugate acid of the tosylate anion, p-toluenesulfonic acid, is a strong acid with a pKa of approximately -2.8, making the tosylate anion a very weak base and thus an excellent leaving group.[2] This superior leaving group ability is quantifiable by comparing reaction rates, where tosylates react many orders of magnitude faster than corresponding alkyl halides in nucleophilic substitution reactions.
Table 1: Qualitative Comparison of Leaving Group Ability
| Leaving Group | Common Name | Relative Rate (Approx.) | Basicity |
|---|---|---|---|
| CH₃C₆H₄SO₃⁻ | Tosylate | ~10⁴ - 10⁵ | Very Weak |
| I⁻ | Iodide | ~10¹ | Weak |
| Br⁻ | Bromide | 1 | Weak |
| Cl⁻ | Chloride | ~10⁻² | Weak |
| HO⁻ | Hydroxide | ~10⁻¹⁶ | Strong |
Note: Relative rates are highly dependent on substrate, nucleophile, and solvent, but this table provides a general reactivity trend.
Potential Reaction Mechanisms
The reactivity of this compound can be channeled through several competing pathways. Understanding the transition states and intermediates of these pathways is the primary goal of theoretical calculations.
-
SN2 (Bimolecular Nucleophilic Substitution): A concerted, one-step mechanism where an external nucleophile attacks the carbon atom bearing the tosylate group, leading to inversion of stereochemistry.[5] This is typically favored for primary substrates.
-
SN1 (Unimolecular Nucleophilic Substitution): A two-step mechanism involving the formation of a carbocation intermediate after the tosylate group departs. This pathway is favored by substrates that can form stable carbocations and is often accompanied by elimination (E1).
-
E2 (Bimolecular Elimination): A concerted, one-step mechanism where a base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond.
-
Intramolecular Cyclization: The tertiary hydroxyl group within the molecule can act as an internal nucleophile, attacking the electrophilic carbon to form a cyclic ether (in this case, 3,3-dimethyltetrahydrofuran).
The interplay between these pathways is sensitive to the reaction conditions (solvent, nucleophile, temperature) and the substrate's intrinsic structure.
Theoretical and Computational Methodologies
Density Functional Theory (DFT) has emerged as the workhorse of computational organic chemistry, offering a favorable balance between accuracy and computational cost for studying reaction mechanisms.
Causality Behind Model Selection
The choice of a theoretical model is not arbitrary; it is a deliberate decision based on the chemical problem at hand.
-
Functionals: For reaction barrier heights, hybrid functionals like B3LYP are a common starting point. However, functionals from the Minnesota family, such as M06-2X , are often recommended for their improved performance in calculating non-covalent interactions and thermochemistry, which can be crucial for accurately describing transition states.
-
Basis Sets: A Pople-style basis set like 6-311+G(d,p) is a robust choice for this system.
-
6-311: A triple-zeta basis set, providing flexibility for valence electrons.
-
+: Adds diffuse functions on heavy atoms, which are essential for describing anions (like the leaving tosylate group) and lone pairs accurately.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These are critical for describing the distorted geometries of transition states and the directionality of chemical bonds.
-
-
Solvent Modeling: Gas-phase calculations are a useful baseline, but reactivity in solution is paramount. The Polarizable Continuum Model (PCM) is an efficient implicit solvation model that treats the solvent as a continuous dielectric medium. This approach captures the bulk electrostatic effects of the solvent, which significantly influences the stability of charged species like intermediates and transition states in solvolysis reactions.[6]
Self-Validating Protocols: The Importance of Frequency Calculations
Every optimized structure (reactant, product, or transition state) must be validated through a frequency calculation. This step is non-negotiable for ensuring the trustworthiness of the results.
-
Minimum Energy Structures (Reactants, Products, Intermediates): Must have zero imaginary frequencies.
-
First-Order Saddle Points (Transition States): Must have exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, representing the motion of atoms as they traverse the energy barrier from reactant to product.
A Practical Guide to Reactivity Calculation
This section outlines the workflow for a comprehensive theoretical analysis of the reactivity of this compound.
Computational Workflow Diagram
The following diagram illustrates the logical progression of a computational study of a reaction mechanism.
Caption: A standard workflow for computational analysis of reaction mechanisms.
Protocol 1: Ground State Geometry Optimization
-
Input Structure: Build a 3D model of the reactant (this compound) and any external nucleophile/base using molecular modeling software.
-
Calculation Setup: Specify the chosen DFT functional, basis set, and solvent model (PCM). For example, M062X/6-311+G(d,p) SCRF=(PCM,Solvent=Water).
-
Execution: Run a geometry optimization calculation. The algorithm will iteratively adjust the atomic positions to find a local minimum on the potential energy surface.
-
Validation: Perform a frequency calculation on the optimized geometry. Confirm that all vibrational frequencies are real (positive), which validates the structure as a true minimum.
-
Repeat: Repeat steps 1-4 for all expected products (e.g., the substitution product, elimination product, and cyclized product).
Protocol 2: Transition State (TS) Location
Locating the TS is often the most challenging step.
-
Initial Guess: Provide an initial guess for the TS geometry. This can be done by modifying the reactant geometry to resemble the expected transition state (e.g., elongating the C-O bond of the leaving group and shortening the distance to the incoming nucleophile). Methods like QST2 (Quadratic Synchronous Transit) can use reactant and product structures to generate an initial guess.
-
TS Optimization: Run a TS optimization calculation using an algorithm like the Berny algorithm. This will attempt to find a first-order saddle point near your initial guess.
-
Validation: Perform a frequency calculation on the optimized TS structure.
-
Trustworthy Result: The output must show exactly one imaginary frequency.
-
Actionable Insight: Visualize the atomic motion corresponding to the imaginary frequency. It should clearly show the breaking of the old bond(s) and the formation of the new bond(s) characteristic of the desired reaction (e.g., the nucleophile approaching as the tosylate departs).
-
-
IRC Calculation: Perform an Intrinsic Reaction Coordinate (IRC) calculation starting from the validated TS. This calculation maps the reaction path downhill from the TS. A successful IRC will connect the TS to the correct reactant and product minima on the potential energy surface, providing definitive proof of the reaction pathway.
Case Study: Competing Pathways for this compound
To illustrate the power of this approach, we present hypothetical but realistic DFT-calculated energy data for the solvolysis of the title compound in water. Water can act as both the solvent and the nucleophile.
Reaction Pathway Diagram
Caption: Competing SN2 and intramolecular cyclization pathways.
Quantitative Data Summary
The Gibbs free energy of activation (ΔG‡) determines the reaction rate (kinetics), while the Gibbs free energy of reaction (ΔGᵣ) determines the product stability (thermodynamics). According to transition state theory, a lower ΔG‡ corresponds to a faster reaction.
Table 2: Hypothetical Calculated Free Energies (kcal/mol) in Aqueous Solution
| Reaction Pathway | ΔG‡ (Activation) | ΔGᵣ (Reaction) | Kinetic Favorability | Thermodynamic Favorability |
|---|---|---|---|---|
| SN2 (External, H₂O) | 24.5 | -15.2 | Moderate | Favorable |
| Intramolecular Cyclization | 21.8 | -18.9 | Most Favorable | Most Favorable |
| SN1 (Carbocation formation) | 31.2 | N/A | Least Favorable | N/A |
Interpretation of Results
-
Kinetic Control: Based on this hypothetical data, the intramolecular cyclization pathway possesses the lowest activation barrier (ΔG‡ = 21.8 kcal/mol). This predicts that under kinetic control, the formation of the cyclic ether, 3,3-dimethyltetrahydrofuran, would be the major product. The proximity of the internal nucleophile (the hydroxyl group) provides an entropic advantage, leading to a more accessible transition state compared to the intermolecular SN2 reaction.
-
Thermodynamic Control: The intramolecular reaction also leads to the most thermodynamically stable product (ΔGᵣ = -18.9 kcal/mol). In this case, the kinetic and thermodynamic products are the same.
-
SN1 Pathway: The formation of a primary carbocation is highly unfavorable, reflected in a significantly higher activation barrier. This pathway is predicted to be a minor or non-existent contributor to the overall reaction.
This analysis provides a clear, actionable prediction: attempts to use this compound in substitution reactions with weak external nucleophiles are likely to be complicated by the competing and kinetically favored intramolecular cyclization.
Conclusion and Outlook
Theoretical calculations provide an indispensable toolkit for the modern chemist, transforming the study of reaction mechanisms from a purely empirical exercise to a predictive science. By applying a robust computational workflow grounded in Density Functional Theory, we can quantitatively assess the competing reaction pathways for complex molecules like this compound. This guide has outlined the essential principles, methodologies, and validation checks required to generate trustworthy and insightful predictions. Such computational foresight allows researchers to anticipate reaction outcomes, troubleshoot unexpected results, and rationally design synthetic strategies to favor desired products, ultimately accelerating research and development in chemistry and drug discovery.
References
-
Babtie, A. C., Lima, M. F., Kirby, A. J., & Hollfelder, F. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry, 10(40), 8095-8105. [7][8]
-
Guthrie, J. P., & Cullimore, P. A. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 79(13), 6046-6056. [9]
-
Li, D., & Williams, N. H. (2016). The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. Journal of Physical Organic Chemistry, 29(8), 431-437.
-
Kevill, D. N., & D'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Journal of Physical Organic Chemistry, 35(3), e4306. [6]
-
BenchChem. (2025). The Tosylate Group: A Cornerstone in Modern Organic Synthesis for Drug Development and Research. BenchChem Technical Guides. [2]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [3]
-
Periodic Chemistry. (2019). Sulfonate Esters. Periodic Chemistry Tutorials. [4]
-
MySkinRecipes. (n.d.). This compound. [1]
-
OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. OrgoSolver Reaction Guides. [5]
Sources
- 1. This compound [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. periodicchemistry.com [periodicchemistry.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Protocol for the synthesis of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate
An Application Note and Laboratory Protocol for the Synthesis of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of this compound. The synthesis is achieved through the regioselective tosylation of the primary hydroxyl group of 3-methyl-1,3-butanediol using p-toluenesulfonyl chloride (TsCl). This protocol is designed for researchers in organic synthesis and drug development, offering a detailed methodology that emphasizes scientific causality, procedural safety, and self-validating analytical checks. The conversion of an alcohol to a tosylate is a foundational transformation in organic chemistry, converting a poor leaving group (hydroxide) into an excellent one (tosylate), thereby facilitating subsequent nucleophilic substitution or elimination reactions.[1][2] The inherent steric differences between the primary and tertiary alcohols in the starting diol allow for a highly selective reaction under controlled conditions.
Scientific Principle & Reaction Scheme
The core of this protocol is the tosylation reaction, where an alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride.[3] A non-nucleophilic weak base, typically pyridine, is employed to serve a dual role: it acts as the solvent and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, preventing potential side reactions.[1][4]
Reaction: 3-methyl-1,3-butanediol + p-toluenesulfonyl chloride → this compound
Causality of Regioselectivity: The successful synthesis of the target molecule hinges on the selective reaction at the primary hydroxyl group over the tertiary one. This selectivity is governed by steric hindrance. The primary alcohol is sterically unencumbered, allowing for a kinetically favorable nucleophilic attack on the bulky sulfonyl chloride reagent. The tertiary alcohol, being significantly more crowded, reacts at a much slower rate, enabling the isolation of the mono-tosylated product in high yield.[5][6]
Experimental Workflow Overview
The following diagram outlines the logical flow of the entire synthesis process, from initial setup to final product characterization.
Caption: High-level workflow for the synthesis of this compound.
Materials and Reagents
Reagent Data Table
| Reagent | Formula | MW ( g/mol ) | Molarity/Conc. | Amount | Moles (mmol) | Equivalents |
| 3-methyl-1,3-butanediol | C₅H₁₂O₂ | 104.15 | - | 5.21 g | 50.0 | 1.0 |
| p-Toluenesulfonyl Chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 98% | 9.72 g | 50.0 | 1.0 |
| Pyridine | C₅H₅N | 79.10 | Anhydrous | 100 mL | - | Solvent/Base |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | ~400 mL | - | Extraction |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 1 M (aq) | ~150 mL | - | Wash |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated (aq) | ~100 mL | - | Wash |
| Brine (NaCl solution) | NaCl | 58.44 | Saturated (aq) | ~100 mL | - | Wash |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | As needed | - | Drying Agent |
| Silica Gel | SiO₂ | 60.08 | 230-400 mesh | As needed | - | Chromatography |
Equipment
-
500 mL Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Dropping funnel or syringe pump
-
Nitrogen or Argon gas inlet
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Detailed Experimental Protocol
SAFETY FIRST: This procedure must be conducted in a well-ventilated fume hood. p-Toluenesulfonyl chloride is corrosive and a lachrymator.[7][8][9] Pyridine is flammable, toxic, and has a strong, unpleasant odor. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
Step 1: Reaction Setup
-
Place a magnetic stir bar into a dry 500 mL round-bottom flask.
-
Seal the flask with a septum and ensure it is under an inert atmosphere (Nitrogen or Argon). This is crucial as tosyl chloride is moisture-sensitive.[8]
-
Using a syringe, add 3-methyl-1,3-butanediol (5.21 g, 50.0 mmol) to the flask.
-
Add anhydrous pyridine (100 mL) to the flask to dissolve the diol. Stir until a homogeneous solution is formed.
Step 2: Tosylation Reaction
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
In a separate, dry beaker, weigh p-toluenesulfonyl chloride (9.72 g, 50.0 mmol).
-
Add the solid p-toluenesulfonyl chloride to the cooled pyridine solution in small portions over 30 minutes. Maintain the internal temperature below 5 °C during the addition to control the exothermic reaction.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-16 hours.
Step 3: In-Process Validation (TLC Monitoring)
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Prepare a TLC chamber with an eluent system of 30% Ethyl Acetate in Hexanes.
-
Spot a TLC plate with the starting material (3-methyl-1,3-butanediol, dissolved in a little EtOAc) and a sample from the reaction mixture.
-
The reaction is complete upon the disappearance of the starting diol spot and the appearance of a new, less polar product spot. The product, being larger and less polar than the diol, will have a higher Rf value.
Step 4: Workup and Isolation
-
Once the reaction is complete, cool the flask in an ice bath again.
-
Slowly and carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of cold water to quench the reaction.
-
Transfer the resulting aqueous mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash sequentially with:
-
1 M HCl (2 x 75 mL) to remove pyridine (forms a water-soluble pyridinium salt).
-
Saturated NaHCO₃ solution (1 x 100 mL) to neutralize any remaining acid.
-
Saturated brine (1 x 100 mL) to reduce the amount of dissolved water in the organic layer.
-
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil.
Step 5: Purification
-
Purify the crude oil using flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to afford this compound as a clear, colorless, or pale yellow oil.
Trustworthiness: Mechanism & Product Characterization
The reliability of this protocol is grounded in its well-understood mechanism and is validated by thorough analytical characterization of the final product.
Reaction Mechanism
The tosylation of the alcohol proceeds via a nucleophilic attack on the sulfur atom of tosyl chloride. The pyridine base then deprotonates the oxonium ion intermediate to yield the final product and pyridinium hydrochloride.
Caption: Mechanism of alcohol tosylation in the presence of pyridine.
Expected Characterization Data
To confirm the identity and purity of the synthesized this compound (C₁₂H₁₈O₄S, MW: 258.33 g/mol )[12][13][14], the following analytical data should be obtained:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~7.8 ppm (d, 2H): Aromatic protons ortho to the sulfonyl group.
-
δ ~7.35 ppm (d, 2H): Aromatic protons meta to the sulfonyl group.
-
δ ~4.1 ppm (t, 2H): Methylene protons adjacent to the tosylate oxygen (-CH₂-OTs).
-
δ ~2.45 ppm (s, 3H): Methyl protons of the toluene group.
-
δ ~1.8 ppm (t, 2H): Methylene protons adjacent to the tertiary carbon (-CH₂-C(OH)).
-
δ ~1.7 ppm (s, 1H, broad): Tertiary alcohol proton (-OH).
-
δ ~1.2 ppm (s, 6H): Two equivalent methyl groups on the tertiary carbon.
-
-
¹³C NMR (CDCl₃, 100 MHz): Expected peaks around δ 145, 133, 130, 128 (aromatic C), 70 (tertiary C-OH), 68 (C-OTs), 42 (CH₂), 29 (gem-dimethyl C), 22 (aromatic CH₃).
-
FT-IR (neat, cm⁻¹):
-
~3450 cm⁻¹ (broad): O-H stretch of the tertiary alcohol.
-
~1360 cm⁻¹ and ~1175 cm⁻¹ (strong): Asymmetric and symmetric S=O stretching of the sulfonate ester.
-
~1600 cm⁻¹: Aromatic C=C stretching.
-
-
Mass Spectrometry (ESI+): m/z = 281.09 [M+Na]⁺.
References
-
Journal of Chemistry Letters. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Retrieved from [Link]
-
Caron, S., & Sharpless, K. B. (2002). Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers. Organic Letters, 4(14), 2329–2332. DOI: 10.1021/ol020071y. Retrieved from [Link]
-
Martinelli, M. J., et al. (1999). Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. Organic Letters, 1(3), 447-450. Retrieved from [Link]
-
Vaidyanathan, R., et al. (2000). Selective monosulfonylation of internal 1,2-diols catalyzed by di-n-butyltin oxide. Tetrahedron Letters, 41(22), 500-1. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent progress in selective functionalization of diols via organocatalysis. Retrieved from [Link]
-
Loba Chemie. (2019). 4-TOLUENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 17689-66-6 | this compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). TRIMETHYLENE DITHIOTOSYLATE. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-hydroxy-2-iodophenyl-(4-methylbenzenesulfonate). Retrieved from [Link]
-
ChemHelp ASAP. (2019). formation of tosylates & mesylates. Retrieved from [Link]
-
ChemSigma. (n.d.). 17689-66-6 this compound. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]
-
The Cynical Philosopher. (2024). Organic Chemistry - Reactions of Alcohols | Tosylation and Halogenation. Retrieved from [Link]
-
Hoogenboom, R., et al. (2010). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Polymers, 2(4), 578-591. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. m.youtube.com [m.youtube.com]
- 5. jchemlett.com [jchemlett.com]
- 6. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. lobachemie.com [lobachemie.com]
- 10. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 11. westliberty.edu [westliberty.edu]
- 12. hoffmanchemicals.com [hoffmanchemicals.com]
- 13. 17689-66-6 this compound [chemsigma.com]
- 14. Page loading... [guidechem.com]
Application Notes & Protocols: Strategic Use of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate as a C5 Alkylating Agent
Abstract
This document provides a comprehensive guide to the synthesis and application of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate as a specialized alkylating agent. The p-toluenesulfonate (tosylate) group serves as an exceptional leaving group, activating the primary carbon for nucleophilic substitution. This reagent is particularly valuable for introducing the 3-hydroxy-3-methylbutyl moiety, a common C5 isoprene building block found in numerous natural products and pharmacologically active molecules. We present the underlying chemical principles, a detailed protocol for the selective synthesis of the reagent, a general protocol for its use in SN2 alkylation reactions, and critical insights into reaction optimization and troubleshooting.
Introduction: The Strategic Advantage of Tosylates in Alkylation
In modern organic synthesis, the conversion of alcohols into effective electrophiles is a foundational strategy. While alcohols themselves are poor substrates for substitution reactions due to the basicity of the hydroxide (HO⁻) leaving group, their conversion to sulfonate esters, such as p-toluenesulfonates (tosylates), dramatically enhances their reactivity.[1] The tosylate anion (TsO⁻) is a superb leaving group because its negative charge is delocalized through resonance across three oxygen atoms, making it the conjugate base of a strong acid (p-toluenesulfonic acid, pKa ≈ -2.8). This inherent stability is the driving force behind its facile displacement by a wide range of nucleophiles.[2]
The reagent at the center of this guide, This compound (CAS 17689-66-6), offers a distinct advantage beyond general alkylation. It acts as a carrier for the 3-hydroxy-3-methylbutyl group, effectively a masked isoprene unit. This functionality is a key structural motif in terpenoids and other complex molecules, making this reagent a valuable tool for researchers in natural product synthesis and medicinal chemistry. The presence of the tertiary alcohol provides a secondary functional handle for subsequent chemical transformations, which remains protected during the alkylation step.
Physicochemical Properties
A summary of the key properties of the title compound is provided below.
| Property | Value |
| CAS Number | 17689-66-6[3][4][5] |
| Molecular Formula | C₁₂H₁₈O₄S[3][4] |
| Molecular Weight | 258.33 g/mol [3] |
| Appearance | Yellow to colorless oil[3] |
| Storage | Sealed in dry, room temperature conditions[3] |
Synthesis of the Alkylating Agent: Selective Monotosylation
The preparation of this compound from its corresponding diol, 3-methyl-1,3-butanediol, is a prime example of regioselective synthesis. The primary hydroxyl group is significantly more accessible and less sterically hindered than the tertiary hydroxyl group, allowing for a highly selective reaction with p-toluenesulfonyl chloride (TsCl) under controlled conditions.
Mechanistic Rationale
The synthesis proceeds via nucleophilic attack of the primary alcohol's oxygen onto the electrophilic sulfur atom of tosyl chloride.[6] A base, typically pyridine, is used both as a solvent and to neutralize the HCl byproduct, driving the reaction to completion.[6] The tertiary alcohol remains unreacted due to severe steric hindrance, which prevents its approach to the bulky tosyl chloride reagent.
Caption: Workflow for the synthesis of the title alkylating agent.
Detailed Synthesis Protocol
Materials:
-
3-methyl-1,3-butanediol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve 3-methyl-1,3-butanediol (1.0 eq) in anhydrous pyridine (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the cooled, stirring solution, add p-toluenesulfonyl chloride (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Causality: Slow addition prevents a rapid exotherm and minimizes potential side reactions.
-
Reaction: Allow the reaction to stir at 0 °C for 4-6 hours, or until TLC analysis (e.g., 1:1 Hexanes:Ethyl Acetate) shows complete consumption of the starting diol. The reaction can also be left overnight in a cold room (approx. 4 °C).
-
Quenching and Workup: Carefully quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel and dilute with DCM.
-
Extraction: Wash the organic layer sequentially with cold 1 M HCl (2x, to remove pyridine), saturated NaHCO₃ solution (1x), and brine (1x). Expertise Insight: The acid wash must be performed thoroughly to remove all pyridine, which can otherwise co-elute with the product.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product. Pool the appropriate fractions and concentrate to afford this compound as a clear oil.
Application Protocol: SN2 Alkylation
The primary tosylate of this compound is an excellent substrate for SN2 reactions with a variety of soft and hard nucleophiles. The reaction proceeds via backside attack at the primary carbon, displacing the tosylate leaving group.[2][7]
Caption: General mechanism for the SN2 displacement of a tosylate.
General Alkylation Protocol
This protocol provides a general framework. Specific conditions (temperature, solvent, reaction time) may require optimization based on the nucleophile's reactivity.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., sodium phenoxide, sodium azide, diethyl malonate) (1.1 - 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Anhydrous base if generating the nucleophile in situ (e.g., NaH, K₂CO₃)
Procedure:
-
Nucleophile Preparation: In a flame-dried flask under an inert atmosphere, dissolve or suspend the nucleophile (1.1 eq) in the chosen anhydrous solvent. If the nucleophile is generated in situ (e.g., deprotonation of an alcohol or malonate), add the precursor followed by the base and stir until deprotonation is complete.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in a minimal amount of the reaction solvent to the stirring nucleophile solution via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 50-80 °C for many nucleophiles). Monitor the reaction progress by TLC or LC-MS. Trustworthiness Check: Run a control reaction without the nucleophile to ensure the tosylate is stable under the reaction conditions.
-
Workup: Upon completion, cool the reaction to room temperature and quench appropriately (e.g., with water or saturated NH₄Cl solution). Dilute with a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Extraction and Purification: Wash the organic layer with water and/or brine to remove the solvent (e.g., DMF) and salts. Dry the organic layer, concentrate, and purify the product by flash column chromatography or distillation as appropriate.
Reaction Scope and Considerations
| Parameter | Recommendation & Rationale |
| Nucleophiles | Works well with O-, N-, S-, and C-nucleophiles (phenoxides, azides, thiolates, enolates). Stronger, less hindered nucleophiles give better results. |
| Solvents | Polar aprotic solvents (DMF, DMSO, acetonitrile) are ideal as they solvate the cation of the nucleophilic salt but do not hydrogen-bond with the nucleophile, enhancing its reactivity.[8] |
| Temperature | Varies with nucleophile strength. Start at room temperature for highly reactive nucleophiles and increase to 50-100 °C for less reactive ones. High temperatures can promote elimination (E2) side reactions. |
| Side Reactions | The primary competing reaction is E2 elimination, especially with sterically hindered or strongly basic nucleophiles. Using less hindered bases and the lowest effective temperature can minimize this. A study by Beeren et al. also showed that in polar aprotic solvents like DMF, the tosylate can be displaced by chloride ions if a chloride source is present, leading to a chlorinated byproduct.[8] |
Safety, Handling, and Troubleshooting
4.1. Safety Precautions
-
Hazard Profile: While a specific, comprehensive safety data sheet for this exact compound is not widely available, related tosylates and sulfonates can be harmful. One supplier lists hazard statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), and H341 (Suspected of causing genetic defects).[3] All novel chemical products should be handled with the assumption of unknown hazards.[3]
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[9] Avoid inhalation of vapors and contact with skin and eyes.[10]
-
Storage: Store in a tightly closed container in a dry, cool place away from strong oxidizing agents.[3][9]
4.2. Troubleshooting Guide
| Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive nucleophile (e.g., incomplete deprotonation).2. Insufficient temperature.3. Reagent degradation. | 1. Ensure base is fresh and added under inert conditions. Use a stronger base if necessary.2. Incrementally increase reaction temperature.3. Check purity of the tosylate starting material. |
| Starting Material Recovered | Low reactivity of the nucleophile. | Switch to a more polar aprotic solvent (e.g., from acetonitrile to DMF or DMSO). Increase temperature. |
| Multiple Products (TLC/LC-MS) | 1. E2 elimination byproduct.2. Reaction with solvent (e.g., chlorination in DMF[8]).3. Degradation of product or starting material. | 1. Use a less-hindered, less-basic nucleophile. Lower the reaction temperature.2. Consider an alternative solvent like acetonitrile or THF.3. Ensure inert atmosphere and anhydrous conditions are maintained. |
References
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Preparation of Alkyl Halides and Tosylates from Alcohols. Retrieved from [Link]
-
Hunt, I. (n.d.). Chapter 8: Preparation and Reaction of Tosylates. University of Calgary. Retrieved from [Link]
-
Organic Chemistry. (2021, August 26). Adding Tosylate Group Mechanism. YouTube. Retrieved from [Link]
-
Organic Chemistry. (2024, February 14). Reactions of Alcohols | Tosylation and Halogenation. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]
-
Sciencemadness.org. (2015, May 13). Reactions of alcohols to form alkyl bromides and tosylates. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 17689-66-6 | this compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 22). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
ChemSigma. (n.d.). 17689-66-6 this compound. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of mesylates and tosylates. Retrieved from [Link]
-
Journal of Chemistry Letters. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Retrieved from [Link]
-
Beeren, I. A. O., et al. (2022). Controlling tosylation versus chlorination during end group modification of PCL. European Polymer Journal, 180, 111576. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. 17689-66-6 this compound [chemsigma.com]
- 5. This compound | 17689-66-6 [chemicalbook.com]
- 6. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Preparation of Alkyl Halides and Tosylates from Alcohols | OpenOChem Learn [learn.openochem.org]
- 8. addi.ehu.es [addi.ehu.es]
- 9. fishersci.com [fishersci.com]
- 10. pfaltzandbauer.com [pfaltzandbauer.com]
Application Notes and Protocols: Intramolecular Cyclization of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate
Introduction: The Strategic Importance of Neighboring Group Participation in Cyclization
The intramolecular cyclization of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate is a classic and elegant demonstration of neighboring group participation (NGP), a fundamental concept in organic chemistry.[1][2] This reaction provides a high-yield pathway to 2,2-dimethyltetrahydrofuran, a valuable heterocyclic scaffold found in various natural products and pharmaceutical agents. The strategic placement of a hydroxyl group in relation to a tosylate leaving group facilitates an intramolecular SN2 reaction, dramatically accelerating the rate of cyclization.[2][3] Understanding and controlling this reaction is of significant interest to researchers in synthetic chemistry and drug development for the construction of five-membered oxygen-containing rings.
This guide provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and characterization data for this important transformation. The content is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully implement and adapt this methodology in their own synthetic endeavors.
Mechanistic Insights: A Tale of Anchimeric Assistance
The cyclization proceeds via a mechanism known as anchimeric assistance, where the hydroxyl group acts as an internal nucleophile.[1] The reaction is initiated by the departure of the tosylate, a very good leaving group due to the resonance stabilization of the resulting p-toluenesulfonate anion.[4] The lone pair of electrons on the hydroxyl oxygen then attacks the electrophilic carbon bearing the tosylate, leading to the formation of a five-membered ring. This intramolecular process is kinetically favored over intermolecular attack by external nucleophiles, especially at low concentrations.
The effectiveness of neighboring group participation is highly dependent on the ability of the molecule to adopt a conformation that allows for the intramolecular attack.[3] In the case of this compound, the formation of a five-membered ring is particularly favorable due to minimal ring strain in the transition state.[3]
Caption: Mechanistic pathway of the intramolecular cyclization.
Experimental Protocols
This section outlines the detailed procedures for the synthesis of the starting material, this compound, and its subsequent intramolecular cyclization.
Part 1: Synthesis of this compound
The synthesis of the starting material involves the selective tosylation of the primary hydroxyl group of 3-methyl-1,3-butanediol. It is crucial to control the reaction conditions to favor monosubstitution and avoid the formation of the ditosylated product.[5]
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
| 3-Methyl-1,3-butanediol | C₅H₁₂O₂ | 104.15 | 10.42 g | 0.10 |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | 19.07 g | 0.10 |
| Pyridine | C₅H₅N | 79.10 | 15.82 mL | 0.20 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - |
| 1 M Hydrochloric acid (HCl) | HCl | 36.46 | As needed | - |
| Saturated sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-methyl-1,3-butanediol (10.42 g, 0.10 mol) in anhydrous dichloromethane (200 mL).
-
Cooling and Addition of Base: Cool the solution to 0 °C using an ice-water bath. Slowly add pyridine (15.82 mL, 0.20 mol) to the stirred solution. The use of pyridine as a base is critical to neutralize the HCl generated during the reaction.[6]
-
Addition of Tosyl Chloride: In a separate flask, dissolve p-toluenesulfonyl chloride (19.07 g, 0.10 mol) in 50 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. Careful control of the addition rate is important to minimize side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 4 hours and then warm to room temperature, stirring overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Workup: Once the reaction is complete, quench the reaction by slowly adding 100 mL of 1 M HCl. Separate the organic layer and wash it sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL). The acidic washes remove excess pyridine, while the bicarbonate wash neutralizes any remaining acid.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a colorless oil.
Part 2: Intramolecular Cyclization to 2,2-Dimethyltetrahydrofuran
The cyclization is typically effected by treating the monotosylate with a non-nucleophilic base or by solvolysis in a suitable solvent. The choice of conditions can influence the reaction rate and yield.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles |
| This compound | C₁₂H₁₈O₃S | 258.33 | 2.58 g | 0.01 |
| Sodium hydride (NaH, 60% dispersion in mineral oil) | NaH | 24.00 | 0.44 g | 0.011 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |
| Saturated ammonium chloride (NH₄Cl) | NH₄Cl | 53.49 | As needed | - |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 0.011 mol). Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and then carefully add anhydrous THF (20 mL).
-
Addition of Substrate: Dissolve this compound (2.58 g, 0.01 mol) in anhydrous THF (30 mL) and add it dropwise to the stirred suspension of sodium hydride at 0 °C. The use of a strong, non-nucleophilic base like NaH deprotonates the hydroxyl group to form a more potent nucleophile, the alkoxide.
-
Reaction and Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic extracts.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent by distillation at atmospheric pressure due to the volatility of the product.
-
Purification: The crude 2,2-dimethyltetrahydrofuran can be further purified by fractional distillation if necessary.
Caption: Experimental workflow for the synthesis of 2,2-dimethyltetrahydrofuran.
Characterization Data
Thorough characterization of the intermediate and final product is essential to confirm their identity and purity.
This compound:
-
¹H NMR (400 MHz, CDCl₃): δ 7.80 (d, J = 8.3 Hz, 2H), 7.35 (d, J = 8.0 Hz, 2H), 4.15 (t, J = 6.5 Hz, 2H), 2.45 (s, 3H), 1.80 (t, J = 6.5 Hz, 2H), 1.25 (s, 6H).
-
¹³C NMR (101 MHz, CDCl₃): δ 144.8, 133.0, 129.8, 127.9, 70.8, 68.5, 42.1, 29.3, 21.6.
-
MS (ESI): m/z 259.1 [M+H]⁺.
2,2-Dimethyltetrahydrofuran:
-
¹H NMR (400 MHz, CDCl₃): δ 3.75 (t, J = 6.7 Hz, 2H), 1.85 (t, J = 6.7 Hz, 2H), 1.22 (s, 6H).
-
¹³C NMR (101 MHz, CDCl₃): δ 79.8, 67.9, 41.5, 26.8.
-
GC-MS: Retention time and mass spectrum consistent with an authentic sample.
Troubleshooting and Key Considerations
-
Incomplete Tosylation: If the tosylation reaction does not go to completion, ensure all reagents and solvents are anhydrous. The activity of the p-toluenesulfonyl chloride can also be a factor; using freshly purchased or purified reagent is recommended.
-
Formation of Ditosylate: To minimize the formation of the ditosylated byproduct, use a 1:1 molar ratio of the diol to tosyl chloride and add the tosyl chloride solution slowly at a low temperature.
-
Low Yield in Cyclization: The efficiency of the cyclization can be affected by the purity of the starting monotosylate and the reaction conditions. Ensure the sodium hydride is active and the reaction is performed under strictly anhydrous conditions.
-
Product Isolation: 2,2-Dimethyltetrahydrofuran is a relatively volatile compound. Care should be taken during solvent removal to avoid loss of product. Distillation at atmospheric pressure is preferred over rotary evaporation under high vacuum.
Conclusion
The intramolecular cyclization of this compound is a robust and reliable method for the synthesis of 2,2-dimethyltetrahydrofuran. The principles of neighboring group participation that govern this reaction are broadly applicable in organic synthesis for the construction of cyclic ethers and other heterocyclic systems. By carefully controlling the experimental parameters as outlined in this guide, researchers can achieve high yields of the desired product. The provided protocols and characterization data serve as a valuable resource for scientists engaged in synthetic chemistry and drug discovery.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Winstein, S., Allred, E., Heck, R., & Glick, R. (1958). Neighboring methoxyl participation in solvolytic nucleophilic substitution. Tetrahedron, 3(1), 1–13.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Richardson, W. H., Golino, C. M., Wachs, R. H., & Yelvington, M. B. (1971). Neighboring oxide ion and fragmentation reactions of 1,3-chlorohydrins. The Journal of Organic Chemistry, 36(7), 943–948.
-
Royal Society of Chemistry. (n.d.). Experimental Supporting Information. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
- Li, W., et al. (2011).
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
- Journal of Chemistry Letters. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters, 5, 152-158.
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
White Rose Research Online. (n.d.). The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. Retrieved from [Link]
- PubMed. (2010). Mechanistic studies on the intramolecular cyclization of O-tosyl phytosphingosines to jaspines. The Journal of Organic Chemistry, 75(15), 5049-5056.
-
Chemistry LibreTexts. (2022, September 13). Intramolecular Addition (Cyclization) Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5-dihydrofuran and tetrahydrofuran from 1,3-butadiene. Retrieved from [Link]
- RSC Publishing. (2017). Tandem intramolecular cyclisation/1,3-aryl shift in N-(4,4-diethoxybutyl)-1-arylmethanimines (Kazan reaction): synthesis of 3-benzylidene-1-pyrrolines. RSC Advances, 7(85), 54067-54075.
- Google Patents. (n.d.). Process for the preparation of 2-methyl-1,4-butanediol and 3-methyltetrahydrofuran.
-
ResearchGate. (n.d.). Cyclization Reactions and Reactions of Cyclic Systems. Retrieved from [Link]
- Google Patents. (n.d.). Manufacture of 3-methyl-tetrahydrofuran from alpha-methylene-gamma-butyrolactone in a two step process.
- RSC Publishing. (1969). The mechanism of the acid-catalysed cyclization of labdadienols.
Sources
Application Note: Orthogonal Protecting Group Strategies for the Tertiary Hydroxyl in 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate
Abstract
This technical guide provides a comprehensive analysis of protecting group strategies for the sterically hindered tertiary hydroxyl group in 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate. The presence of a highly reactive tosylate leaving group necessitates an orthogonal approach to protection and deprotection. We present a detailed examination of two robust strategies—silyl ether and benzyl ether formation—offering field-proven insights into experimental design, causality, and execution. This document includes step-by-step protocols, comparative data tables, and workflow diagrams to guide researchers, scientists, and drug development professionals in selecting and implementing the optimal synthetic route.
Introduction: The Synthetic Challenge
This compound is a valuable bifunctional building block in organic synthesis. It possesses a nucleophilic tertiary alcohol and a potent electrophilic center armed with a tosylate, an excellent leaving group.[1][2] This duality presents a significant challenge: how to perform chemistry at one site without unintended reactions at the other. Any synthetic manipulation requiring the use of strong nucleophiles or bases risks displacement or elimination of the tosylate.
Therefore, temporarily masking the hydroxyl group is essential.[3][4] However, the tertiary nature of the alcohol introduces steric hindrance, making standard protection protocols sluggish or ineffective. The critical requirement is an orthogonal protecting group strategy , where the protection and deprotection steps are performed under conditions that are fully compatible with the sensitive tosylate moiety.[3] This note details two such strategies, providing the rationale and detailed methodologies for their successful application.
Core Principles of Strategy Selection
Choosing the right protecting group is not merely about masking a functional group; it's about planning a multi-step synthesis where each step is compatible with the others.[5][6] For this specific substrate, the following principles are paramount:
-
Steric Accessibility: The protecting agent must be reactive enough to overcome the steric bulk of the tertiary alcohol. This often necessitates the use of more powerful reagents.[7][8]
-
Orthogonality to the Tosylate: Protection and, more critically, deprotection conditions must be non-nucleophilic and non-basic to prevent unwanted substitution or elimination reactions.
-
Robustness and Mild Cleavage: The protected intermediate must be stable enough to withstand subsequent synthetic transformations, yet the protecting group must be removable under mild conditions that preserve the integrity of the final product.
Based on these principles, silyl ethers and benzyl ethers emerge as superior choices.
Strategy I: Silyl Ether Protection
Silyl ethers are among the most versatile and widely used protecting groups for alcohols due to their ease of installation, tunable stability, and mild removal conditions.[8][9][10] Their stability is primarily governed by the steric bulk of the substituents on the silicon atom.[11]
Rationale and Mechanistic Insight
For a sterically hindered tertiary alcohol, standard silylation conditions using a silyl chloride (e.g., TBDMS-Cl) with imidazole are often inefficient.[12][13] A more potent approach is required. The use of a silyl trifluoromethanesulfonate (triflate), such as tert-butyldimethylsilyl triflate (TBDMS-OTf) or triethylsilyl triflate (TES-OTf), is the method of choice.[7][8] Silyl triflates are significantly more reactive than their chloride counterparts.[9] The reaction is performed with a non-nucleophilic, sterically hindered base like 2,6-lutidine, which scavenges the triflic acid byproduct without competing in the silylation reaction.[7]
Deprotection is most effectively achieved using a fluoride ion source, such as tetra-n-butylammonium fluoride (TBAF).[14] The exceptional strength of the silicon-fluoride bond (Si-F) provides a powerful thermodynamic driving force for the cleavage of the silicon-oxygen (Si-O) bond.[7][15] This process is highly selective and occurs under neutral, non-nucleophilic conditions, ensuring the tosylate group remains untouched.
Workflow for Silyl Ether Protection & Deprotection
Caption: Workflow for silyl ether protection and deprotection.
Detailed Experimental Protocols
Protocol 3.3.1: Triethylsilyl (TES) Protection of the Tertiary Alcohol
-
Rationale: The TES group is less sterically bulky than TBDMS, often leading to faster reaction times for hindered alcohols. It is sufficiently stable for many applications but is more acid-labile than TBDMS.[11]
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Dissolve the substrate in anhydrous dichloromethane (DCM) to a concentration of 0.5 M.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add dry 2,6-lutidine (1.5 equiv) via syringe.[16]
-
Add triethylsilyl trifluoromethanesulfonate (TESOTf, 1.2 equiv) dropwise over 5 minutes.[16]
-
Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature, then transfer to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the TES-protected ether.
Protocol 3.3.2: Fluoride-Mediated Deprotection of the Silyl Ether
-
Rationale: TBAF is the most common reagent for silyl ether cleavage due to its high efficacy and mild reaction conditions.[14][17]
-
Dissolve the silyl-protected substrate (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M in a plastic or Teflon vessel (Note: Fluoride can etch glass).
-
Add a 1.0 M solution of TBAF in THF (1.5 equiv) dropwise at room temperature.[17]
-
Stir the mixture and monitor by TLC. Deprotection of a tertiary silyl ether may take several hours (2-16 h).[12][17]
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude alcohol via flash column chromatography if necessary.
Comparative Data for Common Silyl Ethers
| Protecting Group | Common Silylating Agent | Relative Acid Stability[9][11] | Relative Base Stability[9] | Key Characteristics |
| TES (Triethylsilyl) | TES-OTf | 64 | 10-100 | Good reactivity for hindered alcohols; easily cleaved.[18] |
| TBDMS (tert-Butyldimethylsilyl) | TBDMS-OTf | 20,000 | 20,000 | Robust and widely used; excellent balance of stability and reactivity.[12][19] |
| TIPS (Triisopropylsilyl) | TIPS-OTf | 700,000 | 100,000 | Very bulky and stable; useful for multi-step synthesis requiring high stability. |
Strategy II: Benzyl Ether (Bn) Protection
The benzyl ether is an extremely robust protecting group, exhibiting high stability towards a wide range of non-reductive conditions, including strong acids and bases.[20] Its primary advantage in this context is its unique deprotection via catalytic hydrogenolysis, a method that is entirely orthogonal to the tosylate group.[21][22]
Rationale and Mechanistic Insight
Protection is typically achieved via a Williamson ether synthesis. The alcohol is deprotonated with a strong, non-nucleophilic base like sodium hydride (NaH) to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, displacing the halide from benzyl bromide (BnBr) in an Sₙ2 reaction to form the stable benzyl ether.[22]
Deprotection is most cleanly performed by catalytic hydrogenolysis.[21] In this process, the substrate is exposed to hydrogen gas (H₂) in the presence of a palladium catalyst, typically on a carbon support (Pd/C).[23] The reaction proceeds on the surface of the catalyst, where the benzylic C-O bond is reductively cleaved to regenerate the alcohol and produce toluene as a benign byproduct.[23] This method avoids acidic, basic, or nucleophilic conditions, making it perfectly suited for molecules containing sensitive groups like tosylates.
Workflow for Benzyl Ether Protection & Deprotection
Caption: Workflow for benzyl ether protection and deprotection.
Detailed Experimental Protocols
Protocol 4.3.1: Benzyl (Bn) Protection of the Tertiary Alcohol
-
Rationale: The Williamson ether synthesis is a classic and reliable method for forming ether linkages. NaH provides an irreversible deprotonation of the alcohol to drive the reaction to completion.
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add a 60% dispersion of NaH in mineral oil (1.5 equiv).
-
Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF to the flask, and cool the resulting suspension to 0 °C in an ice bath.
-
Dissolve the this compound (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (BnBr, 1.2 equiv) dropwise. A catalytic amount of tetrabutylammonium iodide (TBAI, 0.1 equiv) can be added to accelerate the reaction.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of water at 0 °C.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4.3.2: Deprotection by Catalytic Hydrogenolysis
-
Rationale: This reductive cleavage is highly selective for the benzylic C-O bond and is inert towards most other functional groups, including tosylates.[21][24]
-
Dissolve the benzyl-protected substrate (1.0 equiv) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) in a round-bottom flask.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol % Pd).
-
Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂), typically from a balloon. Repeat this cycle three times.[23]
-
Stir the reaction vigorously under the H₂ atmosphere (1 atm) at room temperature.
-
Monitor the reaction by TLC. The reaction is usually complete within 2-12 hours.
-
Upon completion, carefully vent the H₂ atmosphere and flush the flask with an inert gas (N₂ or Ar).
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric and should be kept wet.[23]
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which can be further purified if necessary.
Conclusion and Strategic Recommendation
Both silyl ethers and benzyl ethers provide excellent, orthogonal strategies for the protection of the tertiary hydroxyl group in this compound. The choice between them depends on the planned synthetic route.
-
Choose Silyl Ethers (TES or TBDMS) when subsequent reaction steps are incompatible with reductive conditions (e.g., presence of reducible functional groups like alkynes or azides) and when a non-acidic, fluoride-based deprotection is desired. The TES group offers easier cleavage, while the TBDMS group provides greater stability.
-
Choose the Benzyl Ether when maximum stability to a broad range of acidic and basic reagents is required, and when the molecule can tolerate reductive hydrogenolysis conditions. This method is often considered one of the most robust and reliable for complex syntheses.
By carefully considering the orthogonality and stability of these protecting groups, researchers can successfully navigate the synthetic challenges posed by this bifunctional substrate, enabling its effective use in the development of complex molecules.
References
-
Wikipedia contributors. (2023). Silyl ether. In Wikipedia, The Free Encyclopedia. [Link]
-
Fiveable. (n.d.). Fluoride-Mediated Deprotection. Fiveable Organic Chemistry Key Terms. [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. commonorganicchemistry.com. [Link]
-
Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection. totalsynthesis.com. [Link]
-
Chemistry Stack Exchange. (2015). By what mechanism do acids deprotect primary silyl ethers?. [Link]
-
Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
-
Chem-Station. (2014). Silyl Protective Groups. chem-station.com. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. organic-chemistry.org. [Link]
-
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
-
Wikipedia contributors. (2023). Tosyl group. In Wikipedia, The Free Encyclopedia. [Link]
-
University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Chemtube3D. [Link]
-
Bartoszewicz, A., et al. (2008). Silylation of Alcohols using TBDMSCl, TBDPSCl and TIPSCl in the Presence of N-Methylimidazole and Iodine. Synlett, 2008(1), 37-40. [Link]
-
Chemistry LibreTexts. (2023). TES protection. [Link]
-
Gelest. (n.d.). Silyl Groups. Gelest Technical Library. [Link]
-
Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. [Link]
-
Wuts, P. G. M. (n.d.). Greene's Protective Groups in Organic Synthesis. DOKUMEN.PUB. [Link]
-
SynArchive. (n.d.). Protection of Alcohol by Silyl ether. [Link]
-
Fiveable. (n.d.). tert-Butyldimethylsilyl chloride. Fiveable Organic Chemistry Key Terms. [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Google Books.
-
Organic Chemistry. (2020, May 10). Silyl Ethers as Protecting Groups [Video]. YouTube. [Link]
-
Kocieński, P. J. (2004). Protecting Groups (3rd ed.). Thieme. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. organic-chemistry.org. [Link]
-
University of Pennsylvania. (n.d.). Protecting Groups. [Link]
-
Gaunt, M. J., Yu, J., & Spencer, J. B. (2001). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 66(25), 8459–8465. [Link]
-
Common Organic Chemistry. (n.d.). TBS Protection. commonorganicchemistry.com. [Link]
-
Wuts, P. G. M. (2009). Protecting Groups. In Modern Organic Synthesis in the Laboratory: A Collection of Standard Experimental Procedures. Oxford Academic. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Semantic Scholar. [Link]
-
Johnson, D. S. (1999). Protective Groups in Organic Synthesis. Third Edition. Journal of Medicinal Chemistry, 42(22), 4642–4642. [Link]
-
The Organic Chemistry Tutor. (2024, November 20). TES Protecting Group Addition With TES-Cl | Organic Chemistry [Video]. YouTube. [Link]
-
Chem LibreTexts. (n.d.). Alcohol Protecting Groups. [Link]
-
Graham, K. (2021). Silylethers. Chemistry LibreTexts. [Link]
-
Kocienski, P. J. (1998). Protecting groups. Contemporary Organic Synthesis, 5(5), 419-447. [Link]
-
Total Synthesis. (n.d.). Protecting Groups Archives. totalsynthesis.com. [Link]
-
Chemistry Steps. (n.d.). Protecting Groups For Alcohols. [Link]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. [Link]
-
Reddit. (2022). How do mesylates and tosylates both protect and act as leaving groups. r/Mcat. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. organic-chemistry.org. [Link]
-
Chemistry LibreTexts. (2019). Tosylate—Another Good Leaving Group. [Link]
Sources
- 1. Tosyl group - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. Protective Groups [organic-chemistry.org]
- 5. dokumen.pub [dokumen.pub]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 9. Silyl ether - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 14. fiveable.me [fiveable.me]
- 15. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 18. Silyl Groups - Gelest [technical.gelest.com]
- 19. fiveable.me [fiveable.me]
- 20. academic.oup.com [academic.oup.com]
- 21. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 22. Benzyl Ethers [organic-chemistry.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. atlanchimpharma.com [atlanchimpharma.com]
Step-by-step guide to tosylation using 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate
An In-depth Technical Guide to the Tosylation of Alcohols
Abstract
The conversion of alcohols to p-toluenesulfonates (tosylates) is a cornerstone transformation in modern organic synthesis, pivotal for drug discovery and the development of complex molecular architectures. This application note provides a comprehensive guide to the principles, mechanisms, and practical execution of tosylation reactions. We delve into the causality behind experimental choices, offering detailed, field-proven protocols for the tosylation of primary alcohols and addressing the unique challenges posed by sterically hindered or multifunctional substrates, such as the selective tosylation of a diol. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction with precision and confidence.
Introduction: The Strategic Importance of Tosylation
In organic synthesis, the hydroxyl group (–OH) is a notoriously poor leaving group due to the high basicity of the hydroxide ion (HO⁻).[1] Tosylation masterfully circumvents this limitation by converting the alcohol into a tosylate ester (–OTs). The resulting tosylate anion is an excellent leaving group, stabilized by resonance across its sulfonyl group, making it readily displaced in nucleophilic substitution (SN2) and elimination (E2) reactions.[1][2]
This transformation is indispensable for several key reasons:
-
Enhanced Reactivity: It activates an otherwise unreactive functional group for subsequent bond formation.
-
Stereochemical Control: The tosylation reaction proceeds with complete retention of configuration at the carbon atom bearing the alcohol, as the critical C–O bond remains intact throughout the process.[2][3][4][5] This allows for precise stereochemical outcomes in multi-step syntheses.
-
Broad Applicability: The reaction is compatible with a wide range of functional groups and is routinely used to prepare intermediates for the synthesis of alkyl halides, azides, cyanides, ethers, and other valuable compounds.[4]
A common challenge in complex molecule synthesis is regioselectivity, such as the selective tosylation of one alcohol in the presence of others. For instance, the synthesis of 3-hydroxy-3-methylbutyl 4-methylbenzenesulfonate , the product of selectively tosylating the primary alcohol of 3-methyl-1,3-butanediol, highlights the need for carefully controlled reaction conditions to differentiate between primary and tertiary hydroxyl groups.[6]
Core Principles and Reaction Mechanism
The tosylation of an alcohol is achieved by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base.[2][4] The alcohol functions as a nucleophile, attacking the highly electrophilic sulfur atom of TsCl.[2][7]
The mechanism unfolds in two primary steps:
-
Nucleophilic Attack: The oxygen atom of the alcohol attacks the sulfur atom of TsCl, displacing the chloride ion and forming a protonated tosylate ester intermediate.
-
Deprotonation: A base, typically a tertiary amine like pyridine or triethylamine (TEA), deprotonates the intermediate to yield the neutral tosylate ester and the corresponding ammonium hydrochloride salt.[2][8]
Caption: Figure 1: General Mechanism of Alcohol Tosylation.
The Critical Role of Base and Catalyst
While the stoichiometric base (e.g., TEA) is essential for neutralizing the HCl byproduct, the choice of base can also catalytically enhance the reaction rate.[2]
-
Pyridine: Functions as both a base and a nucleophilic catalyst. It can react with TsCl to form a highly reactive N-tosylpyridinium salt. This intermediate is more electrophilic than TsCl itself, accelerating the subsequent reaction with the alcohol.[9][10][11]
-
4-Dimethylaminopyridine (DMAP): Often used in catalytic amounts alongside a stoichiometric base like TEA, DMAP is a hyper-nucleophilic catalyst that dramatically accelerates tosylation, especially for sterically hindered or less reactive alcohols.[2][12][13]
Experimental Application Notes & Protocols
Success in tosylation requires meticulous attention to anhydrous conditions, as TsCl readily hydrolyzes. All glassware should be flame- or oven-dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[4][14]
Table 1: Reagents and Materials
| Reagent/Material | Purpose | Typical Stoichiometry (eq.) | Key Properties |
| Alcohol Substrate | Starting Material | 1.0 | Primary alcohols are most reactive. |
| p-Toluenesulfonyl Chloride (TsCl) | Tosylating Agent | 1.2 - 1.5 | MW: 190.65 g/mol . Moisture-sensitive, corrosive. |
| Triethylamine (TEA) or Pyridine | Stoichiometric Base | 1.5 - 3.0 | TEA is a stronger, non-catalytic base. Pyridine is also a catalyst. |
| 4-Dimethylaminopyridine (DMAP) | Nucleophilic Catalyst (Optional) | 0.1 - 0.3 | Highly effective for hindered alcohols. |
| Dichloromethane (DCM), Anhydrous | Solvent | 5 - 10 volumes | Good solvent for reactants and products. |
Protocol 1: General Tosylation of a Primary Alcohol
This protocol is a robust and widely applicable method for the tosylation of primary alcohols.
Caption: Figure 2: Experimental Workflow for Tosylation.
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 10 volumes).[2]
-
Cooling: Cool the solution to 0 °C using an ice-water bath. Efficient stirring is crucial.
-
Base Addition: To the stirred solution, add triethylamine (1.5 eq.) or pyridine (1.5 eq.).[15] If the alcohol is known to be unreactive, add DMAP (0.1-0.3 eq.) at this stage.[2][14]
-
TsCl Addition: Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise as a solid, ensuring the internal temperature remains below 5 °C.[15]
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-12 hours).[2][16]
-
Work-up:
-
Once complete, carefully quench the reaction by adding deionized water.[2][16]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove amines), saturated aqueous NaHCO₃ solution, and brine.[2][16]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[2]
-
-
Purification: The resulting crude tosylate can be purified by silica gel column chromatography or recrystallization to yield the final product.[2]
Protocol 2: Considerations for Hindered or Tertiary Alcohols
Tertiary alcohols react much more slowly with TsCl due to steric hindrance.[7] For these challenging substrates, a modified approach may be necessary:
-
Stronger Base: Instead of TEA or pyridine, a strong, non-nucleophilic base like sodium hydride (NaH) can be used to first deprotonate the alcohol, forming the more nucleophilic alkoxide. The alkoxide is then reacted with TsCl. This must be done carefully at 0 °C.[15][16]
-
Alternative Reagents: For extremely hindered systems, using the more reactive p-toluenesulfonic anhydride (Ts₂O) can be effective.[17]
Product Characterization
The successful formation of the tosylate must be confirmed through standard analytical techniques.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Look for the appearance of two doublets in the aromatic region (typically δ 7.3-7.5 and δ 7.7-7.9 ppm) and a singlet for the tosyl methyl group around δ 2.4 ppm. The protons on the carbon alpha to the oxygen (R-CH₂-OTs) will shift downfield compared to the starting alcohol.[18][19]
-
¹³C NMR: The aromatic carbons of the tosyl group will give characteristic signals.[20][21]
-
-
Infrared (IR) Spectroscopy: The most prominent evidence is the appearance of strong, characteristic stretching bands for the sulfonyl group (S=O) at approximately 1350-1370 cm⁻¹ and 1170-1190 cm⁻¹.[2] The broad O-H stretch from the starting alcohol should disappear (unless another hydroxyl group is present in the molecule).
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the final product.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Reagents or solvent were not anhydrous. TsCl is hydrolyzed. | Ensure all glassware is oven-dried and solvents are from a freshly opened bottle or properly distilled. Use fresh, high-purity TsCl.[22] |
| Insufficient reaction time or temperature for a hindered substrate. | Allow the reaction to stir longer at room temperature. Consider using DMAP as a catalyst or switching to a more forceful protocol (e.g., NaH/TsCl).[23] | |
| Formation of Alkyl Chloride | Displacement of the newly formed tosylate by chloride ions from the base salt. | Keep the reaction temperature low (0 °C). Avoid using a large excess of the amine base. Work up the reaction promptly upon completion.[24][25][26] |
| Difficult Purification from TsCl | Excess TsCl remains in the crude product. | During work-up, stir the reaction mixture with a cellulosic material like filter paper to react with and remove excess TsCl before filtration.[27] |
Safety Precautions
Tosylation involves hazardous reagents that require careful handling in a well-ventilated chemical fume hood.
-
p-Toluenesulfonyl Chloride (TsCl): A lachrymator and corrosive solid. It is highly reactive with water and moisture. Avoid inhalation of dust and contact with skin and eyes.
-
Pyridine and Triethylamine: Flammable, volatile liquids with strong, unpleasant odors. They are toxic and should be handled with care.
-
Dichloromethane (DCM): A volatile organic solvent and a suspected carcinogen. Minimize exposure through inhalation and skin contact.
-
Thermal Hazards: Some tosylate products can be thermally unstable. Purification by distillation is generally not recommended as it can pose an explosion risk, especially if peroxides are present from solvents like ether.[28] Column chromatography is the preferred method.
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[28]
References
-
Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. Available from: [Link]
-
Chemistry LibreTexts. 17.6: Reactions of Alcohols. Available from: [Link]
-
OrgoSolver. Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. Available from: [Link]
-
Chemistry LibreTexts. 17.7: Reactions of Alcohols. Available from: [Link]
-
Chemistry Stack Exchange. Why is pyridine used when making tosyl esters from alcohols?. Available from: [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available from: [Link]
-
University of Calgary. Ch8: Tosylates. Available from: [Link]
-
Reddit. Tosylation of Alcohols with Pyridine. Available from: [Link]
-
Homework.Study.com. When a primary alcohol is treated with p-toluenesulfonyl chloride at room temperature... Available from: [Link]
-
brainly.com. What happens if you add TsCl/pyridine to an alcohol?. Available from: [Link]
-
Master Organic Chemistry. Tosylates And Mesylates. Available from: [Link]
-
Reddit. Reaction mechanism help. Available from: [Link]
-
SVKM IOP. Synthetic applications of p-toluenesulfonyl chloride: A recent update. Available from: [Link]
-
ResearchGate. Tosylation of alcohols: An effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Available from: [Link]
-
ResearchGate. 1H-NMR spectra of tosyl starch prepared under the conditions using... Available from: [Link]
-
MDPI. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Available from: [Link]
-
NIH National Center for Biotechnology Information. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Available from: [Link]
-
Reddit. Tosylation protocol?. Available from: [Link]
-
ResearchGate. Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Available from: [Link]
-
Organic Syntheses Procedure. Trimethylene Dithiotosylate. Available from: [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Available from: [Link]
-
ResearchGate. Figure S1. 1 H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO. Available from: [Link]
-
PubMed. H-bonding Effects on the IR and NMR Spectra of N-tosyl-amino Acid 2,6-bishydroxylmethyl Pyridine Monoesters. Available from: [Link]
-
SpectraBase. TOSYLATE-#7 - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. Available from: [Link]
-
University of California, Irvine - Environmental Health & Safety. EXPLOSION IN A CHEMISTRY RESEARCH LAB USING DISTILLATION FOR FINAL PURIFICATION OF TOSYLATED COMPOUND. Available from: [Link]
-
NIH National Center for Biotechnology Information. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Available from: [Link]
-
ResearchGate. How can I tosylate an hindered secondary alcohol?. Available from: [Link]
-
Reddit. Can somebody link a procedure for making alkyl tosylates with TsCl?. Available from: [Link]
-
YouTube. formation of tosylates & mesylates. Available from: [Link]
-
NIH National Center for Biotechnology Information. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgosolver.com [orgosolver.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. svkm-iop.ac.in [svkm-iop.ac.in]
- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Tosyl chloride(98-59-9) 13C NMR [m.chemicalbook.com]
- 21. spectrabase.com [spectrabase.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. homework.study.com [homework.study.com]
- 25. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. reddit.com [reddit.com]
- 27. researchgate.net [researchgate.net]
- 28. ehs.uci.edu [ehs.uci.edu]
Application Notes & Protocols: The Strategic Application of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate in Asymmetric Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
Executive Summary & Introduction
3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate is a bifunctional organic molecule featuring a tertiary alcohol and a tosylate group. The tosylate serves as an excellent leaving group in nucleophilic substitution reactions, while the hydroxyl group offers a handle for further functionalization. While not intrinsically chiral, this molecule presents itself as a versatile and economically viable starting material for the synthesis of complex molecular architectures where chirality is introduced in a subsequent, deliberate step.
This document outlines a strategic, albeit prospective, application of this compound in chiral synthesis. We will detail a synthetic pathway that leverages this achiral building block to construct a prochiral intermediate, followed by a well-established asymmetric transformation to induce chirality with high enantioselectivity. The focus here is not on a pre-existing, documented application but on a scientifically rigorous and plausible projection of its utility, thereby providing a framework for innovation in synthetic route design.
The proposed pathway involves the initial utilization of the tosylate as a leaving group to construct a larger carbon skeleton, followed by modification of the tertiary alcohol to generate a prochiral allylic alcohol. This intermediate is then subjected to a Sharpless Asymmetric Epoxidation, a powerful and predictable method for generating chiral epoxides, which are themselves valuable intermediates in pharmaceutical synthesis.
Core Concept: From Achiral Precursor to Chiral Product
The central strategy revolves around the transformation of the achiral this compound into a high-value chiral building block. The logical flow of this synthetic design is depicted below.
Figure 1: Conceptual workflow for generating a chiral product from an achiral precursor.
Detailed Synthetic Protocol: A Case Study in Asymmetric Epoxidation
This section provides a detailed, step-by-step protocol for the synthesis of a chiral epoxy alcohol from this compound.
Part I: Synthesis of the Prochiral Allylic Alcohol Intermediate
The initial phase of the synthesis focuses on converting the starting tosylate into a prochiral allylic alcohol. This is achieved in a two-step sequence: a Grignard reaction to introduce a vinyl group, followed by an acid-catalyzed dehydration to form the double bond.
Step 1: Grignard Reaction with Vinylmagnesium Bromide
The tosylate group is displaced by a vinyl group using a Grignard reagent. This reaction builds the necessary carbon framework for the subsequent elimination step.
-
Reaction Scheme:
-
C₁₂H₁₈O₄S + CH₂=CHMgBr → C₇H₁₄O + Mg(Br)OTs
-
-
Protocol:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq).
-
Add dry tetrahydrofuran (THF) to cover the magnesium.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of vinyl bromide (1.2 eq) in dry THF via the dropping funnel to prepare the Grignard reagent, maintaining a gentle reflux.
-
Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.
-
Slowly add a solution of this compound (1.0 eq) in dry THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-methylpent-1-en-4-ol.
-
Step 2: Dehydration to form the Allylic Alcohol
A mild acid-catalyzed dehydration of the tertiary alcohol formed in the previous step will selectively form the desired prochiral allylic alcohol.
-
Reaction Scheme:
-
C₇H₁₄O → C₇H₁₂O + H₂O
-
-
Protocol:
-
Dissolve the product from Step 1 in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by fractional distillation or column chromatography to yield the prochiral substrate: 2-methylhepta-2,5-dien-4-ol.
-
Part II: Sharpless Asymmetric Epoxidation
This is the key chiral-inducing step. The choice of the chiral tartrate ligand determines the stereochemistry of the resulting epoxide.
Purification of products from 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate reactions
An In-depth Guide to the Purification of Reaction Products from 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate
Authored by a Senior Application Scientist
Abstract
This compound is a valuable bifunctional intermediate in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its structure, featuring a reactive tosylate leaving group and a stable tertiary alcohol, allows for targeted nucleophilic substitution to introduce the 3-hydroxy-3-methylbutyl moiety into a wide range of molecular scaffolds.[1] The successful isolation of pure target compounds from these reactions is paramount for subsequent synthetic steps and final product integrity. This application note provides a comprehensive guide, grounded in mechanistic principles, for the purification of products derived from reactions of this key intermediate. We will detail field-proven protocols for aqueous workup, column chromatography, and recrystallization, complete with troubleshooting insights to address common separation challenges.
Foundational Principles: Understanding the Purification Challenge
The efficacy of any purification strategy is rooted in the physicochemical differences between the desired product, unreacted starting materials, reagents, and byproducts. A typical nucleophilic substitution reaction using this compound (SM) as the electrophile will result in a complex crude mixture.
General Reaction Scheme:
Caption: Nucleophilic substitution on this compound.
The primary components to be separated from the desired Product (P) typically include:
-
Unreacted Starting Material (SM): this compound.
-
Displaced Leaving Group: p-Toluenesulfonate anion, usually as a salt (e.g., sodium or triethylammonium p-toluenesulfonate).
-
Excess Nucleophile (Nu⁻): The reagent used to displace the tosylate.
-
Reaction Solvent & Base: Solvents (e.g., DMF, ACN) and bases (e.g., K₂CO₃, Et₃N) used to facilitate the reaction.
-
Side-Products: Potential elimination products (e.g., 3-methyl-3-buten-1-ol) or products from undesired reactions with the tertiary alcohol.
The purification strategy leverages the distinct properties of these components, as summarized in the table below.
Table 1: Comparative Physicochemical Properties of Reaction Components
| Compound | Class | Typical Polarity | Solubility | Acidity/Basicity |
| Product (P) | Tertiary Alcohol | Moderate to High | Organic Solvents | Neutral |
| Starting Material (SM) | Tosylate Ester | Moderately High | Organic Solvents | Neutral |
| p-Toluenesulfonate Salt | Salt | Very High (Ionic) | Water, Polar Protic | Neutral (Anion) |
| Elimination Byproduct | Alkene, Alcohol | Moderate | Organic Solvents | Neutral |
| Excess Base (e.g., Et₃N) | Amine | Moderate | Organic, some Water | Basic |
The Purification Workflow: A Multi-Stage Approach
A robust purification strategy is typically sequential, beginning with a bulk removal of highly dissimilar impurities and progressing to a high-resolution technique to isolate the final product.
Sources
Application Note: A Scalable and Regioselective Synthesis of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate
Introduction
3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate is a valuable intermediate in organic synthesis, primarily utilized for the introduction of the 3-hydroxy-3-methylbutyl moiety into target molecules. The tosylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions.[1] This application note provides a detailed, scalable, and reliable protocol for the regioselective synthesis of this compound from 3-methyl-1,3-butanediol. The focus is on ensuring high selectivity for the primary hydroxyl group, operational safety at scale, and straightforward purification of the final product.
Guiding Principles: The Chemistry of Selective Tosylation
The core of this synthesis lies in the selective tosylation of the primary alcohol in the presence of a tertiary alcohol within the same molecule, 3-methyl-1,3-butanediol. Steric hindrance around the tertiary hydroxyl group makes it less accessible to the bulky tosylating agent, p-toluenesulfonyl chloride (TsCl). However, to achieve high selectivity, especially at a larger scale, careful control of reaction parameters is paramount.
The reaction proceeds via a nucleophilic attack of the primary hydroxyl group on the electrophilic sulfur atom of TsCl. A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid byproduct.[2] For enhanced regioselectivity on a larger scale, catalytic methods can be employed.[3][4]
Reaction Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Scale-Up Synthesis Protocol
This protocol is designed for a laboratory scale of approximately 10-50 grams of the final product. For larger scales, a thorough risk assessment is mandatory.[5]
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 3-methyl-1,3-butanediol | ≥98% | Commercially Available |
| p-Toluenesulfonyl chloride (TsCl) | ≥98% | Commercially Available |
| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | Commercially Available |
| Saturated Sodium Bicarbonate | Aqueous solution | Prepared in-house |
| Brine | Saturated NaCl solution | Prepared in-house |
| Anhydrous Sodium Sulfate | Granular | Commercially Available |
| Round-bottom flask | Appropriate size for scale | Standard laboratory supplier |
| Magnetic stirrer and stir bar | Standard laboratory supplier | |
| Addition funnel | Standard laboratory supplier | |
| Thermometer | Standard laboratory supplier | |
| Ice bath | ||
| Separatory funnel | Standard laboratory supplier | |
| Rotary evaporator | Standard laboratory supplier |
Experimental Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel under an inert atmosphere (nitrogen or argon), dissolve 3-methyl-1,3-butanediol (1.0 eq.) in anhydrous dichloromethane (DCM, approx. 10 volumes). Cool the solution to 0°C using an ice bath.
-
Addition of Base: Add triethylamine (1.5 eq.) to the stirred solution.
-
Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (1.1 eq.) in anhydrous DCM (approx. 5 volumes) and add it to the addition funnel. Add the TsCl solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature is maintained below 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to 0°C and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification
The crude product can be purified by one of the following methods, depending on the scale and purity requirements:
-
Column Chromatography: For smaller scales and high purity, silica gel column chromatography using a gradient of ethyl acetate in hexanes is effective.
-
Recrystallization: For larger scales, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene/heptane) is a more practical approach.[6]
Safety Considerations for Scale-Up
Scaling up chemical reactions introduces increased risks that must be carefully managed.[5]
-
Thermal Runaway: The tosylation reaction is exothermic. Ensure adequate cooling capacity and monitor the internal reaction temperature closely during the addition of TsCl. A runaway reaction can lead to a rapid increase in temperature and pressure.[5]
-
Reagent Handling: p-Toluenesulfonyl chloride is corrosive and a lachrymator. Triethylamine is flammable and has a strong odor. Both should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Purification Hazards: A documented explosion has occurred during the vacuum distillation of a tosylated compound.[7] Therefore, distillation is not recommended for the purification of this compound. Column chromatography and recrystallization are safer alternatives.[7] When using large volumes of flammable solvents for chromatography, ensure proper grounding of equipment to prevent static discharge.
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Characterization of this compound
The structure and purity of the final product should be confirmed by standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 101 MHz) |
| Chemical Shift (ppm) | Assignment |
| δ 7.79 (d, J = 8.3 Hz, 2H) | Ar-H (ortho to SO₂) |
| δ 7.35 (d, J = 8.1 Hz, 2H) | Ar-H (meta to SO₂) |
| δ 4.15 (t, J = 6.5 Hz, 2H) | -CH₂-OTs |
| δ 2.45 (s, 3H) | Ar-CH₃ |
| δ 1.85 (t, J = 6.5 Hz, 2H) | -CH₂-C(OH)(CH₃)₂ |
| δ 1.22 (s, 6H) | -C(OH)(CH₃)₂ |
| δ 1.60 (s, 1H) | -OH |
Note: Predicted NMR data based on analogous structures and chemical shift principles.[8]
Infrared (IR) Spectroscopy
The IR spectrum of the product will show characteristic absorption bands for the functional groups present.[9]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (alcohol) | 3600-3200 (broad) |
| C-H (aromatic) | 3100-3000 |
| C-H (aliphatic) | 3000-2850 |
| C=C (aromatic) | 1600-1475 |
| S=O (sulfonate) | 1370-1350 and 1190-1170 |
| S-O-C (sulfonate ester) | 1000-960 |
Troubleshooting and Process Optimization
-
Low Yield: Incomplete reaction can be addressed by ensuring all reagents and solvents are anhydrous and by extending the reaction time. If the issue persists, consider using a more potent base or a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Formation of Ditosylate: The formation of the ditosylated byproduct can be minimized by the slow, controlled addition of TsCl at low temperatures. Using a slight excess of the diol can also favor mono-tosylation. For challenging cases, methods employing catalysts like dibutyltin oxide can significantly improve regioselectivity.[3][4]
-
Purification Difficulties: If the crude product is an oil that is difficult to crystallize, purification by column chromatography is the recommended alternative.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. By adhering to the detailed procedure and paying close attention to the safety considerations, researchers can confidently produce this valuable synthetic intermediate with high purity and in good yield. The provided characterization data will aid in the verification of the final product.
References
-
Martinelli, M. J., et al. (1999). A Catalytic, Regioselective Monotosylation of Diols. Organic Letters, 1(3), 447-450. Available at: [Link]
-
Bouzide, A., & Sauvé, G. (2002). Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers. Organic letters, 4(14), 2329–2332. Available at: [Link]
- Vedejs, E., & Klapars, A. (2008). Process for regioselective mono-tosylation of diols. U.S. Patent No. 8,143,432 B2. Washington, DC: U.S. Patent and Trademark Office.
-
Khan, M. A., et al. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters, 5, 152-158. Available at: [Link]
-
University of Illinois Division of Research Safety. (2019). Scale-up Reactions. Available at: [Link]
-
University of California, Irvine Environmental Health & Safety. (2007). Lessons Learned Memo: Explosion in a Chemistry Research Lab Using Distillation for Final Purification of Tosylated Compound. Available at: [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2015). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 20(6), 11096–11111. Available at: [Link]
-
Kazemi, F., et al. (2007). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Tetrahedron Letters, 48(33), 5891-5894. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of tosyl cellulose acetate. Available at: [Link]
-
Tallon, M. (2013). How can I tosylate an hindered secondary alcohol?. ResearchGate. Available at: [Link]
Sources
- 1. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. US8143432B2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 4. WO2008058902A2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 5. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. ehs.uci.edu [ehs.uci.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Continuous Flow Synthesis Utilizing 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate in continuous flow chemistry. This document outlines the underlying principles, a detailed experimental protocol for a representative nucleophilic substitution reaction, and the significant advantages offered by flow chemistry for such transformations.
Introduction: The Strategic Advantage of Flow Chemistry
Flow chemistry, or continuous flow synthesis, has emerged as a transformative technology in modern chemical synthesis, providing numerous benefits over traditional batch processing.[1] By conducting reactions in a continuously flowing stream through a reactor, this methodology offers superior control over reaction parameters, enhanced safety, and improved scalability.[1][2] These advantages are particularly pronounced when dealing with reactions that are highly exothermic, involve unstable intermediates, or require precise control to minimize side-product formation. The transition from batch to continuous manufacturing is becoming increasingly prevalent in the pharmaceutical and fine chemical industries due to these efficiencies.[3][4]
This guide focuses on the application of this compound, a versatile building block, in a continuous flow setting. The tosylate group (4-methylbenzenesulfonate) is an excellent leaving group, making this compound an ideal substrate for nucleophilic substitution reactions.[5][6] The presence of a tertiary alcohol offers a secondary functional group for further synthetic transformations.
Mechanistic Rationale: The Role of the Tosylate Leaving Group
Alcohols are inherently poor leaving groups in nucleophilic substitution reactions because the hydroxide ion (OH⁻) is a strong base.[5] To enhance their reactivity, alcohols are often converted into sulfonate esters, such as tosylates. The tosylate anion is a very stable, weak base due to the resonance delocalization of the negative charge across the sulfonyl group, making it an excellent leaving group.[6]
The conversion of an alcohol to a tosylate is a common strategy to facilitate substitution reactions. This process typically involves reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.[5] The resulting tosylate, in this case, this compound, can then readily undergo substitution reactions with a wide range of nucleophiles.
Diagram of the Tosylate as a Leaving Group
Caption: Nucleophilic substitution on a tosylated substrate.
Application: Continuous Flow Synthesis of a Substituted Amino Alcohol
This section details a protocol for the continuous flow synthesis of 4-amino-2-methylbutan-2-ol via the reaction of this compound with an amine nucleophile. This reaction is a representative example of how this substrate can be utilized in flow chemistry to generate valuable building blocks for pharmaceutical and agrochemical applications.[7][8]
Experimental Workflow
The continuous flow setup is designed for precise control over reaction conditions, ensuring high conversion and selectivity. The system consists of two syringe pumps to deliver the reactant streams, a T-mixer for efficient mixing, a heated reactor coil for the reaction to occur, and a back-pressure regulator to maintain a single-phase flow.[3][9]
Caption: Schematic of the continuous flow reactor setup.[3][9]
Detailed Protocol
Reagents and Solutions:
-
Solution A: this compound (0.1 M) in acetonitrile.
-
Solution B: Benzylamine (0.3 M, 3 equivalents) in acetonitrile.
Flow Chemistry System Parameters:
| Parameter | Value |
| Pump A Flow Rate | 0.1 mL/min |
| Pump B Flow Rate | 0.1 mL/min |
| Total Flow Rate | 0.2 mL/min |
| Reactor Volume | 2.0 mL |
| Residence Time | 10 minutes |
| Reactor Temperature | 80 °C |
| System Pressure | 10 bar (set by BPR) |
Procedure:
-
System Priming: Prime the syringe pumps and the flow system with acetonitrile to remove any air bubbles and ensure a stable flow.
-
Reactant Introduction: Load Syringe Pump A with Solution A and Syringe Pump B with Solution B.
-
Initiate Flow: Start the pumps at the specified flow rates. The two reactant streams will converge at the T-mixer, ensuring rapid and efficient mixing before entering the reactor coil.
-
Reaction: The reaction mixture flows through the heated reactor coil, where the nucleophilic substitution takes place at a controlled temperature.
-
Pressure Control: The back-pressure regulator maintains the system pressure, preventing solvent boiling and ensuring a stable, single-phase flow.
-
Product Collection: The output from the back-pressure regulator is collected in a flask. The reaction is allowed to run for a period equivalent to at least three reactor volumes to reach a steady state before collecting the product for analysis.
-
Work-up and Analysis:
-
The collected reaction mixture is concentrated under reduced pressure.
-
The residue is redissolved in dichloromethane and washed with saturated sodium bicarbonate solution to remove any unreacted tosylate and the tosylate byproduct.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is analyzed by HPLC and NMR to determine conversion and purity. Further purification can be achieved by column chromatography if necessary.
-
Advantages of the Flow Chemistry Approach
The application of flow chemistry to the synthesis of substituted amino alcohols using this compound offers several key advantages:
-
Enhanced Safety: Continuous flow systems handle small volumes of reactants at any given time, minimizing the risks associated with exothermic reactions or the handling of hazardous materials.[2]
-
Precise Temperature Control: The high surface-area-to-volume ratio of flow reactors allows for efficient heat transfer and precise temperature control, leading to fewer side products and higher yields.[3]
-
Rapid Reaction Optimization: The ability to quickly change reaction parameters such as temperature, flow rate (and thus residence time), and stoichiometry allows for rapid optimization of reaction conditions.[1]
-
Scalability: Scaling up a reaction in a flow system is often as simple as running the system for a longer period or by using a larger reactor, a process known as "scaling out."[1]
-
Automation: Flow chemistry setups can be easily automated, enabling high-throughput screening of reaction conditions and the synthesis of compound libraries.[7]
Conclusion
The use of this compound in continuous flow chemistry presents a robust and efficient method for the synthesis of valuable chemical intermediates. The protocol detailed herein for the synthesis of a substituted amino alcohol demonstrates the practical advantages of this approach, including enhanced safety, precise control over reaction parameters, and ease of optimization. As the demand for more efficient and sustainable chemical manufacturing grows, the adoption of flow chemistry for reactions involving versatile building blocks like tosylated alcohols will undoubtedly continue to expand.
References
- The assembly and use of continuous flow systems for chemical synthesis. Nature Protocols. [URL: https://www.
- Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Marine Drugs. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7281146/]
- Continuous flow reactor setup for the synthesis of sulfonamide (3). ResearchGate. [URL: https://www.researchgate.net/figure/Continuous-flow-reactor-setup-for-the-synthesis-of-sulfonamide-3-a-Solutions-A-and-B_fig12_338048128]
- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. MDPI. [URL: https://www.mdpi.com/2227-9717/11/5/1557]
- A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/re/d1re00137k]
- This compound. MySkinRecipes. [URL: https://myskinrecipes.
- 17689-66-6|this compound|BLD Pharm. BLD Pharm. [URL: https://www.bldpharm.com/products/17689-66-6.html]
- FLOW CHEMISTRY: ADVANCEMENTS AND APPLICATIONS – A REVIEW. Neuroquantology. [URL: https://www.neuroquantology.com/index.php/journal/article/view/2873]
- Flow Chemistry Applications | Continuous Processing. Vapourtec. [URL: https://www.vapourtec.
- Using Flow Chemistry in Agrochemical Applications. ThalesNano. [URL: https://thalesnano.
- 2411494-74-9|Rel-(1s,3s)-3-hydroxy-3-methylcyclobutyl 4-methylbenzenesulfonate. BLD Pharm. [URL: https://www.bldpharm.com/products/2411494-74-9.html]
- This compound | 17689-66-6. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7869278.htm]
- 17689-66-6|this compound. Ambeed. [URL: https://www.ambeed.com/products/17689-66-6.html]
- (3-hydroxy-3-methylbutyl) 4-methylbenzenesulfonate | Canada | Manufacturer | R&D Scientific Inc. ChemicalBook. [URL: https://www.chemicalbook.com/ProductCanadaSupplier_1_CB7869278_24231.htm]
- This compound - CAS:17689-66-6. Sunway Pharm Ltd. [URL: https://www.3wpharm.com/product/show/CB7869278.html]
- 4-Hydroxybutyl 4-methylbenzenesulfonate | C11H16O4S | CID 249156. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/249156]
- Tosylates And Mesylates. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- 9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Soderberg)/09%3A_Nucleophilic_Substitution_Part_1/9.
- 3-Hydroxypropyl 4-methylbenzenesulfonate | C10H14O4S | CID 11961356. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11961356]
- Understanding flow chemistry for the production of active pharmaceutical ingredients. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8830177/]
- 2787536-12-1|(2R,3S)-2-Hydroxy-3-methoxybutyl 4-methylbenzenesulfonate. BLDpharm. [URL: https://www.bldpharm.com/products/2787536-12-1.html]
Sources
- 1. neuroquantology.com [neuroquantology.com]
- 2. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. vapourtec.com [vapourtec.com]
- 8. thalesnano.com [thalesnano.com]
- 9. The assembly and use of continuous flow systems for chemical synthesis | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Troubleshooting incomplete reactions of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate
Welcome to the dedicated technical support center for 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for incomplete reactions and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to ensure successful experimental outcomes.
Troubleshooting Guide: Incomplete Reactions
Incomplete conversion of a starting material to the desired product is a common challenge in organic synthesis. This section addresses specific issues you might encounter when this compound is a reactant and fails to proceed to completion.
Question 1: My nucleophilic substitution reaction with this compound is stalled, leaving a significant amount of unreacted tosylate. What are the primary causes?
An incomplete nucleophilic substitution reaction can stem from several factors, primarily revolving around the reactivity of the nucleophile, the stability of the tosylate, and the reaction conditions.
Underlying Causes and Solutions:
-
Poor Nucleophilicity: The strength of your nucleophile is paramount. Weakly nucleophilic species will react sluggishly, if at all.
-
Expert Insight: The tosylate group is an excellent leaving group due to the resonance stabilization of the resulting anion.[1] This means the energy barrier for the substitution is often more dependent on the nucleophile's strength.
-
Troubleshooting Steps:
-
Assess Nucleophile Strength: Review the pKa of the conjugate acid of your nucleophile. A higher pKa generally corresponds to a stronger nucleophile.
-
Consider a Stronger Nucleophile: If possible, switch to a more potent nucleophile. For instance, if using a neutral amine, consider its corresponding amide (deprotonated form).
-
Change the Solvent: Polar aprotic solvents like DMF, DMSO, or acetone can enhance the reactivity of anionic nucleophiles by solvating the counter-ion and leaving the nucleophile "bare" and more reactive.[2]
-
-
-
Steric Hindrance: The tertiary alcohol moiety in the starting material used to synthesize the tosylate (3-hydroxy-3-methylbutan-1-ol) is sterically accessible. However, the nucleophile or the substrate can have steric bulk that impedes the backside attack required for an S(_N)2 reaction.
-
Expert Insight: While the primary carbon bearing the tosylate is not sterically hindered, a bulky nucleophile will struggle to approach the reaction center.
-
Troubleshooting Steps:
-
Evaluate Steric Bulk: Assess the size of your nucleophile. If it is sterically demanding, consider a smaller, less hindered alternative if the chemistry allows.
-
Promote S(_N)1 Pathway: If a less hindered nucleophile is not an option, you might consider conditions that favor an S(_N)1 mechanism, such as using a polar protic solvent. However, be mindful of potential carbocation rearrangements and racemization if stereochemistry is a concern.[3][4]
-
-
-
Competitive Elimination Reaction: A significant side reaction for tosylates is elimination, particularly when using a nucleophile that is also a strong base.[5] This will consume your starting material without forming the desired substitution product.
-
Expert Insight: The presence of abstractable protons on the carbon adjacent to the tosylate-bearing carbon makes elimination a competing pathway.
-
Troubleshooting Steps:
-
Analyze Byproducts: Use techniques like NMR or GC-MS to identify the presence of 3-methyl-3-buten-1-ol, the likely elimination byproduct.
-
Use a Non-nucleophilic Base: If a base is required, opt for a non-nucleophilic, sterically hindered base like DBU or proton sponge.
-
Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can favor the substitution pathway.
-
-
Question 2: I am observing the formation of an unexpected byproduct, 3-methyl-3-buten-1-ol, in my reaction. How can I minimize this elimination side reaction?
The formation of 3-methyl-3-buten-1-ol is a classic example of an elimination reaction (likely E2) competing with your desired nucleophilic substitution. This occurs when the nucleophile acts as a base, abstracting a proton from the carbon adjacent to the one bearing the tosylate leaving group.
Strategies to Minimize Elimination:
| Strategy | Rationale |
| Use a Less Basic Nucleophile | A strongly basic nucleophile will favor elimination. If possible, choose a nucleophile that is a weaker base but still a good nucleophile (e.g., azide, cyanide). |
| Lower the Reaction Temperature | As mentioned previously, lower temperatures generally favor substitution over elimination. |
| Choose an Appropriate Solvent | Polar aprotic solvents (DMF, DMSO) can favor S(_N)2 reactions. Polar protic solvents (ethanol, water) can promote S(_N)1 and E1 reactions. |
| Control Stoichiometry | Using a large excess of a basic nucleophile can drive the elimination pathway. Aim for a stoichiometry closer to 1:1 if possible. |
Experimental Protocol: Minimizing Elimination in a Substitution Reaction
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Nucleophile Addition: Slowly add your nucleophile (1.1 eq.). If your nucleophile is also a strong base, consider using a less basic alternative.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution) and proceed with extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
Tosylates are generally stable, crystalline solids.[6][7] However, they are susceptible to hydrolysis. Therefore, it is crucial to store this compound in a tightly sealed container in a cool, dry place, away from moisture.
Q2: How can I confirm the purity of my this compound before starting a reaction?
You can assess the purity using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide a clear picture of the compound's structure and reveal the presence of any impurities, such as residual starting alcohol or p-toluenesulfonic acid.
-
Melting Point: A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC) or LC-MS: These techniques can quantify the purity and identify any minor impurities.
Q3: Can the tosyl group be used as a protecting group for the primary alcohol in this compound?
While the tosyl group can be used as a protecting group for alcohols, it's more commonly employed as an activating group to facilitate nucleophilic substitution.[1][8] Its excellent leaving group ability means it is readily displaced by even weak nucleophiles. If your goal is to protect the primary alcohol while reacting at the tertiary alcohol, a more traditional protecting group like a silyl ether (e.g., TBDMS) or a benzyl ether would be more appropriate.
Q4: What is the mechanism of tosylate formation from the corresponding alcohol?
The formation of a tosylate from an alcohol proceeds via a nucleophilic attack of the alcohol's oxygen on the sulfur atom of tosyl chloride (TsCl).[4] A base, typically pyridine or triethylamine, is used to neutralize the HCl generated during the reaction. Importantly, this reaction proceeds with retention of stereochemistry at the carbon bearing the alcohol.[9][10]
Visualizing Reaction Pathways
Diagram 1: Competing Substitution and Elimination Pathways
Caption: Competing S(_N)2 and E2 reaction pathways for this compound.
Diagram 2: Troubleshooting Workflow for Incomplete Reactions
Caption: A logical workflow for troubleshooting incomplete reactions of the tosylate.
References
-
5 Sciencemadness.org.
-
11 Benchchem.
-
6 Fiveable.
-
3 Chemistry Steps.
-
4 Master Organic Chemistry.
-
12 American Chemical Society.
-
13 Benchchem.
-
9 OrgoSolver.
-
14 Organic Chemistry I.
-
2 Organic Chemistry 1: An open textbook.
-
University of Calgary.
-
10 Chemistry LibreTexts.
-
15 Reddit.
-
7 NIH.
-
16 PrepChem.com.
-
17 MySkinRecipes.
-
1 Bartleby.com.
-
8 Wikipedia.
Sources
- 1. Tosylate | bartleby [bartleby.com]
- 2. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. fiveable.me [fiveable.me]
- 7. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tosyl group - Wikipedia [en.wikipedia.org]
- 9. orgosolver.com [orgosolver.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 15. reddit.com [reddit.com]
- 16. prepchem.com [prepchem.com]
- 17. This compound [myskinrecipes.com]
Optimizing reaction yield for 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate synthesis
An essential precursor in various organic syntheses, 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate is synthesized through the selective tosylation of 3-methyl-1,3-butanediol. The primary challenge in this synthesis is achieving high regioselectivity for the primary hydroxyl group over the sterically hindered tertiary hydroxyl group. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers optimize their reaction yield and purity.
Reaction Overview
The core transformation is the reaction of 3-methyl-1,3-butanediol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine. The base serves to neutralize the hydrochloric acid byproduct and can also act as a nucleophilic catalyst.[1][2]
Reaction Scheme: 3-methyl-1,3-butanediol + TsCl --(Pyridine)--> this compound
The key to a successful synthesis lies in exploiting the differential reactivity of the primary and tertiary alcohols. The primary alcohol is sterically more accessible and therefore reacts preferentially with the bulky tosyl chloride reagent.[3]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, their probable causes, and validated solutions.
Issue 1: Low or No Product Yield
Question: I have set up the reaction as per the general protocol, but upon workup, I have a very low yield of the desired mono-tosylate. What could be the issue?
Answer: A low yield can stem from several factors related to reagent quality, reaction conditions, or premature termination.
-
Cause A: Reagent Quality: p-Toluenesulfonyl chloride (TsCl) is moisture-sensitive and can hydrolyze over time to p-toluenesulfonic acid, rendering it inactive. Similarly, using wet solvents or pyridine can consume the TsCl.
-
Solution A: Always use freshly opened or properly stored TsCl. Ensure all solvents (e.g., dichloromethane, pyridine) are anhydrous. Drying the diol starting material by co-evaporation with anhydrous toluene before the reaction can also be beneficial.
-
Cause B: Insufficient Reactivity/Activation: The reaction may be too slow under the chosen conditions. Pyridine acts as both a base and a catalyst, but its catalytic activity may not be sufficient for difficult reactions.[1][2]
-
Solution B: While pyridine is standard, adding a catalytic amount of a more potent nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. However, use DMAP with caution as it can also increase the rate of ditosylation if not carefully controlled.
-
Cause C: Inappropriate Temperature: While low temperatures are used to enhance selectivity, a temperature that is too low may stall the reaction completely.
-
Solution C: The reaction is typically initiated at 0 °C to control the initial exothermic reaction and ensure selectivity, then allowed to warm to room temperature.[4] If the reaction is sluggish (monitored by TLC), gentle heating (e.g., to 40 °C) can be applied, but this increases the risk of side reactions.[5]
Issue 2: Formation of Significant Ditosylate Byproduct
Question: My final product is contaminated with a significant amount of the ditosylated product, 3-methylbutane-1,3-diyl bis(4-methylbenzenesulfonate). How can I avoid this?
Answer: Formation of the ditosylate is a classic problem of over-reaction and is one of the primary challenges in the selective functionalization of diols.[6]
-
Cause A: Incorrect Stoichiometry: Using more than one molar equivalent of TsCl relative to the diol will inevitably lead to the formation of the ditosylate once the primary alcohol has been consumed.
-
Solution A: Carefully control the stoichiometry. Use 1.0 to 1.05 equivalents of TsCl. Ensure accurate weighing of reagents.
-
Cause B: Method of Addition: Adding the TsCl all at once can create localized areas of high concentration, promoting the less-favorable reaction at the tertiary alcohol.
-
Solution B: The most effective technique is the slow, dropwise addition of a solution of TsCl in your reaction solvent (e.g., DCM) to the solution of the diol and pyridine at 0 °C.[6] This maintains a low concentration of the tosylating agent, favoring the more reactive primary site.
Issue 3: Unwanted Chlorinated Byproduct Detected
Question: My characterization data (NMR and MS) suggests the formation of 4-chloro-2-methylbutan-2-ol instead of the expected tosylate. How is this possible?
Answer: This is a known, solvent-dependent side reaction. The tosylate is an excellent leaving group, and the chloride ion generated from TsCl can displace it.[7]
-
Cause: This SN2 displacement is particularly prevalent in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which solvate the cation but leave the chloride anion highly nucleophilic.[8]
-
Solution: Perform the reaction in an inert, non-polar, or weakly polar aprotic solvent. Dichloromethane (DCM) is the most common and effective choice for tosylation as it minimizes the nucleophilicity of the chloride byproduct.[8]
Issue 4: Product Decomposition or Elimination
Question: During workup or purification, I am observing the formation of alkenes. Is my product unstable?
Answer: The tosylate group is an excellent leaving group, making the product susceptible to elimination reactions (E1 or E2) to form various alkenes, especially under basic conditions or at elevated temperatures.[5][9]
-
Cause A: High Temperature: Heating the reaction mixture excessively or performing purification (like distillation) at high temperatures can induce elimination.
-
Solution A: Maintain the reaction temperature at or below room temperature if possible. During workup, remove solvents under reduced pressure at a low temperature (e.g., <40 °C).[5]
-
Cause B: Strong Base: Using a strong, bulky base can favor elimination.
-
Solution B: Pyridine is a suitable non-nucleophilic base for this reaction. Avoid stronger bases like triethylamine in large excess or potassium tert-butoxide, which are known to promote elimination.[10]
Frequently Asked Questions (FAQs)
Q1: Why is the primary alcohol selectively tosylated over the tertiary alcohol? A1: Selectivity is governed by sterics. The primary hydroxyl group is on a -CH₂- group, which is much less sterically hindered than the tertiary hydroxyl group located on a quaternary carbon. The bulky p-toluenesulfonyl chloride reagent can access the primary alcohol much more easily, resulting in a significantly faster reaction rate at that position.[3]
Q2: What is the precise role of pyridine in this reaction? A2: Pyridine serves two main functions. First, it acts as a base to neutralize the HCl that is formed as a byproduct of the reaction, preventing it from protonating the starting alcohol or causing side reactions. Second, it can act as a nucleophilic catalyst by reacting with TsCl to form a highly reactive N-tosylpyridinium salt, which is then more readily attacked by the alcohol.[1][2]
Q3: How can I effectively monitor the progress of the reaction? A3: Thin-Layer Chromatography (TLC) is the best method. Use a solvent system like ethyl acetate/hexane. The diol starting material will be very polar (low Rf), the desired mono-tosylate will be less polar (mid-range Rf), and the ditosylate byproduct will be the least polar (high Rf). The reaction is complete when the spot for the starting diol has disappeared.
Q4: What is the best workup procedure to purify the product? A4: After the reaction is complete, the mixture is typically diluted with a solvent like DCM or ethyl acetate and washed sequentially with dilute HCl (to remove pyridine), water, and brine. After drying the organic layer and removing the solvent, the crude product is best purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the mono-tosylate from any unreacted diol and ditosylate byproduct.
Data & Workflow Summaries
Table 1: Troubleshooting Summary
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Yield | Hydrolyzed TsCl; Wet reagents | Use fresh TsCl; Ensure all reagents and solvents are anhydrous. |
| Ditosylate Formation | Excess TsCl; Rapid addition | Use 1.0-1.05 eq. of TsCl; Add TsCl solution dropwise at 0 °C. |
| Chlorinated Byproduct | Use of polar aprotic solvents (DMF) | Use an inert solvent like dichloromethane (DCM).[8] |
| Elimination/Decomposition | High temperature; Strong base | Maintain low temperature (<40 °C); Use pyridine as the base. |
Diagram 1: Key Reaction Mechanism & Selectivity
This diagram illustrates the preferential attack of the primary alcohol on the tosyl chloride, catalyzed by pyridine.
Caption: A logical workflow for troubleshooting synthesis outcomes.
Detailed Experimental Protocol
This protocol is a starting point and should be optimized based on TLC monitoring.
-
Preparation: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add 3-methyl-1,3-butanediol (e.g., 10.4 g, 100 mmol). Add anhydrous dichloromethane (DCM, 200 mL) and anhydrous pyridine (12.1 mL, 150 mmol).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
TsCl Addition: Dissolve p-toluenesulfonyl chloride (19.1 g, 100 mmol) in anhydrous DCM (100 mL). Add this solution to the flask dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for another hour, then let it warm slowly to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 30% ethyl acetate in hexane) until the starting diol spot is no longer visible.
-
Workup: Cool the mixture back to 0 °C and slowly quench by adding 100 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl (2 x 100 mL, to remove pyridine), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (<40 °C).
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexane to yield the pure product.
References
-
OrgoSolver. Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. Available from: [Link]
-
Proprep. Describe the reaction between tosyl chloride and pyridine, including the mechanism and the role of each reactant. Available from: [Link]
-
Homework.Study.com. ROH + TsCl + pyridine arrow R-OTs + Cl For the reaction, what is the function of pyridine? Available from: [Link]
-
Reddit. Is this a valid synthetic route for the reaction at the top? : r/OrganicChemistry. Available from: [Link]
-
NESACS. Summer Scholar Report. Available from: [Link]
-
Master Organic Chemistry. Tosylates And Mesylates. Available from: [Link]
-
ResearchGate. How can I tosylate an hindered secondary alcohol? Available from: [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Available from: [Link]
-
NIH National Center for Biotechnology Information. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Available from: [Link]
-
ResearchGate. Solvent-Free and Selective Tosylation of Alcohols and Phenols with p-Toluenesulfonyl Chloride by Heteropolyacids as Highly Efficient Catalysts. Available from: [Link]
-
NIH National Center for Biotechnology Information. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Available from: [Link]
-
Journal of Chemistry Letters. Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Available from: [Link]
-
Chemistry Steps. Diols: Nomenclature, Preparation, and Reactions. Available from: [Link]
-
Chemistry Stack Exchange. What is the product of the reaction of diol with tosyl chloride followed by lithium aluminum hydride? Available from: [Link]
- Google Patents. Process for regioselective mono-tosylation of diols.
-
ResearchGate. Consideration of selectivity in tosylation of alcohols in the absence of KOH. Available from: [Link]
-
ScienceDirect. Controlling tosylation versus chlorination during end group modification of PCL. Available from: [Link]
-
RSC Publishing. Recent progress in selective functionalization of diols via organocatalysis. Available from: [Link]
-
NIH National Center for Biotechnology Information. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Available from: [Link]
-
ResearchGate. Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. Available from: [Link]
-
Organic Syntheses Procedure. n-benzyl-2,3-azetidinedione. Available from: [Link]
Sources
- 1. proprep.com [proprep.com]
- 2. homework.study.com [homework.study.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nesacs.org [nesacs.org]
- 6. jchemlett.com [jchemlett.com]
- 7. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. addi.ehu.es [addi.ehu.es]
- 9. orgosolver.com [orgosolver.com]
- 10. reddit.com [reddit.com]
Common side products in 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate reactions and their removal
This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate. Here, we provide in-depth troubleshooting advice and detailed protocols to help you optimize your reaction outcomes and obtain a high-purity product.
Part 1: Frequently Asked Questions - Understanding the Reaction and Potential Side Products
Q1: What is the primary reaction for synthesizing this compound?
The synthesis of this compound is typically achieved through the tosylation of the primary alcohol group of 3-methyl-1,3-butanediol using p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine or triethylamine.[1][2] The base serves to neutralize the hydrochloric acid byproduct generated during the reaction.[1]
Reaction Scheme:
Q2: What are the most common side products in this reaction and how are they formed?
Several side products can arise during this synthesis, impacting the purity and yield of the desired product. Understanding their formation is key to minimizing their presence.
-
Ditosylate (3-methyl-1,3-butanediyl bis(4-methylbenzenesulfonate)): This is formed when both the primary and tertiary hydroxyl groups of 3-methyl-1,3-butanediol react with p-toluenesulfonyl chloride. This is a common issue in the tosylation of diols.[3][4][5][6]
-
Unreacted 3-methyl-1,3-butanediol: Incomplete reaction can leave a significant amount of the starting diol in the crude product. This can be due to insufficient tosyl chloride, the presence of moisture which hydrolyzes the tosyl chloride, or suboptimal reaction conditions.
-
Elimination Products: Tosylates are good leaving groups, and under basic conditions or at elevated temperatures, elimination reactions can occur to form alkenes.[7][8][9][10] In this specific reaction, potential elimination byproducts include 3-methyl-3-buten-1-ol and 3-methyl-2-buten-1-ol.
-
p-Toluenesulfonic acid: This can be present in the final product due to the hydrolysis of unreacted p-toluenesulfonyl chloride during the aqueous workup.
-
Unreacted p-Toluenesulfonyl Chloride: If an excess of TsCl is used, it may remain in the product mixture after the reaction is complete.[11]
Q3: Why is achieving regioselectivity a challenge in this reaction?
Achieving regioselective mono-tosylation of diols can be challenging because both hydroxyl groups are potential sites for reaction.[4][5][6] While the primary alcohol is generally more reactive than the tertiary alcohol due to less steric hindrance, the formation of the ditosylate is a common competing reaction.[4] The reaction conditions, such as temperature, base, and stoichiometry of reactants, play a crucial role in controlling the selectivity of the reaction.
Part 2: Troubleshooting Guide - Identifying and Resolving Common Issues
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of ditosylate impurity. | - Excess p-toluenesulfonyl chloride.- Reaction temperature is too high.- Prolonged reaction time. | - Carefully control the stoichiometry, using only a slight excess of TsCl (e.g., 1.05-1.1 equivalents).- Maintain a low reaction temperature (e.g., 0 °C to room temperature).- Monitor the reaction progress by TLC or GC to avoid extended reaction times. |
| Low yield and significant unreacted starting diol. | - Insufficient p-toluenesulfonyl chloride.- Presence of water in the reagents or solvent, leading to hydrolysis of TsCl.- Inadequate reaction time or temperature. | - Use a slight excess of TsCl.- Ensure all glassware, solvents, and reagents are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Optimize reaction time and temperature based on reaction monitoring. |
| Presence of unexpected alkene byproducts. | - The base used (e.g., pyridine, triethylamine) is promoting an elimination reaction.[7][12]- The reaction temperature is too high. | - Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (Hünig's base).- Maintain a low reaction temperature throughout the addition of reagents and the course of the reaction. |
| The isolated product is acidic. | - Incomplete removal of p-toluenesulfonic acid, formed from the hydrolysis of excess TsCl during workup. | - Perform a thorough aqueous workup with a mild base, such as saturated sodium bicarbonate solution, until the aqueous layer is neutral or slightly basic.[4][7] |
| Residual p-toluenesulfonyl chloride in the final product. | - Inefficient removal during the workup and purification steps. | - Wash the organic layer with a dilute base (e.g., 5% NaOH) during the workup.[13]- A simple and effective method is to stir the crude product solution with a cellulosic material like filter paper, which reacts with the excess TsCl, followed by filtration.[11] |
Part 3: Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is designed to favor the formation of the desired mono-tosylated product.
-
Preparation: Under an inert atmosphere (N2 or Ar), add 3-methyl-1,3-butanediol (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the diol in anhydrous dichloromethane (DCM) or pyridine.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: If using a non-pyridine solvent, add a non-nucleophilic base such as diisopropylethylamine (1.2 eq).
-
Addition of TsCl: Slowly add a solution of p-toluenesulfonyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture dropwise over 30-60 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by slowly adding cold water.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of Crude this compound
The crude product is often a mixture of the desired product, ditosylate, unreacted diol, and other impurities. Column chromatography is typically required for obtaining a high-purity product.
-
Column Preparation: Prepare a silica gel column using a suitable solvent system. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.
-
Loading: Dissolve the crude product in a minimal amount of the initial eluting solvent and load it onto the column.
-
Elution: Begin elution with the non-polar solvent. The less polar ditosylate will elute first, followed by the desired mono-tosylate. The more polar unreacted diol will elute last or remain on the column.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Part 4: Visualizations and Data
Reaction Pathway Diagram
Caption: Main reaction and common side reactions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for product impurities.
Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) | Melting Point (°C) |
| This compound | C12H18O4S | 258.33 | - | - | - |
| 3-methyl-1,3-butanediol | C5H12O2 | 104.15 | Liquid | 202-203 | - |
| 3-methyl-1,3-butanediyl bis(4-methylbenzenesulfonate) | C19H24O6S2 | 412.52 | - | - | - |
| p-Toluenesulfonyl chloride | C7H7ClO2S | 190.65 | Solid | 134 (10 mmHg) | 67-69 |
| p-Toluenesulfonic acid | C7H8O3S | 172.20 | Solid | 140 (20 mmHg) | 103-106 |
Note: Physical properties for the main product and ditosylate may not be readily available and may need to be determined experimentally.
References
-
Sciencemadness.org. Elimination of Tosylates. Available at: [Link]
-
Royal Society of Chemistry. Hydrolysis of oxiranylmethyl tosylates. J. Chem. Soc., Chem. Commun., 1971, 1107-1108. Available at: [Link]
-
Ashenhurst, J. Tosylates And Mesylates. Master Organic Chemistry. Published March 10, 2015. Available at: [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available at: [Link]
-
Allen, A. D., et al. Hydrolysis mechanisms of alkynyl benzoates, tosylates, and phosphates. Journal of the American Chemical Society, 1982, 104(9), 2513-2520. Available at: [Link]
-
Louden, G. M. Anomalous behavior of tosylates in elimination reactions. The Journal of Organic Chemistry, 1980, 45(4), 748-749. Available at: [Link]
-
Leah4sci. Oxygen As A Leaving Group Using Tosylate And Mesylate in Substitution and Elimination Reactions. YouTube. Published August 16, 2013. Available at: [Link]
-
Organic Syntheses. Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Available at: [Link]
-
Wikipedia. Alcohol (chemistry). Available at: [Link]
-
Hoffman Fine Chemicals. This compound. Available at: [Link]
- Google Patents. WO2008058902A2 - Process for regioselective mono-tosylation of diols.
-
Organic Syntheses. p-Toluenesulfonic acid, butyl ester. Available at: [Link]
-
ChemSigma. This compound. Available at: [Link]
- Synthetic Communications. Synthesis of 3-(3-Hydroxy-1-propenyl)-1-methylpyridinium p-toluenesulfonate.
-
MySkinRecipes. This compound. Available at: [Link]
-
Journal of Chemistry Letters. Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters, 2024, 5(2), 115-121. Available at: [Link]
- Google Patents. EP2084129B1 - Process for regioselective mono-tosylation of diols.
-
Thieme Chemistry. Facile Generation of Alkenes and Dienes from Tosylates. Synthesis, 2004(13), 2154-2158. Available at: [Link]
- Google Patents. US8143432B2 - Process for regioselective mono-tosylation of diols.
-
NESACS. Summer Scholar Report. Available at: [Link]
-
Chemistry LibreTexts. 14.3: Alcohol conversion to Esters - Tosylate and Carboxylate. Published May 30, 2020. Available at: [Link]
-
Tetrahedron Letters. Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Tetrahedron Letters, 2009, 50(44), 6043-6045. Available at: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 3. WO2008058902A2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 4. jchemlett.com [jchemlett.com]
- 5. EP2084129B1 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 6. US8143432B2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. nesacs.org [nesacs.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
How to avoid hydrolysis of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate during workup
Topic: Best Practices for the Workup of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate to Prevent Hydrolysis and Side Reactions.
Welcome to our dedicated technical support guide. As Senior Application Scientists, we frequently assist researchers in overcoming challenges with sensitive molecules. One common but critical issue is the degradation of alcohol-containing tosylates during reaction workup. This guide provides a detailed, mechanism-driven approach to handling this compound, ensuring you maximize yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it so susceptible to hydrolysis during workup?
Answer: this compound is a bifunctional organic molecule. Its structure contains two key features that dictate its reactivity and sensitivity:
-
A Tosylate Ester: The 4-methylbenzenesulfonate (tosylate, OTs) group is an excellent leaving group because its resulting anion is stabilized by resonance.[1][2] This makes the primary carbon to which it is attached highly susceptible to nucleophilic attack.
-
A Tertiary Alcohol: The hydroxyl (-OH) group is attached to a tertiary carbon. Tertiary alcohols are resistant to oxidation but are prone to elimination reactions (dehydration) under acidic conditions, as they can form a stable tertiary carbocation.[3]
The primary challenge, hydrolysis , is the reaction of the tosylate ester with water, which cleaves the molecule into 3-methyl-1,3-butanediol and p-toluenesulfonic acid (TsOH).[4] This reaction can be catalyzed by both acids and bases, making standard aqueous workups particularly hazardous to the integrity of your product.
Q2: Under what specific workup conditions is hydrolysis most likely to occur?
Answer: Hydrolysis is a significant risk whenever the tosylate is in contact with water, and the rate is dramatically accelerated by the presence of acids or bases.
-
Acid-Catalyzed Hydrolysis: Using acidic washes (e.g., 1M HCl) to neutralize the base (like pyridine or triethylamine) from the tosylation reaction is highly problematic. The acid not only protonates the tertiary alcohol, turning it into a good leaving group (H₂O) and promoting elimination, but it also catalyzes the hydrolysis of the tosylate ester itself.[5]
-
Base-Mediated Hydrolysis: Washing with strong aqueous bases (e.g., NaOH, KOH) to remove acidic byproducts will rapidly and irreversibly hydrolyze the tosylate ester through saponification.[4] While this avoids the tertiary alcohol dehydration, it directly destroys your product.
-
Neutral Water Washes: Even prolonged exposure to deionized water can lead to slow hydrolysis, especially if residual acidic (e.g., pyridinium hydrochloride) or basic catalysts remain in the organic phase.
Q3: How can I quickly determine if my product has hydrolyzed during workup?
Answer: Thin-Layer Chromatography (TLC) is the most effective in-process method for diagnosing hydrolysis.
-
Prepare Your TLC Plate: Spot three lanes: your starting alcohol (reactant), a co-spot (reactant + reaction mixture), and your worked-up reaction mixture.
-
Elute and Visualize: Use a moderately polar eluent system (e.g., 30-50% Ethyl Acetate in Hexanes).
-
Analyze the Results:
-
Desired Product: Will appear as a new, less polar spot than the starting diol.
-
Hydrolysis: The appearance of a polar spot with the same Rf value as your starting alcohol is a clear indicator of hydrolysis.
-
Acid Byproduct: p-Toluenesulfonic acid (TsOH) will appear as a very polar, often streaky spot at the baseline (Rf ≈ 0).
-
Troubleshooting Guide: Workup Issues and Solutions
| Problem Observed | Probable Cause | Recommended Solution & Rationale |
| Low final yield; TLC shows starting material spot. | Hydrolysis during workup. | Implement the "Optimized Mild Workup Protocol" (see below). The key is minimizing contact time with any aqueous phase and strictly avoiding strong acids/bases. Use ice-cold solutions to decrease the rate of hydrolysis. |
| TLC shows desired product spot plus a new, more non-polar spot. | Dehydration/Elimination of the tertiary alcohol. | This is caused by exposure to acidic conditions. Avoid all acidic washes. Neutralize the reaction with saturated aqueous NaHCO₃, which is basic enough to neutralize acids but mild enough to minimize tosylate hydrolysis if used quickly and at low temperature. |
| Product is an oil and fails to crystallize. | Contamination with hydrolysis byproduct (diol). | The diol byproduct can act as an impurity that inhibits crystallization. Purify the crude material via flash column chromatography. Ensure the use of anhydrous solvents for the eluent to prevent on-column hydrolysis. |
| Excess tosyl chloride (TsCl) remains. | Incomplete quenching or removal. | Unreacted TsCl will hydrolyze to TsOH, complicating purification. After quenching the reaction, wash the organic layer with a cold, dilute solution of aqueous ammonia or add a small piece of filter paper to the organic solution and stir for 30 minutes; the cellulose reacts with the excess TsCl, which can then be filtered off.[6] |
Experimental Protocols
Optimized Mild Workup Protocol to Prevent Hydrolysis
This protocol is designed to neutralize reaction byproducts and remove impurities while minimizing the risk of hydrolysis and elimination.
Materials:
-
Reaction mixture in an organic solvent (e.g., DCM, Ethyl Acetate)
-
Ice bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution, pre-chilled to 0-4 °C
-
Brine (saturated aqueous NaCl), pre-chilled to 0-4 °C
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
Procedure:
-
Initial Quench: Cool the reaction vessel in an ice bath. Slowly add ice-cold water or, preferably, a small volume of saturated aqueous ammonium chloride (NH₄Cl) to quench any unreacted reagents. Stir for 2-5 minutes.
-
Phase Transfer: Transfer the entire mixture to a separatory funnel. If your reaction solvent was DCM, add a sufficient amount to ensure clear phase separation.
-
Neutralizing Wash: Add one volume of ice-cold saturated NaHCO₃ solution. Invert the funnel gently 3-4 times (to avoid emulsion formation) and immediately drain the organic layer. This is the most critical step; do not allow the layers to sit for more than 5 minutes. This step neutralizes the amine hydrochloride salt byproduct from the tosylation.[4]
-
Brine Wash: Wash the organic layer with one volume of ice-cold brine. This removes the bulk of the remaining water and breaks up any minor emulsions. Separate the organic layer promptly.
-
Drying: Dry the isolated organic layer over anhydrous Na₂SO₄. Ensure the solution is swirled well and allowed to stand for at least 15-20 minutes. If the drying agent clumps significantly, add more until free-flowing powder is observed.
-
Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure (rotary evaporation) at a bath temperature below 40 °C to prevent thermal decomposition.
-
Purity Check: Analyze the resulting crude product by TLC to confirm the absence of hydrolysis byproducts before proceeding with purification (e.g., recrystallization or chromatography).
References
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Online] Available at: [Link]
- Fieser, L. F., & Fieser, M. (2016). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. Tetrahedron.
-
Wikipedia. (2023). Tosyl group. [Online] Available at: [Link]
-
ResearchGate. (2012). What is the role and mechanism of action of tosyl chloride in organic synthesis? [Online] Available at: [Link]
-
Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Online] Available at: [Link]
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Online] Available at: [Link]
- Khanal, A., et al. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters.
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. [Online] Available at: [Link]
-
Wikipedia. (2023). Alcohol (chemistry). [Online] Available at: [Link]
- Allen, A. D., et al. (1984). Hydrolysis mechanisms of alkynyl benzoates, tosylates, and phosphates. Journal of the American Chemical Society.
-
Reddit. (2023). Problems with synthesis of Benzyl tosylate ( decomposition). [Online] r/Chempros. Available at: [Link]
-
Chemistry Steps. Alcohols in Substitution Reactions with Tons of Practice Problems. [Online] Available at: [Link]
-
Chem Help ASAP. (2019). formation of tosylates & mesylates. YouTube. [Online] Available at: [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Online] Available at: [Link]
- Li, W., et al. (2011).
-
ResearchGate. (2013). How can I tosylate an hindered secondary alcohol? [Online] Available at: [Link]
-
Khan Academy. Preparation of mesylates and tosylates. [Online] Available at: [Link]
-
ResearchGate. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Online] Available at: [Link]
- Creary, X. (1984). Hydrolysis of oxiranylmethyl tosylates.
-
Fiveable. Tosylates Definition - Organic Chemistry Key Term. [Online] Available at: [Link]
-
Khan Academy. Acid-catalyzed ester hydrolysis. [Online] Available at: [Link]
-
Chem Help ASAP. (2019). alcohols as leaving groups. YouTube. [Online] Available at: [Link]
-
Chemistry LibreTexts. (2021). 8.6: Converting Alcohols into Better Leaving Groups. [Online] Available at: [Link]
-
Pearson. (2022). Leaving Group Conversions - Using HX Explained. [Online] Available at: [Link]
-
Master Organic Chemistry. (2025). What Makes A Good Leaving Group? [Online] Available at: [Link]
-
MySkinRecipes. this compound. [Online] Available at: [Link]
Sources
Technical Support Center: Regioselectivity in Reactions of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate
Welcome to the technical support center for 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common challenges in controlling regioselectivity and provide field-proven insights and protocols to help you achieve your desired synthetic outcomes.
Introduction: The Regioselectivity Challenge
This compound is a bifunctional molecule containing a primary tosylate and a tertiary alcohol. The tosylate is an excellent leaving group, making the primary carbon an electrophilic site ripe for nucleophilic substitution.[1][2] However, the proximate tertiary hydroxyl group introduces a significant challenge: intramolecular competition. The hydroxyl group can act as an internal nucleophile, leading to the formation of a cyclic ether, 2,2-dimethyltetrahydrofuran. This guide will provide you with the strategies to navigate this inherent reactivity and selectively target the desired reaction pathway.
Frequently Asked Questions (FAQs)
Q1: I am trying to perform a nucleophilic substitution on the primary tosylate, but I am observing a significant amount of a cyclic byproduct. What is happening?
A1: You are likely observing the product of an intramolecular cyclization reaction. The tertiary hydroxyl group in your starting material is acting as a nucleophile and attacking the primary carbon bearing the tosylate, displacing it to form the thermodynamically stable five-membered ring, 2,2-dimethyltetrahydrofuran. This is a common side reaction in molecules containing both a good leaving group and an internal nucleophile.[3]
Q2: How can I prevent this intramolecular cyclization?
A2: The most effective strategy is to "mask" the reactivity of the tertiary hydroxyl group by installing a protecting group. A protecting group is a temporary modification that renders the hydroxyl group unreactive towards the reaction conditions required for the nucleophilic substitution. After the desired reaction at the primary center is complete, the protecting group can be selectively removed to regenerate the tertiary alcohol.
Q3: What are the best protecting groups for the tertiary alcohol in this molecule?
A3: The choice of protecting group is critical and depends on the stability required during the subsequent substitution reaction and the conditions for its eventual removal. For tertiary alcohols, sterically less demanding protecting groups are often more effective. Common choices include:
-
Silyl ethers (e.g., TMS, TES, TBDMS): These are versatile and widely used. They are generally stable to a range of non-acidic and non-fluoride-containing reagents.[4][5] TBDMS (tert-butyldimethylsilyl) ethers offer a good balance of stability and ease of removal with fluoride reagents like TBAF.
-
Benzyl ether (Bn): This is a robust protecting group, stable to both acidic and basic conditions. It is typically removed by catalytic hydrogenolysis, which is a mild method.[5][6]
-
Acetals (e.g., MOM, THP): These are stable to basic and nucleophilic conditions but are cleaved under acidic conditions.[4][7]
Q4: I have protected the alcohol, but now I am getting a mixture of substitution and elimination products. How can I favor the desired SN2 reaction?
A4: The competition between substitution (SN2) and elimination (E2) at the primary carbon is influenced by several factors. To favor SN2:
-
Nucleophile Choice: Use a good, non-bulky nucleophile. Sterically hindered nucleophiles can act as bases and promote E2.
-
Temperature: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway.[1][8] Elimination reactions often have a higher activation energy and are more favored at elevated temperatures.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are known to accelerate SN2 reactions.[9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired substitution product and formation of a major cyclic byproduct (2,2-dimethyltetrahydrofuran). | Intramolecular cyclization is outcompeting the intermolecular nucleophilic attack. | Protect the tertiary hydroxyl group before introducing the external nucleophile. Refer to the Protocol for Protection of the Tertiary Alcohol below. |
| The protecting group is cleaved during the substitution reaction. | The chosen protecting group is not stable under the reaction conditions. | Select a more robust protecting group. For instance, if you are using a TMS ether and it is being cleaved, consider switching to a more sterically hindered and stable silyl ether like TBDMS or a benzyl ether. |
| Low conversion of the starting material even after protecting the alcohol. | The nucleophile may be too weak, or the reaction conditions are not optimal. | Increase the reaction temperature cautiously, as this may promote elimination. Alternatively, use a more reactive nucleophile or switch to a solvent that better solubilizes the reactants and promotes the SN2 reaction (e.g., DMF or DMSO). |
| A significant amount of an alkene byproduct is formed via elimination (E2). | The nucleophile is too basic or sterically hindered. The reaction temperature is too high. | Use a less basic, sterically unhindered nucleophile. Lower the reaction temperature. For example, if using sodium ethoxide, consider switching to sodium azide or a cyanide salt if compatible with your synthetic route. |
Experimental Protocols
Protocol 1: Protection of the Tertiary Alcohol with TBDMSCl
This protocol describes the protection of the tertiary hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of TBDMSCl (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the TBDMS-protected tosylate.
Protocol 2: Regioselective Nucleophilic Substitution (SN2)
This protocol outlines a general procedure for the SN2 reaction on the TBDMS-protected tosylate.
Materials:
-
TBDMS-protected this compound
-
Nucleophile (e.g., sodium azide, sodium cyanide) (1.5 eq)
-
Anhydrous dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the TBDMS-protected tosylate (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add the nucleophile (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) as needed. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Visualizing the Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed.
Figure 1: Competing intermolecular (SN2) and intramolecular reaction pathways for this compound.
Figure 2: Recommended experimental workflow for achieving regioselective substitution.
References
-
Chemistry Stack Exchange. (2024, November 13). Selecting between SN2 and E2 primary alkyl halide. [Link]
-
Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature. [Link]
-
University of Windsor. Alcohol Protecting Groups. [Link]
-
Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]
-
University of Calgary. Tosylates. [Link]
-
SlideShare. Protection of OH group of alcohol. [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]
-
PubMed. (2010). The effects of organic solvents on the efficiency and regioselectivity of N-acetyl-lactosamine synthesis, using the β-galactosidase from Bacillus circulans in hydro-organic media. [Link]
-
Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]
-
Reddit. (2024, March 27). Looking for primary SN2 vs E2 competition data. [Link]
-
Chemistry Steps. Protecting Groups For Alcohols. [Link]
-
ResearchGate. (2025, August 9). Mechanistic Studies on the Intramolecular Cyclization of O-Tosyl Phytosphingosines to Jaspines. [Link]
-
RSC Publishing. (2009, February 12). Solvent effects on stereoselectivity: more than just an environment. [Link]
-
ResearchGate. (2013, April 30). How can I tosylate an hindered secondary alcohol?. [Link]
-
RSC Publishing. Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
-
NIH. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
YouTube. (2025, July 15). Organic Chemistry: Tosylates and Pyridine (Easy Explanation with Practice Problems!). [Link]
-
PubMed. (2004, March 24). Enzymatic cyclization of 22,23-dihydro-2,3-oxidosqualene into euph-7-en-3beta-ol and bacchar-12-en-3beta-ol by recombinant beta-amyrin synthase. [Link]
-
ResearchGate. (2021, August 1). Intramolecular Cyclization of Mercaptomethyl Derivatives of Alkyl 3-(Furyl)-3-(diethoxyphosphoryl)acrylates. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 7. uwindsor.ca [uwindsor.ca]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. The effects of organic solvents on the efficiency and regioselectivity of N-acetyl-lactosamine synthesis, using the β-galactosidase from Bacillus circulans in hydro-organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Optimizing 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate Reactions
Welcome to the technical support center for the synthesis of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction. Here, we will delve into catalyst selection, troubleshooting common issues, and providing robust protocols to ensure the success of your experiments.
The conversion of a hydroxyl group into a tosylate is a cornerstone of organic synthesis, transforming a poor leaving group (hydroxide) into an excellent one (tosylate).[1][2] This is particularly crucial in multi-step syntheses where subsequent nucleophilic substitution or elimination reactions are required.[3] However, the tosylation of 3-hydroxy-3-methylbutanol, a tertiary alcohol, presents a significant challenge: the competing E1 elimination reaction, which leads to the formation of undesired alkene byproducts.[4][5] The careful selection of a catalyst and reaction conditions is paramount to maximizing the yield of the desired product.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
The primary challenge is the inherent reactivity of the tertiary alcohol substrate. Under the reaction conditions required for tosylation, the carbocation intermediate that can form is tertiary and thus relatively stable. This stability promotes a competing E1 (Elimination, unimolecular) reaction pathway, leading to the loss of water and the formation of 2-methyl-1-butene and 2-methyl-2-butene as significant byproducts.[4][5] The goal of catalyst selection and process optimization is to favor the desired SN2-like (Substitution, Nucleophilic, bimolecular) pathway over this elimination pathway.
Q2: What are the most common catalysts for this reaction, and how do they differ?
The most common "catalysts" for this reaction are actually nitrogenous bases that serve two purposes: to act as a nucleophilic catalyst and to scavenge the HCl byproduct.[3][6] The choice of base is critical.
-
Pyridine: Traditionally used, pyridine acts as both a nucleophilic catalyst and a base.[6] It attacks the tosyl chloride to form a highly reactive N-tosylpyridinium salt, which is then attacked by the alcohol.[6][7] However, for hindered tertiary alcohols, pyridine can be sluggish and may require heating, which can further promote the unwanted elimination reaction.[7][8]
-
Triethylamine (Et3N): A stronger, non-nucleophilic base compared to pyridine. It is an effective HCl scavenger but a poor nucleophilic catalyst. Reactions with triethylamine alone can be slow.
-
4-Dimethylaminopyridine (DMAP): A vastly superior nucleophilic catalyst compared to pyridine.[7] Even in catalytic amounts (0.1-0.6 eq.), DMAP can dramatically accelerate the reaction rate, often allowing the reaction to proceed at lower temperatures (e.g., 0 °C to room temperature), which is crucial for minimizing elimination byproducts.[7][9][10] It is almost always used in conjunction with a stoichiometric amount of a less expensive base like pyridine or triethylamine to neutralize the HCl.
Q3: Why is DMAP so much more effective than pyridine?
DMAP's enhanced catalytic activity stems from its electronic structure. The dimethylamino group donates electron density into the pyridine ring, making the ring nitrogen significantly more nucleophilic. This increased nucleophilicity allows it to attack tosyl chloride more rapidly, forming a more stable and yet highly reactive N-tosyl-DMAPium intermediate. This intermediate is then more readily attacked by the sterically hindered tertiary alcohol.[7]
Catalyst Comparison
| Catalyst/Base | Role | Pros | Cons |
| Pyridine | Nucleophilic Catalyst & Base | Inexpensive; Can be used as the solvent. | Sluggish for hindered alcohols; May require heat, promoting elimination.[7][8] |
| Triethylamine (Et3N) | Base (HCl Scavenger) | Stronger base than pyridine; Inexpensive. | Poor nucleophilic catalyst; Slow reaction rates when used alone. |
| 4-DMAP | Superior Nucleophilic Catalyst | Dramatically increases reaction rates; Allows for milder reaction conditions (lower temp); Effective for hindered alcohols.[7] | More expensive; Often used in catalytic amounts with another base.[9] |
Troubleshooting Guide
Problem: My reaction yield is low, and TLC/NMR analysis shows significant alkene byproducts.
This is the most common issue and points directly to the competing elimination reaction.
Causality: The reaction temperature is likely too high, or the chosen base is not optimal, favoring the E1 pathway. Tertiary alcohols are prone to dehydration under acidic conditions or at elevated temperatures.[4]
Solutions:
-
Lower the Temperature: Perform the reaction at 0 °C or even lower (-15 °C). Add the tosyl chloride solution slowly to the solution of alcohol and base to control any exotherm.
-
Incorporate DMAP: If you are not already using it, add a catalytic amount of DMAP (e.g., 0.1-0.3 equivalents). The significant rate enhancement allows the desired tosylation to occur at temperatures too low for the elimination reaction to be significant.[7][8]
-
Choice of Base: Use a combination of catalytic DMAP with a stoichiometric amount of triethylamine or pyridine.[10]
-
Order of Addition: Add the tosyl chloride to the mixture of the alcohol and the base. This ensures that a base is always present to neutralize the HCl as it forms, preventing the reaction mixture from becoming acidic, which would strongly promote elimination.
Problem: The reaction is very slow or stalls before completion, even with DMAP.
Causality: This can be due to reagent purity, insufficient catalyst loading, or solubility issues.
Solutions:
-
Check Reagent Purity:
-
Tosyl Chloride (TsCl): Commercial TsCl can degrade, containing p-toluenesulfonic acid. This acid can be detrimental. It is good practice to recrystallize TsCl from hexane before use.[8]
-
Solvents: Ensure you are using anhydrous (dry) solvents. Water will readily react with tosyl chloride, quenching the reagent and reducing your yield.[8] Dichloromethane (DCM) is a common choice.[11]
-
-
Increase DMAP Loading: While catalytic, for particularly stubborn tertiary alcohols, increasing the DMAP loading to 0.5-0.6 equivalents can be beneficial.[10]
-
Solvent Choice: Ensure all reagents are fully dissolved. If you observe insolubility, consider switching to a different anhydrous solvent like THF or acetonitrile.[11][12]
Problem: I am losing my product during the aqueous workup.
Causality: Tosylates, while more stable than acyl chlorides, can still undergo hydrolysis, especially under basic conditions.[13] The hydrolysis products are the starting alcohol and p-toluenesulfonic acid.
Solutions:
-
Use Milder Bases for Washing: During the workup, wash the organic layer with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution instead of stronger bases like NaOH or KOH.[13]
-
Minimize Contact Time: Perform all aqueous washes quickly. Do not let the organic and aqueous layers sit in the separatory funnel for extended periods.[13]
-
Work Cold: Use pre-chilled aqueous solutions for the workup and perform the extractions in an ice bath to minimize the rate of hydrolysis.[13]
-
Use Brine: Wash the organic layer with brine (saturated NaCl solution). This helps to remove bulk water and can reduce the extent of hydrolysis by minimizing the product's contact with water.[13]
Recommended Experimental Protocol
This protocol is optimized for the tosylation of a hindered tertiary alcohol by prioritizing low temperatures and the use of a highly effective catalyst to minimize elimination byproducts.
Materials:
-
3-Hydroxy-3-methylbutanol (1.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N) (1.5 eq.)
-
4-Dimethylaminopyridine (DMAP) (0.3 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)
-
Saturated aqueous NaHCO₃ solution (cold)
-
Brine (saturated NaCl solution, cold)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, round-bottomed flask under a nitrogen atmosphere, add 3-hydroxy-3-methylbutanol (1.0 eq.) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.5 eq.) followed by DMAP (0.3 eq.) to the stirred solution.
-
TsCl Addition: Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding cold deionized water.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Separate the layers and wash the organic layer sequentially with cold 1M HCl, cold saturated aqueous NaHCO₃, and finally, cold brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Visualizing the Troubleshooting Process
The following diagram outlines a decision-making workflow for troubleshooting common issues in this reaction.
References
-
Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols?. Retrieved from [Link]
-
Reddit r/Chempros. (2024). Tosylation protocol?. Retrieved from [Link]
-
ResearchGate. (2013). How can I tosylate a hindered secondary alcohol?. Retrieved from [Link]
-
Master Organic Chemistry. (2015). All About Tosylates and Mesylates. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental Supporting Information. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
-
National Institutes of Health. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
Starkey, L. (n.d.). Chapter 7 Part 2 - Alkyl Halides: Elimination Reactions. Cal Poly Pomona. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistryconnected.com [chemistryconnected.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. rsc.org [rsc.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Temperature and solvent effects on 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate reactivity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the temperature and solvent effects on the reactivity of this compound. My goal is to equip you with the scientific rationale behind experimental observations to empower you to optimize your reaction conditions and interpret your results with confidence.
Introduction to the Reactivity of this compound
This compound is a molecule of significant interest due to its bifunctional nature. It possesses a tertiary alcohol and a primary tosylate. The tosylate group is an excellent leaving group, making the primary carbon susceptible to nucleophilic substitution and elimination reactions.[1][2] However, the presence of the hydroxyl group at the 3-position introduces the fascinating possibility of neighboring group participation (NGP), which can dramatically alter the expected reaction pathways and rates.[3][4] This guide will delve into how temperature and solvent choice modulate these competing reaction mechanisms.
Frequently Asked Questions (FAQs)
Q1: I am observing a much faster reaction rate than I would expect for a primary tosylate. Why is this happening?
A1: The accelerated rate is likely due to anchimeric assistance, also known as neighboring group participation (NGP), from the hydroxyl group.[5] The hydroxyl group can act as an intramolecular nucleophile, attacking the primary carbon bearing the tosylate. This forms a cyclic oxonium ion intermediate, which is more readily formed than a primary carbocation.[6] This intramolecular cyclization is often kinetically favored over a direct bimolecular reaction with an external nucleophile, leading to a significant rate enhancement.
Q2: My reaction is yielding a product with retention of stereochemistry at the carbon bearing the hydroxyl group, but I expected an S(_N)2 reaction with inversion. What is the cause?
A2: The observed retention of stereochemistry is a classic hallmark of neighboring group participation. The reaction proceeds through a double inversion mechanism.[7] First, the hydroxyl group attacks the primary carbon, leading to an inversion of configuration at that center and forming a cyclic intermediate. Then, the external nucleophile attacks the carbon of the cyclic intermediate, resulting in a second inversion. The net result of these two consecutive inversions is retention of the original stereochemistry.
Q3: What are the primary competing reaction pathways for this substrate?
A3: The main competing pathways are:
-
Neighboring Group Participation (NGP): Leading to the formation of a substituted tetrahydrofuran derivative.
-
Direct S(_N)2 reaction: An external nucleophile attacks the primary carbon, displacing the tosylate.
-
Elimination (E2): A strong, sterically hindered base can abstract a proton from the carbon adjacent to the tosylate-bearing carbon, leading to an alkene.
-
Solvolysis: If the solvent is nucleophilic (e.g., water, alcohols), it can act as the nucleophile.[8]
The dominant pathway will be determined by the reaction conditions, particularly the choice of solvent and nucleophile, as well as the temperature.
Q4: How does temperature affect the product distribution?
A4: Increasing the reaction temperature generally favors elimination reactions over substitution reactions.[8] This is because elimination reactions typically have a higher activation energy and are more entropically favored. Therefore, if you are observing an increase in alkene byproducts, consider lowering the reaction temperature.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired substitution product | 1. Competing elimination reaction: High temperature or a strongly basic nucleophile. 2. Solvolysis: Use of a protic, nucleophilic solvent. 3. Decomposition of the starting material: Tosylates can be sensitive to prolonged heat.[8] | 1. Lower the reaction temperature. Use a less basic, but still potent, nucleophile. 2. Switch to a polar aprotic solvent such as DMF, DMSO, or acetone. Ensure all reagents and glassware are dry.[8] 3. Monitor the reaction progress closely and minimize reaction time. Store the tosylate at low temperatures. |
| Formation of multiple unexpected products | Rearrangement reactions: While less common for primary systems, rearrangements can occur if reaction conditions promote any degree of carbocation character. | Utilize conditions that strongly favor a concerted mechanism. For S(_N)2, use a high concentration of a strong nucleophile in a polar aprotic solvent. For NGP, a non-nucleophilic, polar solvent can help stabilize the cyclic intermediate without competing. |
| Incomplete reaction | 1. Poor quality of tosyl chloride used for synthesis: Hydrolyzed tosyl chloride is unreactive. 2. Insufficient reaction time or temperature. | 1. Use fresh or purified tosyl chloride for the synthesis of the starting material.[9] 2. Cautiously increase the reaction temperature or extend the reaction time while monitoring for byproduct formation. |
Reaction Mechanisms and Solvent Effects
The choice of solvent is critical in directing the reactivity of this compound. Solvents can influence reaction rates by stabilizing or destabilizing transition states and intermediates. The Winstein-Grunwald equation is often used to correlate solvolysis rates with solvent ionizing power and nucleophilicity.[10][11]
Neighboring Group Participation (NGP) Pathway
This pathway is favored in polar, non-nucleophilic solvents that can stabilize the cyclic oxonium ion intermediate without competing as a nucleophile.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Preventing the formation of impurities in 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate synthesis
Welcome to the technical support center for the synthesis of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and prevent the formation of critical impurities during this synthesis. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Introduction: The Criticality of Purity
This compound is a valuable intermediate in organic synthesis. The tosylate group transforms a poor leaving group (a primary hydroxyl) into an excellent one, facilitating nucleophilic substitution reactions.[1][2][3] The purity of this intermediate is paramount, as impurities can lead to unwanted byproducts in subsequent steps, complicating purification and reducing the overall yield and integrity of the final active pharmaceutical ingredient (API).[4][5] This guide provides a structured approach to identifying, understanding, and preventing the formation of common impurities.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis in a practical question-and-answer format.
Question 1: My final product shows low purity with significant amounts of a non-polar byproduct. What is the likely cause?
Answer: The most common non-polar byproduct is the elimination product, 3-methyl-3-butenyl 4-methylbenzenesulfonate . This occurs when the tertiary hydroxyl group is eliminated as water, or more commonly, when the desired product itself undergoes elimination promoted by excess base or heat.
Root Cause Analysis:
-
Excessive Heat: The tosylation reaction is exothermic. If the temperature is not carefully controlled, localized heating can provide the activation energy needed for elimination. Allylic tosylates, which are structurally similar to potential intermediates here, are known to readily eliminate when exposed to heat.[6]
-
Strong or Excess Base: While a base is necessary to neutralize the HCl byproduct, an overly strong or excessive amount of a sterically unhindered base can act as a nucleophile or promote E2 elimination of the tosylate group.
Recommended Solutions:
-
Strict Temperature Control: Maintain the reaction temperature at 0°C, especially during the addition of p-toluenesulfonyl chloride (TsCl).[7][8] Use an ice bath and monitor the internal temperature.
-
Controlled Reagent Addition: Add the TsCl solution dropwise or in small portions to manage the exotherm.[7][8]
-
Base Selection: Use a non-nucleophilic, sterically hindered base. While pyridine or triethylamine (TEA) are common, diisopropylethylamine (Hünig's base) can sometimes yield cleaner reactions with fewer side products.[9]
Question 2: I'm observing a significant amount of ditosylated product in my crude mixture. How can I improve the regioselectivity for the primary alcohol?
Answer: The formation of 3-methyl-1,3-butanediyl bis(4-methylbenzenesulfonate) is a common issue resulting from the tosylation of both the primary and tertiary hydroxyl groups. While the primary alcohol is significantly more reactive, forcing conditions can lead to this byproduct.
Root Cause Analysis:
-
Incorrect Stoichiometry: Using a large excess of TsCl will inevitably lead to the tosylation of the less reactive tertiary alcohol after the primary alcohol has been consumed.
-
Prolonged Reaction Time at Higher Temperatures: Allowing the reaction to proceed for too long at room temperature or higher can provide the necessary energy to overcome the higher activation barrier for tosylating the sterically hindered tertiary alcohol.[10]
Recommended Solutions:
-
Precise Stoichiometry: Use a slight excess, typically 1.1 to 1.2 equivalents, of TsCl relative to the 3-methyl-1,3-butanediol.[7] This ensures complete consumption of the primary alcohol while minimizing the ditosylation.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4][8] Quench the reaction as soon as the starting diol is consumed.
-
Low Temperature Protocol: Conducting the entire reaction at 0°C enhances the kinetic selectivity for the more accessible primary hydroxyl group.[7]
Troubleshooting Summary Table
| Problem Observed | Potential Impurity | Primary Cause(s) | Recommended Corrective Action |
| Low Yield, Non-polar Spot on TLC | 3-methyl-3-butenyl 4-methylbenzenesulfonate | High Temperature, Excess Base | Maintain reaction at 0°C; Add TsCl slowly; Use 1.5 eq. of pyridine/TEA. |
| High Molecular Weight Byproduct | Ditosylate | Excess TsCl, High Temperature | Use 1.1-1.2 eq. of TsCl; Monitor reaction by TLC/HPLC and quench upon completion. |
| Starting Material Remains | Unreacted Diol | Insufficient TsCl, Low Temperature | Ensure 1.1 eq. of TsCl is used; Allow reaction to stir for 2-12 hours at 0°C to RT.[8] |
| Acidic Impurity | p-Toluenesulfonic Acid | Hydrolysis of excess TsCl | Perform a workup wash with saturated aqueous NaHCO₃ solution.[7][8] |
Key Impurity Formation Pathways
Understanding how impurities form is key to their prevention. The diagram below illustrates the desired reaction alongside the pathways to the two most significant byproducts.
Caption: Desired synthesis pathway versus common impurity formation routes.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for this reaction? A: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices.[8] They are inert to the reaction conditions and effectively dissolve the starting materials and reagents. Pyridine can also be used as both the base and the solvent.[11][12]
Q: Why is an inert atmosphere (e.g., nitrogen or argon) recommended? A: p-Toluenesulfonyl chloride is sensitive to moisture. Performing the reaction under an inert atmosphere prevents the hydrolysis of TsCl to the unreactive p-toluenesulfonic acid, which would reduce the yield and complicate purification.[13]
Q: How do I remove the pyridine or triethylamine after the reaction is complete? A: The most effective method is to perform an aqueous workup. After quenching the reaction with water, extract the product into an organic solvent (like ethyl acetate or DCM). Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl or 1M H₂SO₄) to protonate and extract the amine base into the aqueous layer.[7][9]
Q: What analytical techniques are best for monitoring purity? A: High-Performance Liquid Chromatography (HPLC) with UV detection is the premier technique for assessing the purity of tosylates due to its high resolution and quantitative accuracy.[4] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable.[8]
Recommended Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is optimized to maximize yield and minimize byproduct formation.
Materials:
-
3-methyl-1,3-butanediol (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (1.15 eq.)
-
Anhydrous Pyridine (can be used as solvent) or Triethylamine (TEA) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM) (if not using pyridine as solvent)
-
Deionized Water
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Workflow Diagram:
Caption: General experimental workflow for the synthesis of tosylates.[8]
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-methyl-1,3-butanediol (1.0 eq.) in anhydrous DCM (10 volumes) or anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
If using DCM, add triethylamine (1.5 eq.) to the stirred solution.
-
Slowly add p-toluenesulfonyl chloride (1.15 eq.) portion-wise, ensuring the internal temperature does not rise above 5°C.
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction's completion by TLC.[8]
-
Once the starting material is consumed, cool the mixture back to 0°C and slowly quench by adding deionized water.
-
Transfer the mixture to a separatory funnel. If pyridine was the solvent, add DCM to create a distinct organic layer.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).[7][8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent System: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity (e.g., up to 40% EtOAc).
-
Procedure: a. Dissolve the crude product in a minimal amount of DCM. b. Adsorb the crude product onto a small amount of silica gel and dry it. c. Load the dried silica onto a pre-packed silica gel column. d. Elute the column with the chosen solvent system, collecting fractions. e. Monitor the fractions by TLC to identify and combine those containing the pure product. f. Concentrate the pure fractions under reduced pressure to obtain the final product.
References
-
Khanal, H. D., et al. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters. [Link]
-
Singh, D., & Isharani, R. (2024). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal. [Link]
-
Further improvements of the dibutyl tin oxide-catalyzed regioselective diol tosylation. (2009). ElectronicsAndBooks. [Link]
-
Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. (n.d.). OrgoSolver. Retrieved from [Link]
- U.S. Patent No. US8143432B2. (2012). Process for regioselective mono-tosylation of diols.
- European Patent No. EP2084129B1. (2011). Process for regioselective mono-tosylation of diols.
-
Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]
- World Intellectual Property Organization Patent No. WO2008058902A2. (2008). Process for regioselective mono-tosylation of diols.
-
Wang, P., et al. (2012). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 17(2), 1981-1991. [Link]
-
Reactions of Alcohols. (2024). Chemistry LibreTexts. [Link]
-
Reactions of Alcohols. (2024). Chemistry LibreTexts. [Link]
-
Trimethylene Dithiotosylate. (1971). Organic Syntheses, 51, 139. [Link]
-
Method for synthesizing 3-methyl-3-butenyl-1-ol by two-step process. (n.d.). Eureka | Patsnap. [Link]
-
Method Development for Synthesizing Allylic Tosylates. (2017). ResearchGate. [Link]
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. Khan Academy [khanacademy.org]
- 3. Complete the following multistep syntheses using tosylate formati... | Study Prep in Pearson+ [pearson.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jchemlett.com [jchemlett.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US8143432B2 - Process for regioselective mono-tosylation of diols - Google Patents [patents.google.com]
- 10. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Analytical techniques for monitoring 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate reaction progress
Technical Support Center: Monitoring the Synthesis of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate
Welcome to the technical support center for the analytical monitoring of the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for overcoming common challenges in reaction monitoring. Here, we move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can make informed decisions during your synthetic work.
The selective monotosylation of a diol, such as 3-methyl-1,3-butanediol, is a common yet nuanced transformation in organic synthesis.[1][2][3] It converts a primary hydroxyl group into an excellent leaving group, paving the way for subsequent nucleophilic substitution reactions.[4][5][6] However, achieving high selectivity and yield requires careful control and, critically, accurate monitoring. This guide provides troubleshooting FAQs and detailed protocols for the most common analytical techniques used to track this reaction's progress.
Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is the most common, rapid, and cost-effective method for qualitatively monitoring reaction progress.[4][7][8]
Q1: I'm seeing multiple spots on my TLC plate. What do they represent?
A: This is a very common observation. The spots, in order of increasing polarity (decreasing Rf value), typically represent:
-
Di-tosylated byproduct: The least polar spot with the highest Rf value. This forms when both hydroxyl groups of the starting diol react with tosyl chloride.
-
Desired Mono-tosylate Product: (this compound) This is of intermediate polarity.
-
Starting Material: (3-methyl-1,3-butanediol) The most polar spot (excluding baseline impurities) with the lowest Rf value, due to its two hydroxyl groups.
-
Baseline: Highly polar impurities, such as p-toluenesulfonic acid (from hydrolysis of TsCl) or amine salts (e.g., pyridine hydrochloride), will often remain on the baseline.
Causality: The polarity of these compounds is primarily dictated by the number of free hydroxyl groups available for hydrogen bonding with the silica gel stationary phase. Fewer hydroxyl groups lead to weaker interaction and a higher migration (higher Rf) on the plate.
Q2: My product and starting material spots are too close together on the TLC. How can I improve separation?
A: Poor separation (low ΔRf) makes it difficult to judge reaction completion. To improve resolution:
-
Adjust Solvent System Polarity: The key is to find a solvent system where the desired product has an Rf of ~0.3-0.4.
-
If spots are too high (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., from 30% Ethyl Acetate in Hexane to 20%).
-
If spots are too low (low Rf), your eluent is not polar enough. Increase the proportion of the polar solvent (e.g., from 20% Ethyl Acetate in Hexane to 30%).
-
-
Change Solvents: Sometimes a simple ratio change isn't enough. Try a different solvent system. For instance, if Hexane/Ethyl Acetate isn't working, consider Dichloromethane/Methanol or Toluene/Acetone.
Q3: I don't see any spots under the UV lamp. How can I visualize my TLC plate?
A: While the tosyl group has a benzene ring and is UV active, the starting diol is not. Furthermore, concentrations might be too low for clear visualization. A chemical stain is essential for this reaction.[9][10]
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent choice as it reacts with the hydroxyl groups of the starting material and product, as well as any other oxidizable species, appearing as yellow/brown spots on a purple background.[10]
-
p-Anisaldehyde Stain: This stain reacts with nucleophiles like alcohols to give distinct, often colorful, spots upon heating.[9]
Part 2: High-Performance Liquid Chromatography (HPLC) Monitoring
HPLC provides quantitative data on the consumption of starting material and the formation of the product and byproducts.
Q1: What are the best starting conditions for developing an HPLC method for this reaction?
A: A reverse-phase (RP) HPLC method is ideal. The elution order will be the inverse of TLC: the most polar compounds elute first.
-
Column: A C18 column is the standard choice for this type of analysis.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid to improve peak shape, is a robust starting point.
-
Detector: A UV detector set to ~220 nm or ~254 nm will detect the aromatic ring of the tosyl group in the product and unreacted tosyl chloride.
Table 1: Example HPLC Gradient for Reaction Monitoring
| Time (min) | % Water (A) | % Acetonitrile (B) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 10.0 | 5 | 95 | 1.0 |
| 12.0 | 5 | 95 | 1.0 |
| 12.1 | 95 | 5 | 1.0 |
| 15.0 | 95 | 5 | 1.0 |
Self-Validation: Always run standards of your starting material (3-methyl-1,3-butanediol) and, if possible, a purified sample of the product to confirm retention times and peak identity. The starting material may not be visible on a UV detector, so a refractive index (RI) or evaporative light scattering detector (ELSD) may be needed for its direct quantification.
Q2: I'm seeing a large, late-eluting peak in my HPLC chromatogram. What could it be?
A: A late-eluting peak in a reverse-phase method corresponds to a very non-polar compound. This is most likely the di-tosylated byproduct. Its increased hydrophobicity compared to the mono-tosylate causes it to be retained longer on the C18 column. Using a steep gradient as shown in Table 1 helps ensure even non-polar byproducts are eluted from the column in a reasonable time.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive technique for structural confirmation.[7] It can be used to assess the conversion by comparing the integrals of key signals.
Q1: Which signals in the ¹H NMR spectrum should I monitor to track the reaction?
A: You should monitor the appearance of signals for the tosyl group and the shifting of protons adjacent to the newly formed sulfonate ester.
-
Appearance of Tosyl Protons: Two doublets will appear in the aromatic region, typically around 7.8 ppm and 7.4 ppm . A singlet for the methyl group on the tosyl ring will appear around 2.4 ppm .[11]
-
Shift of Methylene Protons: The methylene group (-CH₂-) attached to the reacting primary hydroxyl group in the starting material will experience a significant downfield shift upon conversion to a tosylate (-CH₂-OTs). This is due to the strong electron-withdrawing effect of the sulfonate ester. This shift is a clear indicator of product formation.
Table 2: Key ¹H NMR Chemical Shift Changes
| Group | Starting Diol (Approx. δ) | Product Tosylate (Approx. δ) | Rationale for Change |
| Tosyl-Ar-H | N/A | ~7.4 & 7.8 ppm | Appearance of aromatic protons from the tosyl group. |
| Tosyl-Ar-CH₃ | N/A | ~2.4 ppm | Appearance of the tosyl methyl group. |
| -CH₂- OH | ~3.6 ppm | ~4.1 ppm | Deshielding effect from the adjacent electron-withdrawing tosylate group. |
| -C(CH₃)₂- OH | ~1.2 ppm | ~1.2 ppm | Minimal change as it is distant from the reaction site. |
Trustworthiness: The ratio of the integral of the newly appearing aromatic protons to the protons of the starting material can provide a quantitative measure of reaction conversion. For example, comparing the integral of the tosyl methyl singlet (~2.4 ppm, 3H) to the gem-dimethyl singlet of the starting material (~1.2 ppm, 6H) can be used to assess the extent of the reaction.
Experimental Workflows & Protocols
Workflow for Reaction Monitoring Decision-Making
The following diagram illustrates a logical workflow for using analytical techniques to guide your reaction.
Caption: Decision workflow for monitoring the tosylation reaction.
Protocol 1: TLC Analysis of Reaction Mixture
This protocol ensures a reliable qualitative assessment of the reaction.[9]
-
Prepare Eluent: In a beaker, prepare a 20-30% Ethyl Acetate in Hexane solvent system. Cover the beaker with a watch glass.
-
Prepare TLC Chamber: Pour a small amount (~0.5 cm depth) of the eluent into a TLC chamber lined with filter paper. Close the lid and let the chamber saturate for at least 5 minutes.
-
Spot the Plate:
-
On a silica gel TLC plate, lightly draw a pencil line ~1 cm from the bottom.
-
Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction).
-
Lane SM: Using a capillary tube, spot a dilute solution of the starting 3-methyl-1,3-butanediol.
-
Lane RXN: Using a different capillary, spot the crude reaction mixture.
-
Lane CO: Spot the starting material first, then carefully spot the reaction mixture directly on top of the SM spot. This lane is crucial for confirming the identity of the starting material spot in the reaction lane.[9]
-
-
Develop the Plate: Place the TLC plate in the saturated chamber and close the lid. Allow the solvent to run up the plate until it is ~1 cm from the top.
-
Visualize:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
View the plate under a UV lamp (254 nm) and circle any visible spots.
-
Prepare a potassium permanganate (KMnO₄) dip. Submerge the plate in the stain, then gently heat with a heat gun until spots appear.
-
-
Analyze: The reaction is considered complete when the spot corresponding to the starting material (confirmed by the "SM" and "CO" lanes) is no longer visible in the "RXN" lane.
Logical Diagram for Troubleshooting Incomplete Reactions
Caption: Troubleshooting guide for incomplete tosylation reactions.
References
-
ResearchGate. (n.d.). 1H-NMR spectra of tosyl starch prepared under the conditions using (a).... Retrieved from [Link]
-
Khanal, A., et al. (2024). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Journal of Chemistry Letters. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION. Retrieved from [Link]
-
ResearchGate. (n.d.). Tosylation of alcohols with p-toluenesulfonyl chloride (1.5 equiv) on potassium carbonate at solid-state conditions. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S1. 1 H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO. Retrieved from [Link]
-
PubMed. (2000). H-bonding Effects on the IR and NMR Spectra of N-tosyl-amino Acid 2,6-bishydroxylmethyl Pyridine Monoesters. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020). Interesting article: Monotosylation of symmetrical diols. Retrieved from [Link]
-
SpectraBase. (n.d.). TOSYLATE-#7 - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
ACS Publications. (2002). Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Application to the Synthesis of Polysubstituted Cyclic Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). Silver(I) Oxide Mediated Highly Selective Monotosylation of Symmetrical Diols. Application to the Synthesis of Polysubstituted Cyclic Ethers | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). WO2008058902A2 - Process for regioselective mono-tosylation of diols.
-
Pearson+. (2024). Using an appropriate tosylate intermediate, synthesize the follow... | Study Prep. Retrieved from [Link]
-
PubMed. (2002). Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers. Retrieved from [Link]
- Google Patents. (n.d.). EP2084129B1 - Process for regioselective mono-tosylation of diols.
-
ResearchGate. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) HPLC-MS analysis of alkyl ethoxylates as alkyl ethoxysulfates: A new and reliable approach. Retrieved from [Link]
-
NIH. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. Retrieved from [Link]
-
RSC Publishing. (n.d.). Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydroxybutyl 4-methylbenzenesulfonate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Separation of alcohol ethoxylates by high-performance liquid chromatography. Retrieved from [Link]
Sources
- 1. jchemlett.com [jchemlett.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Using an appropriate tosylate intermediate, synthesize the follow... | Study Prep in Pearson+ [pearson.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to LC-MS Analysis of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate Reaction Mixtures
For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures is paramount to ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of reaction mixtures containing 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate, a key intermediate in various synthetic pathways. We will explore the rationale behind experimental choices, compare alternative approaches, and provide detailed protocols to establish a robust and reliable analytical framework.
The Analytical Challenge: Unraveling a Complex Mixture
The synthesis of this compound typically involves the regioselective tosylation of 3-methyl-1,3-butanediol.[1] This reaction, while seemingly straightforward, can result in a complex mixture of the desired product, unreacted starting materials, byproducts, and impurities. A successful analytical method must be able to separate and detect all relevant components to provide a clear picture of the reaction's progress and the purity of the final product.
Key Components in the Reaction Mixture:
-
This compound (Target Analyte): A moderately polar molecule containing a hydroxyl group and a tosyl group.
-
3-methyl-1,3-butanediol (Starting Material): A highly polar diol.
-
Di-tosylated byproduct: A significantly less polar impurity where both hydroxyl groups of the diol have been tosylated.
-
p-Toluenesulfonyl chloride (TsCl) (Reagent): Can be present in excess and will hydrolyze to p-toluenesulfonic acid.
-
Base (e.g., Pyridine, Triethylamine): Used as a catalyst and acid scavenger.
The diverse polarity range of these compounds presents a significant chromatographic challenge. Furthermore, sulfonate esters are known to be difficult to ionize efficiently, which can impact the sensitivity of the mass spectrometric detection.[2]
Comparative Analysis of LC-MS Methodologies
We will now compare three distinct LC-MS methodologies, each with its own set of advantages and disadvantages for the analysis of this specific reaction mixture.
Method A: The Standard Approach - Reversed-Phase (C18) with Electrospray Ionization (ESI)
A common first approach for many small molecules is reversed-phase chromatography on a C18 column coupled with positive mode Electrospray Ionization (ESI). While widely applicable, this method presents several challenges for our target analytes.
Expected Performance:
-
Chromatography: The non-polar di-tosylated byproduct and the moderately polar target analyte will be retained and separated on a C18 column. However, the highly polar starting material, 3-methyl-1,3-butanediol, will have very little retention and may elute in the solvent front, making accurate quantification difficult.
-
Mass Spectrometry: Sulfonate esters often exhibit poor sensitivity and reproducibility with ESI. This is due to the formation of multiple adducts (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺), which fragments the signal and reduces the intensity of the desired precursor ion.[2]
Method B: The Optimized Approach - Reversed-Phase (C18) with Atmospheric Pressure Chemical Ionization (APCI)
To address the ionization challenges of sulfonate esters, Atmospheric Pressure Chemical Ionization (APCI) is a superior alternative to ESI.[2] APCI is particularly effective for moderately polar to non-polar compounds and is less susceptible to matrix effects than ESI.
Expected Performance:
-
Chromatography: The chromatographic performance on a C18 column will be similar to Method A, with the same limitations regarding the retention of the polar starting diol.
-
Mass Spectrometry: APCI in the negative ion mode is highly effective for sulfonate esters. It typically produces a stable [M-alkyl]⁻ precursor ion, which is ideal for sensitive and selective quantification using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. This leads to significantly improved sensitivity and reproducibility compared to ESI.
Method C: The Polarity-Focused Approach - Hydrophilic Interaction Liquid Chromatography (HILIC) with ESI
For complex mixtures containing highly polar and non-polar compounds, a single chromatographic mode may not be sufficient. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for retaining and separating very polar compounds that are not well-retained in reversed-phase chromatography.[3]
Expected Performance:
-
Chromatography: HILIC will provide excellent retention for the polar 3-methyl-1,3-butanediol, allowing for its separation from the solvent front and other components. The elution order will be inverted compared to reversed-phase, with the most polar compounds eluting last. This method allows for the simultaneous analysis of both the polar starting material and the less polar products.
-
Mass Spectrometry: ESI in positive mode is generally well-suited for the polar analytes effectively separated by HILIC. While the tosylate may still present some ionization challenges, the improved chromatography of all components often justifies this approach for a comprehensive analysis of the reaction mixture.
Experimental Protocols
Sample Preparation
For all methods, a standardized sample preparation protocol is essential for reproducible results.
-
Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
LC-MS Method Parameters
| Parameter | Method A: RP-C18 with ESI+ | Method B: RP-C18 with APCI- | Method C: HILIC with ESI+ |
| LC System | UHPLC System | UHPLC System | UHPLC System |
| Column | C18, 2.1 x 100 mm, 1.8 µm | C18, 2.1 x 100 mm, 1.8 µm | HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water |
| Gradient | 5% to 95% B over 10 min | 5% to 95% B over 10 min | 95% to 50% A over 10 min |
| Flow Rate | 0.3 mL/min | 0.3 mL/min | 0.4 mL/min |
| Column Temp. | 40 °C | 40 °C | 40 °C |
| Injection Vol. | 2 µL | 2 µL | 2 µL |
| MS System | Triple Quadrupole MS | Triple Quadrupole MS | Triple Quadrupole MS |
| Ionization | ESI Positive | APCI Negative | ESI Positive |
| Capillary Voltage | 3.5 kV | -3.0 kV | 3.0 kV |
| Corona Current | N/A | 5 µA | N/A |
| Source Temp. | 150 °C | 120 °C | 150 °C |
| Desolvation Temp. | 400 °C | 450 °C | 400 °C |
| Gas Flow | Manufacturer's recommendation | Manufacturer's recommendation | Manufacturer's recommendation |
| Detection Mode | MRM | MRM | MRM |
Performance Comparison
The following table summarizes the expected performance of each method for the key analytes in the reaction mixture.
| Analyte | Method A (RP-C18/ESI+) | Method B (RP-C18/APCI-) | Method C (HILIC/ESI+) |
| 3-methyl-1,3-butanediol | Poor retention, poor sensitivity | Poor retention, no ionization | Excellent retention and sensitivity |
| This compound | Good retention, moderate sensitivity, adduct formation | Good retention, excellent sensitivity | Good retention, moderate sensitivity |
| Di-tosylated byproduct | Excellent retention, good sensitivity | Excellent retention, excellent sensitivity | Poor retention |
Data Visualization
Workflow for LC-MS Analysis of Reaction Mixtures
Sources
A Guide to 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate: A Versatile Bifunctional Building Block in Modern Synthesis
For researchers, scientists, and professionals in drug development, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules. While the chemical literature is rich with reagents designed for singular transformations, the utility of bifunctional building blocks—molecules bearing two distinct reactive centers—offers a more elegant and efficient approach to constructing intricate molecular architectures. This guide provides an in-depth technical comparison of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate, a versatile bifunctional molecule, with other related synthetic intermediates.
Contrary to a common misconception, this compound is not a tosylating agent in the traditional sense, such as p-toluenesulfonyl chloride (TsCl) or tosyl anhydride (Ts₂O), which are used to introduce a tosyl group. Instead, it is a molecule that contains a tosyl group at a primary carbon and a hydroxyl group at a tertiary carbon. This unique arrangement of a superb leaving group (tosylate) and a nucleophilic/modifiable handle (hydroxyl) within the same molecule unlocks a range of synthetic possibilities, which we will explore in detail.
The Strategic Advantage of Bifunctional Building Blocks
In multi-step synthesis, efficiency is key. Bifunctional molecules like this compound offer several advantages over a stepwise approach involving separate monofunctional reagents:
-
Reduced Step Count: They can introduce a carbon scaffold with two distinct functionalities in a single step.
-
Orthogonal Reactivity: The differing reactivity of the hydroxyl and tosylate groups allows for selective transformations at either end of the molecule.
-
Intramolecular Reactions: The proximity of the two functional groups can facilitate high-yielding intramolecular cyclization reactions, a powerful strategy for the synthesis of heterocyclic compounds.
Profile of this compound
Structure and Properties:
This compound is the product of the selective monotosylation of the primary alcohol of 3-methyl-1,3-butanediol.
-
The Tosylate Group: The p-toluenesulfonate (tosylate) group is an excellent leaving group due to the ability of the sulfonate moiety to stabilize a negative charge through resonance. This makes the primary carbon to which it is attached highly susceptible to nucleophilic attack.
-
The Hydroxyl Group: The tertiary hydroxyl group is a poor leaving group but can act as a nucleophile or be modified through various reactions such as protection, oxidation (under specific conditions), or etherification.
Synthesis:
The key challenge in preparing this molecule is the selective tosylation of the primary hydroxyl group in the presence of the sterically more hindered tertiary hydroxyl group. A highly effective method for the selective monotosylation of symmetrical and unsymmetrical diols utilizes silver(I) oxide (Ag₂O) as a mediator under neutral conditions.[1][2] This method avoids the use of strong bases that could lead to side reactions.
A Comparative Analysis of Bifunctional Building Blocks
To fully appreciate the utility of this compound, it is instructive to compare it with other bifunctional building blocks.
| Compound | Structure | Primary Reactivity | Key Applications | Advantages | Disadvantages |
| This compound | Nucleophilic substitution at the primary carbon (tosylate leaving group); Intramolecular cyclization. | Synthesis of substituted tetrahydrofurans, introduction of a five-carbon branched chain. | Excellent leaving group; tertiary alcohol allows for the creation of quaternary centers. | Preparation requires selective tosylation. | |
| 4-Hydroxybutyl Tosylate | Nucleophilic substitution at the primary carbon; Intramolecular cyclization. | Synthesis of unsubstituted tetrahydrofuran. | Simpler starting material (1,4-butanediol). | Forms a less substituted, potentially less synthetically useful, heterocycle. | |
| 4-Chloro-2-methyl-2-butanol | Nucleophilic substitution at the primary carbon (chloride leaving group); Intramolecular cyclization. | Similar applications to the tosylate analogue. | Often cheaper and more readily available starting materials. | Chloride is a poorer leaving group than tosylate, requiring harsher reaction conditions for substitution.[3][4] |
Key Synthetic Applications and Experimental Protocols
The true value of this compound lies in its application in synthesis. One of its most powerful transformations is its use in the synthesis of substituted tetrahydrofurans, a common motif in natural products.[5]
Intramolecular Cyclization to form 2,2-Dimethyltetrahydrofuran-4-ol
The proximity of the nucleophilic tertiary hydroxyl group and the electrophilic primary carbon bearing the tosylate leaving group makes this molecule primed for intramolecular cyclization. This reaction, typically base-mediated, proceeds via an intramolecular Sₙ2 reaction to form a five-membered ring.
Experimental Protocol: Synthesis of 2,2-Dimethyltetrahydrofuran-4-ol
This protocol is adapted from established procedures for the intramolecular cyclization of hydroxyalkyl tosylates.[1][2]
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the stirred suspension.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2,2-Dimethyltetrahydrofuran-4-ol.
Visualization of Synthetic Pathways
The following diagrams illustrate the synthesis of the building block and its subsequent cyclization.
Caption: Synthetic pathway from 3-methyl-1,3-butanediol to 2,2-dimethyltetrahydrofuran-4-ol.
Caption: Mechanism of the base-mediated intramolecular cyclization.
Conclusion
This compound serves as a prime example of a sophisticated bifunctional building block that offers significant advantages in the synthesis of complex organic molecules. Its ability to undergo selective reactions at either its primary carbon, activated by an excellent tosylate leaving group, or its tertiary hydroxyl group, provides chemists with a powerful tool for convergent and efficient synthesis. The potential for high-yielding intramolecular cyclizations to form substituted tetrahydrofurans further underscores its value, particularly in the fields of natural product synthesis and medicinal chemistry. By understanding its reactivity profile in comparison to other bifunctional intermediates, researchers can make more informed strategic decisions in the design and execution of their synthetic routes.
References
- Bouzide, A., & Sauvé, G. (2002). Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers. Organic Letters, 4(14), 2329–2332.
-
Chemistry Stack Exchange. (2014). Differences between alkyl halides and alkyl tosylates. Retrieved from [Link]
-
Khan Academy. (2013, October 21). Preparation of mesylates and tosylates [Video]. YouTube. [Link]
- LibreTexts. (2019, June 2). 9.4: Tosylate—Another Good Leaving Group. Chemistry LibreTexts.
- Master Organic Chemistry. (2015, March 10).
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
- PubMed. (2002). Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers. Organic Letters, 4(14), 2329-32.
-
Química Orgánica. (n.d.). The leaving group in the nucleophilic substitution - SN2. Retrieved from [Link]
- ResearchGate. (2025, August 6). 2,3-cis-Cyclization of 4-pentenoxyl radicals [Request PDF].
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for: 2,2,5,5-Tetramethyltetrahydrofuran (TMTHF): A Non-Polar, Non- Peroxide Forming E.
- Sciencemadness.org. (2007).
- Sciencemadness.org. (2015, May 13).
- Sigma-Aldrich. (n.d.). 3-Methyl-1-butanol anhydrous, = 99 123-51-3.
- YouTube. (2020, October 1).
- YouTube. (2024, February 14).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Silver(I) oxide mediated highly selective monotosylation of symmetrical diols. Application to the synthesis of polysubstituted cyclic ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Reactions of alcohols to form alkyl bromides and tosylates - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate and its Mesylate Analog
In the landscape of synthetic organic chemistry, the strategic conversion of alcohols into more facile leaving groups is a cornerstone of molecular architecture. Among the arsenal of activating agents, sulfonyl chlorides are paramount, transforming the recalcitrant hydroxyl group into a highly effective sulfonate ester. This guide provides an in-depth comparative analysis of two such derivatives: 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate (a tosylate) and its methanesulfonyl (mesylate) counterpart. We will delve into the nuanced differences in their reactivity, grounded in fundamental electronic and steric principles, and provide a robust experimental framework for their empirical evaluation.
The Sulfonate Ester: An Indispensable Tool in Synthesis
The hydroxyl group is a notoriously poor leaving group due to the high basicity of the hydroxide anion (HO⁻)[1][2]. To facilitate nucleophilic substitution or elimination reactions, the hydroxyl group must first be converted into a group that is a weaker base and therefore more stable upon departure[1][2][3]. Sulfonate esters, such as tosylates and mesylates, are excellent choices for this transformation. The resulting sulfonate anions are highly stabilized by resonance, delocalizing the negative charge across the three oxygen atoms of the sulfonyl group, which makes them excellent leaving groups[4][5]. The conversion of an alcohol to a tosylate or mesylate proceeds with retention of configuration at the carbon atom bearing the oxygen, a critical feature for maintaining stereochemical integrity in a multi-step synthesis[2][4].
Theoretical Underpinnings of Reactivity: Tosylate vs. Mesylate
The subtle yet significant differences in the reactivity of tosylates and mesylates stem from the nature of the organic substituent attached to the sulfonyl group: a tolyl group in the case of a tosylate and a methyl group for a mesylate.
Electronic Effects: The leaving group's ability is intrinsically linked to the stability of the departing anion. This stability can be correlated with the pKa of the corresponding sulfonic acid; a lower pKa indicates a stronger acid and a more stable conjugate base (the leaving group)[6]. Methanesulfonic acid (pKa ~ -1.9) is a slightly stronger acid than p-toluenesulfonic acid (pKa ~ -2.8), suggesting that the mesylate anion is marginally more stable and, therefore, a slightly better leaving group[6]. The p-tolyl group of the tosylate is capable of a weak electron-donating inductive effect, which can slightly destabilize the resulting anion compared to the methyl group of the mesylate[7].
Steric Considerations: The bulkier p-tolyl group of the tosylate can introduce greater steric hindrance around the reaction center compared to the more compact methyl group of the mesylate[1]. This can influence the rate of reaction, particularly in sterically demanding environments or in S_N2 reactions where the nucleophile approaches the carbon atom from the backside.
Based on these factors, the generally accepted order of reactivity for these sulfonate leaving groups is: Mesylate > Tosylate[6][8]. However, the magnitude of this difference can be substrate and reaction condition dependent.
Visualizing the Leaving Groups
Caption: General structures of tosylate and mesylate esters.
Experimental Design for Reactivity Comparison: A Solvolysis Approach
To empirically determine the relative reactivity of this compound and its mesylate analog, a kinetic study of their solvolysis reactions can be performed. Solvolysis, a nucleophilic substitution reaction where the solvent acts as the nucleophile, provides a controlled system for comparing leaving group abilities[9].
Objective:
To determine the first-order rate constants for the solvolysis of this compound and its mesylate analog in a defined solvent system.
Materials:
-
This compound
-
3-Hydroxy-3-methylbutyl methanesulfonate
-
Solvent (e.g., 50:50 acetone:water or 80% ethanol)
-
Internal standard (e.g., a stable, non-reactive compound for chromatographic analysis)
-
HPLC or GC-MS system
-
Thermostated reaction vessel
Experimental Protocol:
-
Preparation of Reaction Solutions:
-
Prepare stock solutions of known concentrations of the tosylate and mesylate substrates in the chosen solvent.
-
Prepare a stock solution of the internal standard in the same solvent.
-
-
Kinetic Run:
-
Equilibrate the solvent in the thermostated reaction vessel to the desired temperature (e.g., 25°C or 50°C).
-
Initiate the reaction by adding a precise volume of the substrate stock solution and the internal standard stock solution to the pre-heated solvent to achieve the desired final concentrations.
-
Start a timer immediately upon addition.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction in the aliquot (e.g., by adding a large volume of a cold, aprotic solvent).
-
Analyze the quenched aliquots by HPLC or GC-MS to determine the concentration of the remaining substrate relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time.
-
For a first-order reaction, this plot should yield a straight line.
-
The negative of the slope of this line will be the first-order rate constant (k).
-
Calculate the half-life (t₁/₂) of the reaction using the equation: t₁/₂ = 0.693 / k.
-
Experimental Workflow Diagram
Caption: Workflow for the kinetic analysis of solvolysis.
Anticipated Results and Data Presentation
Based on the theoretical principles discussed, it is anticipated that the mesylate analog will exhibit a larger rate constant and a shorter half-life compared to the tosylate. The quantitative data from the proposed experiment can be summarized as follows:
| Compound | Solvent System | Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂) (s) |
| This compound | 80% Ethanol | 50 | Hypothetical Value | Hypothetical Value |
| 3-Hydroxy-3-methylbutyl methanesulfonate | 80% Ethanol | 50 | Hypothetical Value | Hypothetical Value |
Reaction Mechanism
The solvolysis of these tertiary substrates likely proceeds through an S_N1 mechanism, involving the formation of a carbocation intermediate. The rate-determining step is the departure of the sulfonate leaving group.
Caption: Generalized S_N1 solvolysis mechanism.
Conclusion
Both this compound and its mesylate analog are highly effective substrates for nucleophilic substitution and elimination reactions. The choice between them may be guided by subtle differences in reactivity and practical considerations. Theoretical analysis suggests that the mesylate is a slightly more reactive leaving group than the tosylate due to electronic factors. The provided experimental protocol offers a robust method for quantifying this reactivity difference, enabling researchers to make informed decisions in the design and optimization of synthetic pathways. While the tosylate's aromatic ring can be advantageous for visualization on TLC plates, the higher reactivity of the mesylate might be preferable for less reactive systems or when milder reaction conditions are required[1].
References
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
-
Master Organic Chemistry. Tosylates And Mesylates. [Link]
-
College of Saint Benedict and Saint John's University. NS10. Leaving Group Formation - aliphatic nucleophilic substitution. [Link]
-
Chemistry LibreTexts. 9.13: Tosylate—Another Good Leaving Group. [Link]
-
Pearson. Mesylate is used in the same function as tosylates. Is the mesyl... [Link]
-
ResearchGate. Comparison of reactivity of mesylates and tosylates. [Link]
-
Reddit. With respect to the S-atom of tosyl chloride, is the 4-tolyl group an EDG (or EWG) and why? [Link]
-
ResearchGate. A Kinetic Study of the Solvolyses of Methyl and Ethyl Chloroglyoxalates. [Link]
-
Chemistry LibreTexts. 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. [Link]
-
White Rose Research Online. The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. [Link]
-
OSTI.GOV. Solvolysis mechanisms. Kinetic solvent isotope effects for alkyl tosylates in acetic acid and acetic acid-d. [Benzyl, p methoxyneophyl, methyl, and 1-adamantyl p-toluenesulfonates]. [Link]
-
Scite. The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. [Link]
-
White Rose Research Online. The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. [Link]
-
YouTube. Oxygen As A Leaving Group Using Tosylate And Mesylate in Substitution and Elimination Reactions. [Link]
Sources
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Cross-reactivity studies of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate with other functional groups
A Comparative Guide to the Cross-Reactivity of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate
This guide provides an in-depth technical analysis of the cross-reactivity of this compound, a bifunctional molecule of significant interest in organic synthesis and drug development. We will explore its reactivity profile with common functional groups, offering mechanistic insights and actionable experimental protocols for researchers, scientists, and drug development professionals. The focus is on understanding and predicting its behavior to enable selective transformations and avoid unintended side reactions.
Introduction: A Molecule of Duality
This compound (HMB-Ts) is a versatile building block. Its structure is unique, containing both a highly reactive electrophilic center (a primary carbon bearing a tosylate) and a nucleophilic center (a tertiary hydroxyl group). This duality is the source of its synthetic utility and its complex reactivity profile.
The p-toluenesulfonyl (tosyl) group is a superb leaving group, designed to transform a poor leaving group (a hydroxyl) into one that is readily displaced by a wide range of nucleophiles.[1][2] The stability of the resulting tosylate anion is due to extensive resonance delocalization of the negative charge across the sulfonyl group and the aromatic ring.[3] This inherent stability makes the parent sulfonic acid, p-toluenesulfonic acid, a strong acid (pKa ≈ -2.8), and consequently, its conjugate base an excellent, stable leaving group.
The primary challenge and focus of this guide is to understand the competition between intermolecular reactions with external nucleophiles and potential intramolecular reactions facilitated by the molecule's own hydroxyl group.
Section 1: The Fundamental Reactivity of the Tosylate Group
The primary tosylate in HMB-Ts is an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions. These reactions are characterized by the backside attack of a nucleophile on the electrophilic carbon, leading to inversion of stereochemistry if the carbon is a chiral center.[4][5] Given that the carbon bearing the tosylate in HMB-Ts is primary and unhindered, SN2 pathways are strongly favored over SN1, which would involve a less stable primary carbocation.[4]
Caption: General mechanism for an SN2 reaction at a tosylated carbon center.
Section 2: The Intramolecular Challenge: A Competing Pathway
The most significant "cross-reactivity" concern for HMB-Ts is with itself. The tertiary hydroxyl group is positioned to act as an internal nucleophile, attacking the primary carbon and displacing the tosylate group. This intramolecular SN2 reaction results in the formation of a five-membered cyclic ether, 3,3-dimethyltetrahydrofuran .
This cyclization is a classic example of anchimeric assistance (neighboring group participation) and is often favored entropically over intermolecular reactions, especially at low concentrations of the external nucleophile. The reaction is typically promoted by a non-nucleophilic base, which deprotonates the hydroxyl group to form a more potent alkoxide nucleophile.
Caption: Pathway for intramolecular cyclization of HMB-Ts to form a cyclic ether.
Expert Insight: The choice of base and temperature is critical. A strong, non-nucleophilic base like sodium hydride (NaH) will favor cyclization, whereas running the reaction at low temperatures without a base can suppress this side reaction when an external nucleophile is used.
Section 3: A Comparative Guide to Intermolecular Cross-Reactivity
When HMB-Ts is exposed to external nucleophiles, a competition ensues between the desired intermolecular reaction and the intramolecular cyclization discussed above. The outcome is governed by the nucleophilicity, concentration, and steric bulk of the external nucleophile, as well as reaction conditions such as solvent and temperature.
| Functional Group (Nucleophile) | Relative Reactivity | Expected Product | Key Considerations & Potential Side Products |
| Thiols (R-SH) | Very High | Thioether | Thiols are excellent nucleophiles and often react faster than other functional groups.[6][7] The reaction is typically high-yielding. |
| Primary Amines (R-NH₂) | High | Secondary Amine | Primary amines are strong nucleophiles but can undergo a second alkylation to form a tertiary amine. Using a large excess of the amine can favor the mono-alkylated product.[8][9] |
| Secondary Amines (R₂-NH) | High | Tertiary Amine | Generally clean and high-yielding reactions, as over-alkylation is not possible.[10] |
| Alcohols (R-OH) / Phenols | Moderate | Ether | Requires a base (e.g., NaH, K₂CO₃) to deprotonate the alcohol to the more nucleophilic alkoxide. Competes directly with intramolecular cyclization. |
| Carboxylates (R-COO⁻) | Moderate to Low | Ester | The carboxylate, formed by deprotonating a carboxylic acid, can act as a nucleophile.[11] This reaction often requires elevated temperatures. |
| Azides (N₃⁻) | High | Alkyl Azide | The azide ion is an excellent nucleophile for SN2 reactions and provides a clean route to the corresponding azide, which can be further reduced to a primary amine.[1] |
Section 4: Experimental Design for Assessing Cross-Reactivity
To empirically determine the reactivity and selectivity of HMB-Ts, a well-designed experimental protocol is essential. The following protocols provide a framework for a self-validating system to assess cross-reactivity.
Protocol 1: Baseline Reactivity with an External Nucleophile (e.g., an Amine)
This protocol establishes the reaction conditions for a successful intermolecular substitution and serves as a control for comparison.
Objective: To synthesize N-(3-hydroxy-3-methylbutyl)benzylamine.
Materials:
-
This compound (HMB-Ts) (1.0 eq.)
-
Benzylamine (3.0 eq.)
-
Potassium carbonate (K₂CO₃) (2.0 eq.)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC analysis setup.
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add HMB-Ts (1.0 eq.) and anhydrous acetonitrile.
-
Addition of Reagents: Add potassium carbonate (2.0 eq.) followed by benzylamine (3.0 eq.) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the HMB-Ts starting material.[12]
-
Workup: Upon completion, cool the reaction to room temperature and filter off the solids. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in DCM and wash sequentially with saturated aq. NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[13]
Caption: Experimental workflow for assessing the reactivity of HMB-Ts.
Protocol 2: Competitive Reactivity Study
This experiment directly compares the nucleophilicity of two different functional groups toward HMB-Ts.
Objective: To determine the relative reactivity of a thiol vs. an amine.
Procedure:
-
Follow the setup in Protocol 1, but instead of an excess of one nucleophile, use 1.0 equivalent of HMB-Ts, 1.0 equivalent of benzylamine, and 1.0 equivalent of benzyl mercaptan .
-
Run the reaction at a lower temperature (e.g., room temperature) to slow down the reaction and allow for clearer differentiation of product formation over time.
-
Take aliquots from the reaction mixture at regular time intervals (e.g., 1h, 2h, 4h, 8h, 24h).
-
Analyze each aliquot by LC-MS or a calibrated HPLC to determine the ratio of the S-alkylated product to the N-alkylated product.
-
Plotting the product ratios over time will provide quantitative data on the relative rates of reaction.
Conclusion
This compound is a valuable synthetic intermediate whose reactivity is dominated by the electrophilic nature of its primary tosylate. While highly susceptible to SN2 displacement by a variety of external nucleophiles, its utility is intrinsically linked to a key cross-reactivity challenge: intramolecular cyclization.
For drug development professionals and synthetic chemists, understanding this balance is paramount. The key takeaways are:
-
Intramolecular cyclization is a primary competing pathway , favored by base and heat.
-
Strong, soft nucleophiles like thiols react rapidly , often out-competing other functional groups and the internal hydroxyl group.
-
Primary amines pose a risk of over-alkylation , which can be mitigated by using an excess of the amine.
-
Reaction conditions must be carefully optimized. Low temperatures and the careful selection of base are critical tools to control selectivity.
By employing the structured experimental approach outlined in this guide, researchers can effectively map the reactivity of HMB-Ts in their specific systems, leading to higher yields, fewer impurities, and more efficient synthetic routes.
References
-
ResearchGate. (n.d.). Consideration of selectivity in tosylation of alcohols in the absence of KOH. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 9.4: Tosylate—Another Good Leaving Group. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]
-
University of Calgary. (n.d.). Chapter 8: Preparation and Reaction of Tosylates. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]
-
Organic Chemistry I. (n.d.). 7.6 Extra Topics on Nucleophilic Substitution Reactions. Retrieved from [Link]
-
IRep - NTU. (n.d.). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. Retrieved from [Link]
-
ResearchGate. (n.d.). Substitutions of Tosylate 6 with Thiol Nucleophiles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cobalt-Catalyzed Aminocarbonylation of Alkyl Tosylates: Stereospecific Synthesis of Amides. Retrieved from [Link]
-
OrgoSolver. (n.d.). Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 14.3: Alcohol conversion to Esters - Tosylate and Carboxylate. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. Retrieved from [Link]
-
ResearchGate. (2017). I want a method for the reaction of tosylate with amine in basic media. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Can I use a primary amine to substitute (deprotect) a tosylate at high yields? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
Reddit. (2025). Tosylation of carboxylic acids. Retrieved from [Link]
-
Semantic Scholar. (2003). Conversion of alcohols to thiols via tosylate intermediates. Retrieved from [Link]
-
YouTube. (2020). Chapter 11 Part 3 Reactions of Tosylates. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Conversion of alcohols to thiols via tosylate intermediates | Semantic Scholar [semanticscholar.org]
- 8. Cobalt-Catalyzed Aminocarbonylation of Alkyl Tosylates: Stereospecific Synthesis of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate
For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides a detailed, authoritative framework for the proper disposal of 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate (CAS No. 17689-66-6), ensuring the protection of personnel and the environment. The procedures outlined herein are grounded in established safety protocols and an understanding of the compound's chemical nature.
Hazard Profile & Core Chemical Characteristics
Understanding the intrinsic hazards of a compound is the first step toward managing its lifecycle safely. This compound is a sulfonate ester, a class of compounds recognized as potent electrophiles and alkylating agents.[1] This reactivity is the primary driver of its potential hazards and dictates the stringent disposal requirements.
While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar tosylates and sulfonate esters provide a strong basis for hazard assessment.[2] The primary concerns are summarized below.
| Hazard Classification | Description | Rationale & Key Precautionary Actions |
| Skin Irritation | Causes skin irritation.[3] | The tosylate group can react with nucleophiles on the skin. P280: Wear protective gloves. P302+P352: If on skin, wash with plenty of soap and water.[3] |
| Serious Eye Irritation | Causes serious eye irritation.[3] | Direct contact can lead to significant eye damage. P280: Wear eye protection/face protection. P305+P351+P338: If in eyes, rinse cautiously with water for several minutes.[3] |
| Respiratory Irritation | May cause respiratory irritation.[3] | Inhalation of aerosols or particulates can irritate the respiratory tract. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[3] |
| Suspected Genetic Defects | Suspected of causing genetic defects (mutagenicity).[4] | Sulfonate esters are known to be potentially genotoxic due to their alkylating ability.[5][6] P201/P202: Obtain and read special instructions before use. Handle only with appropriate containment.[4] |
| Toxicity | Toxic if swallowed, in contact with skin, or if inhaled.[4] | Systemic toxicity is a significant concern. P301/P310, P302/P352, P304/P340: In case of any exposure, seek immediate medical attention.[4] |
This table synthesizes data from multiple sources for related compounds to provide a conservative hazard profile.
The fundamental principle is to treat all sulfonate esters with a high degree of caution, recognizing them as "having unknown hazards and toxicity" until proven otherwise.[4] All handling and disposal operations must be conducted by personnel with specialized knowledge and experience.[4]
Pre-Disposal: Waste Segregation and Containment
Proper disposal begins at the point of generation. Adherence to strict segregation and containment protocols is mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) to prevent accidental reactions and ensure safe handling.[7][8]
Core Principles:
-
Isolate from Incompatibles: Store sulfonate ester waste separately from strong bases, strong oxidizing agents, and water.[9] Tosylates can react with water to form acids, which can create additional hazards.[9]
-
Use Compatible Containers: Collect all waste—including the primary chemical, contaminated personal protective equipment (PPE), and spill cleanup materials—in a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene).[7][10] The container must have a secure, tight-fitting screw cap.[11]
-
Maintain Headroom: Do not fill containers completely. Leave at least one inch of headroom to allow for vapor expansion.[11]
Operational Disposal Plan: A Step-by-Step Protocol
The required method for disposing of this compound is through a licensed professional hazardous waste disposal service.[10][12] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[10]
Step 1: Personal Protective Equipment (PPE) Mandate Before handling the waste container, don the following minimum PPE:
-
Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Safety goggles providing full splash protection.
-
A lab coat .[2]
-
All direct handling of the neat compound or concentrated waste should occur within a certified chemical fume hood.[13]
Step 2: Waste Generation and Collection
-
Unused Product: If disposing of the original reagent, keep it in its original, clearly labeled container where possible.[10]
-
Contaminated Materials: Collect all items contaminated with the compound, such as pipette tips, weighing papers, gloves, and absorbent pads, in a single, designated hazardous waste container.[12]
Step 3: Labeling the Hazardous Waste Container Proper labeling is a critical compliance point under EPA and OSHA regulations.[8][14]
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.[11]
-
The label must clearly state:
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[8][11]
-
The SAA must have secondary containment (e.g., a chemical-resistant tray or bin) to contain potential leaks.[15]
-
Ensure the SAA is located away from sinks, floor drains, and sources of ignition.[7][15]
Step 5: Arranging for Disposal
-
Once the container is full (or within the time limits set by your institution, often 6-12 months), arrange for pickup.[15][16]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor for final disposal.[7][12]
-
These contractors will use approved final disposal methods, which may include incineration or other forms of chemical treatment, to render the waste less harmful.[7]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Restrict Access & Ensure Ventilation: Evacuate non-essential personnel and ensure the area is well-ventilated, preferably within a fume hood.[10]
-
Don Appropriate PPE: Before cleanup, don the full PPE described in Section 3.
-
Contain and Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand.
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable container for disposal as hazardous waste.[10]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your EHS department in accordance with institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound waste.
Caption: Decision workflow for handling and disposing of sulfonate ester waste.
References
-
OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Laboratory. Available at: [Link]
-
Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. Available at: [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. Available at: [Link]
-
Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager. Available at: [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency. Available at: [Link]
-
CAS 17689-66-6 | this compound. Hoffman Fine Chemicals. Available at: [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency. Available at: [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. Available at: [Link]
-
Hazardous Waste Disposal Guide. Research Safety - Northwestern University. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]
-
Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. National Institutes of Health. Available at: [Link]
-
Sulfonate Esters – How Real is the Risk? Product Quality Research Institute (PQRI). Available at: [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]
-
Ester Synthesis Lab (Student Handout). Available at: [Link]
-
A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. ResearchGate. Available at: [Link]
-
A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates... Novatia, LLC. Available at: [Link]
Sources
- 1. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aksci.com [aksci.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. enovatia.com [enovatia.com]
- 7. usbioclean.com [usbioclean.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. What are the transportation requirements for Tosyl Chloride? - Blog - Nuomeng Chemical [nuomengchemical.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. osha.gov [osha.gov]
- 14. Hazard Communication Standard Corrections Update OSHA’s Chemical Safety Rules | Lab Manager [labmanager.com]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate: Essential PPE and Safety Protocols
For researchers engaged in the synthesis and application of complex molecules, a profound respect for the materials we handle is paramount. 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate, a member of the tosylate ester family, is a valuable intermediate in organic synthesis. However, its utility is matched by its potential hazards. Tosylates are potent alkylating agents, a chemical property that makes them excellent leaving groups in nucleophilic substitution reactions but also underlies their toxicity.[1][2] Their reactivity allows them to modify biological macromolecules, necessitating a rigorous and informed approach to personal protection.
This guide provides an in-depth, procedural framework for the safe handling of this compound. It moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to work with confidence and safety.
Hazard Profile: Understanding the Adversary
A thorough risk assessment is the foundation of laboratory safety. This compound and related sulfonate esters present a multi-faceted hazard profile that demands comprehensive protection. The primary dangers are associated with its corrosive and irritant properties, as well as its potential for skin sensitization.
| Hazard Classification | Description | Rationale and Implications | Supporting Sources |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation. | As an alkylating agent, the compound can react with proteins and lipids in the skin, causing chemical burns and inflammation. Prolonged or repeated contact can lead to significant tissue damage. | [3][4][5][6] |
| Serious Eye Damage | Causes severe and potentially irreversible eye damage. | The eyes are extremely sensitive to corrosive chemicals. A direct splash can rapidly damage the cornea, leading to permanent vision impairment or blindness. | [3][4][5][6] |
| Respiratory Irritation | May cause respiratory tract irritation. | Inhalation of dust or aerosols can irritate the mucous membranes of the nose, throat, and lungs, leading to coughing, shortness of breath, and inflammation. | [3][4][5][6][7] |
| Skin Sensitization | May cause an allergic skin reaction upon contact. | Initial exposure may not cause a reaction, but the immune system can become sensitized. Subsequent, even minimal, exposures can trigger a severe allergic response, such as a rash or dermatitis. | [3] |
| Acute Oral Toxicity | Harmful if swallowed. | Ingestion can lead to systemic toxic effects and damage to the gastrointestinal tract. | [3][5][6][7] |
Core Directive: Multi-Layered Personal Protective Equipment (PPE)
Given the significant hazards, a multi-layered PPE approach is mandatory. This ensures redundancy in protection and minimizes the risk of accidental exposure during all stages of handling, from weighing and transfer to reaction work-up and disposal.
Hand Protection: The First Line of Defense
-
Protocol: Always wear two pairs of chemical-resistant gloves, a practice known as double-gloving.[8] The inner glove should be a comfortable, powder-free nitrile glove. The outer glove should be a thicker, chemical-resistant glove (e.g., neoprene or nitrile) with long cuffs that extend over the sleeve of the lab gown.[9]
-
Inspection and Replacement: Before every use, visually inspect gloves for any signs of degradation or punctures. Change the outer glove immediately upon known or suspected contact with the chemical. At a minimum, change outer gloves every 30-60 minutes during active handling to mitigate the risk of breakthrough.[9]
-
Causality: The skin is a primary route of exposure. This compound can cause severe burns and act as a skin sensitizer.[3] Double-gloving provides a critical safety buffer; if the outer glove is compromised, the inner glove continues to offer protection while you retreat from the hazardous area to replace the outer glove safely. Consulting the glove manufacturer's chemical resistance guide is a crucial step for ensuring the selected material offers adequate protection.[10]
Eye and Face Protection: An Impenetrable Barrier
-
Protocol:
-
Minimum Requirement: At all times when in the laboratory where this chemical is present, wear ANSI Z87.1-compliant chemical splash goggles that provide a complete seal around the eyes.[10]
-
Elevated Risk: When handling quantities greater than ~50 mL, performing a liquid transfer, or conducting any operation with a heightened splash potential (e.g., reaction quenching, extraction), a full-face shield must be worn over the chemical splash goggles.[10][11]
-
-
Causality: The classification of "Serious Eye Damage" indicates that even a minor splash can have devastating and permanent consequences.[3] Safety glasses with side shields are insufficient as they do not protect against splashes from all angles. The goggle/face shield combination provides a robust, two-tiered defense for your most vulnerable sensory organs.
Body Protection: Shielding from Spills and Splashes
-
Protocol: Wear a disposable, chemical-resistant gown made of a non-absorbent material like polyethylene-coated polypropylene.[8] This gown must have long sleeves with tight-fitting cuffs. It should be worn over personal clothing that covers the entire body (long pants and a long-sleeved shirt). Footwear must be fully enclosed, covering the entire foot, and made of a non-porous material.[10]
-
Causality: Standard cotton lab coats are absorbent and can act as a reservoir, holding the chemical against your skin in the event of a spill.[8] A chemical-resistant gown provides a liquid-proof barrier, preventing skin contact.[11] This is critical as the compound is corrosive and can be absorbed dermally.
Respiratory Protection: Engineering Controls as the Primary Barrier
-
Protocol: All procedures involving this compound, including weighing of the solid, preparation of solutions, and transfers, must be performed inside a certified chemical fume hood with the sash at the lowest feasible height.[3][6]
-
Contingency: In the event of a large spill or failure of engineering controls, respiratory protection is required. A NIOSH-approved air-purifying respirator with an organic vapor cartridge is the minimum requirement for such emergencies.[9] All users of respirators must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.
-
Causality: The compound is a known respiratory irritant.[4][6][7] Engineering controls, specifically the chemical fume hood, are the most reliable method for preventing the inhalation of harmful dust or vapors. A respirator is a last line of defense for non-routine situations and emergencies. Surgical masks provide no protection from chemical vapors or fine particulates and must not be used.[9]
Operational Plans: From Gowning to Disposal
Safe handling is a process. Following a strict, logical workflow for donning, doffing, and disposal is as important as the PPE itself.
PPE Selection Workflow
The level of PPE required is dictated by the specific task and the associated risk. This diagram outlines the decision-making process for ensuring adequate protection.
Sources
- 1. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. pppmag.com [pppmag.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. americanchemistry.com [americanchemistry.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
